Pyruvate Carboxylase-IN-1
Description
Properties
Molecular Formula |
C15H14O3 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-methoxy-9,10-dihydrophenanthrene-4,5-diol |
InChI |
InChI=1S/C15H14O3/c1-18-11-7-10-6-5-9-3-2-4-12(16)14(9)15(10)13(17)8-11/h2-4,7-8,16-17H,5-6H2,1H3 |
InChI Key |
KQMGXHNRKZYDEK-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Understanding Pyruvate Carboxylase: A Technical Guide for Drug Discovery
An In-depth Examination of the Enzyme's Mechanism, Regulation, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) carboxylase (PC) is a critical enzyme that catalyzes the irreversible carboxylation of pyruvate to form oxaloacetate (OAA).[1][2] This reaction is a vital anaplerotic process, replenishing the intermediates of the tricarboxylic acid (TCA) cycle.[3][4] PC is a biotin-dependent enzyme found in a wide range of organisms, from bacteria to humans.[1][2] In mammals, it plays a central role in crucial metabolic pathways including gluconeogenesis, lipogenesis, and the biosynthesis of neurotransmitters.[1][5][6] Given its pivotal role in metabolism, PC is an emerging target for therapeutic intervention in various diseases, including cancer and metabolic disorders.[6][7][8] This guide provides a comprehensive overview of the mechanism of action of pyruvate carboxylase, relevant experimental protocols, and the enzyme's broader role in cellular metabolism.
While the specific inhibitor "Pyruvate Carboxylase-IN-1" was not prominently identified in available literature, the following sections detail the core knowledge required for the development and characterization of any such inhibitor.
Core Mechanism of Pyruvate Carboxylase
The catalytic activity of pyruvate carboxylase is a two-step process that occurs at two distinct active sites within the enzyme.[2] This process is dependent on a covalently bound biotin (B1667282) cofactor, which acts as a mobile carboxyl group carrier.[2][9]
Step 1: Carboxylation of the Biotin Cofactor
In the first step, bicarbonate is activated by ATP to form a carboxyphosphate (B1215591) intermediate. This intermediate then carboxylates the N1 atom of the biotin ring, a reaction that occurs in the biotin carboxylase (BC) domain.[1] This reaction is allosterically activated by acetyl-CoA.[2][3]
Step 2: Transfer of the Carboxyl Group to Pyruvate
The carboxylated biotin then translocates to the carboxyltransferase (CT) active site. Here, the carboxyl group is transferred from carboxybiotin to pyruvate, yielding oxaloacetate.[1][2]
Signaling Pathways and Metabolic Significance
Pyruvate carboxylase is a key regulatory node in cellular metabolism, integrating the status of glycolysis and the TCA cycle. Its product, oxaloacetate, is a precursor for multiple biosynthetic pathways.
-
Gluconeogenesis: In the liver and kidney, PC initiates gluconeogenesis by converting pyruvate to oxaloacetate, which is then converted to phosphoenolpyruvate.[1]
-
Lipogenesis: In adipose tissue, PC provides oxaloacetate for the synthesis of citrate, which is exported to the cytosol and cleaved to provide acetyl-CoA for fatty acid synthesis.[5]
-
Anaplerosis in Cancer: Many cancer cells exhibit increased PC activity to replenish TCA cycle intermediates that are diverted for the synthesis of biomass, such as amino acids and lipids.[6][8] This metabolic reprogramming supports rapid cell proliferation.[6]
Quantitative Data Summary
While specific quantitative data for "this compound" is unavailable, the following table summarizes key parameters often determined for enzyme inhibitors.
| Parameter | Description | Typical Value Range | Significance |
| IC50 | The concentration of an inhibitor that reduces the enzyme activity by 50%. | nM to µM | A measure of the inhibitor's potency. |
| Ki | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. | nM to µM | A more precise measure of inhibitor affinity. |
| Mechanism of Inhibition | Describes how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive, uncompetitive). | N/A | Crucial for understanding the inhibitor's mode of action. |
| Cellular Efficacy | The concentration of the inhibitor required to elicit a specific effect in a cellular context. | µM to mM | Indicates the inhibitor's ability to reach its target in a biological system. |
Experimental Protocols
The characterization of pyruvate carboxylase inhibitors relies on robust and reproducible assays. Below are outlines of common experimental protocols.
Coupled Enzyme Assay for Pyruvate Carboxylase Activity
This is a continuous spectrophotometric assay that measures the rate of oxaloacetate production.
Principle: The oxaloacetate produced by PC is reduced to malate (B86768) by malate dehydrogenase (MDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored over time.
Materials:
-
Tris-HCl buffer (pH 8.0)
-
Sodium Bicarbonate (NaHCO3)
-
Magnesium Chloride (MgCl2)
-
ATP
-
Pyruvate
-
NADH
-
Malate Dehydrogenase (MDH)
-
Purified Pyruvate Carboxylase
-
Test inhibitor
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NaHCO3, MgCl2, ATP, pyruvate, NADH, and MDH.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding purified pyruvate carboxylase.
-
Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
High-Throughput Screening (HTS) Assay using Fast Violet B
This is an endpoint assay suitable for screening large compound libraries.[10][11]
Principle: The assay is based on the reaction of oxaloacetate with the diazonium salt, Fast Violet B (FVB), which produces a colored adduct with an absorbance maximum at 530 nm.[10][11]
Materials:
-
Assay buffer (e.g., HEPES)
-
Sodium Bicarbonate (NaHCO3)
-
Magnesium Chloride (MgCl2)
-
ATP
-
Pyruvate
-
Purified Pyruvate Carboxylase
-
Fast Violet B (FVB) solution
-
Test compounds in a multi-well plate format
Procedure:
-
Dispense test compounds into a 96- or 384-well plate.
-
Add the reaction mixture containing buffer, NaHCO3, MgCl2, ATP, and pyruvate.
-
Initiate the reaction by adding pyruvate carboxylase.
-
Incubate the plate at a controlled temperature for a fixed time.
-
Stop the reaction and develop the color by adding the FVB solution.
-
Measure the absorbance at 530 nm using a plate reader.
-
Identify potential inhibitors by a decrease in the absorbance signal compared to the control.
References
- 1. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 2. The structure and the mechanism of action of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [digital.library.adelaide.edu.au]
- 4. Pyruvate carboxylase mediated anaplerosis promotes antioxidant capacity by sustaining TCA cycle and redox metabolism in liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, Mechanism and Regulation of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyruvate carboxylase and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. A high-throughput screening assay for pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epublications.marquette.edu [epublications.marquette.edu]
An In-depth Technical Guide to the Discovery and Synthesis of Pyruvate Carboxylase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Pyruvate (B1213749) Carboxylase-IN-1, a potent inhibitor of pyruvate carboxylase (PC). Pyruvate carboxylase is a critical enzyme in cellular metabolism, playing a key role in gluconeogenesis and the replenishment of the tricarboxylic acid (TCA) cycle. Its upregulation in various cancers, including hepatocellular carcinoma (HCC), has identified it as a promising therapeutic target. Pyruvate Carboxylase-IN-1, a synthetic analogue of the natural product erianin (B49306), has demonstrated significant inhibitory activity against PC and potent anti-proliferative effects in cancer cell lines. This document details the chemical synthesis of this compound, presents its key biological data in a structured format, outlines the experimental protocols for its evaluation, and visualizes its mechanism of action within relevant signaling pathways.
Discovery and Rationale
This compound was developed as part of a structure-activity relationship (SAR) study aimed at optimizing the anticancer properties of erianin, a natural bibenzyl compound. Erianin was identified as an inhibitor of pyruvate carboxylase, an enzyme crucial for supplying oxaloacetate to the TCA cycle, a pathway often exploited by cancer cells to support rapid proliferation. The discovery that erianin's anticancer effects are mediated through PC inhibition spurred the development of analogues with improved potency and drug-like properties. This compound, also referred to as compound 37 in the primary literature, emerged from these efforts as a highly potent inhibitor of PC.[1]
Quantitative Data
The biological activity of this compound and its parent compound, erianin, has been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: Inhibitory Activity against Pyruvate Carboxylase
| Compound | IC50 (Cell Lysate-Based Assay) (µM) | IC50 (Cell-Based Assay) (µM) |
| This compound | 0.204 | 0.104 |
Data from vendor websites, referencing primary literature.
Table 2: Anti-proliferative Activity in Hepatocellular Carcinoma Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Erianin | HCCLM3 | 0.0173 |
| This compound (Compound 37) | Not explicitly reported in primary abstract, but developed as a more potent analogue. |
IC50 values for erianin are from the primary research paper by Shi et al. While this compound is presented as a potent analogue, its specific IC50 in HCCLM3 cells is not available in the abstracts of the provided search results.
Experimental Protocols
Synthesis of this compound (Compound 37)
The synthesis of this compound is a multi-step process starting from commercially available reagents. The following is a detailed protocol based on the synthetic schemes described in the primary literature.
Scheme 1: Synthesis of this compound
Synthetic Route for this compound
Materials:
-
3-hydroxy-4-methoxybenzaldehyde
-
Methylamine solution
-
Sodium triacetoxyborohydride
-
2-bromo-1-(4-methoxyphenyl)ethan-1-one
-
Potassium carbonate
-
Sodium borohydride (B1222165)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Reductive amination. To a solution of 3-hydroxy-4-methoxybenzaldehyde in dichloromethane, add a solution of methylamine. Stir the mixture at room temperature, followed by the addition of sodium triacetoxyborohydride. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified to yield the intermediate secondary amine.
-
Step 2: Alkylation. The intermediate amine from Step 1 is dissolved in N,N-dimethylformamide. To this solution, add 2-bromo-1-(4-methoxyphenyl)ethan-1-one and potassium carbonate. The mixture is stirred at room temperature until the reaction is complete as monitored by TLC. The product is then extracted and purified by column chromatography.
-
Step 3: Reduction. The ketone intermediate from Step 2 is dissolved in methanol. Sodium borohydride is added portion-wise at 0°C. The reaction is stirred until completion, quenched, and the final product, this compound, is extracted and purified.
Note: This is a generalized protocol based on standard organic synthesis methodologies for similar compounds. The specific reaction conditions, stoichiometry, and purification methods would be detailed in the supplementary information of the primary research article.
Pyruvate Carboxylase Activity Assay
This assay measures the enzymatic activity of PC by quantifying the amount of oxaloacetate produced.
Materials:
-
PC Assay Kit (e.g., from Comin Biotechnology Co., Ltd)
-
Mitochondrial protein extracts from cells
-
This compound or other test compounds
-
Triethanolamine (B1662121) buffer (100 mM, pH 8.0) containing ATP (30 mM) and sodium bicarbonate (450 mM)
-
Microplate reader
Procedure:
-
Isolate mitochondrial proteins from the desired cell line.
-
Incubate the mitochondrial protein extracts with the test compounds (e.g., this compound at a specific concentration) for a defined period (e.g., 24 hours).
-
In a 96-well plate, add the treated mitochondrial protein sample.
-
Initiate the enzymatic reaction by adding the triethanolamine buffer containing ATP and sodium bicarbonate.
-
Follow the manufacturer's instructions for the PC Assay Kit to measure the production of oxaloacetate, which is typically determined through a coupled enzymatic reaction that results in a colorimetric or fluorometric readout.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of PC inhibition relative to a vehicle-treated control.
Cell Proliferation Assay
The anti-proliferative effects of this compound are assessed using a standard cell viability assay.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., HCCLM3, HepG2)
-
Cell culture medium and supplements
-
This compound
-
Cell Counting Kit-8 (CCK-8) or similar cell viability reagent
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle-only control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Signaling Pathways and Mechanism of Action
This compound exerts its anticancer effects by inhibiting pyruvate carboxylase, which leads to metabolic reprogramming and the modulation of cancer-related signaling pathways. One such pathway implicated in the action of erianin and its analogues is the Wnt/β-catenin pathway.
PC-IN-1's Impact on Metabolism and Wnt Signaling
This compound directly inhibits the enzymatic activity of pyruvate carboxylase. This inhibition disrupts the conversion of pyruvate to oxaloacetate, thereby depleting the TCA cycle of a key anaplerotic substrate. This metabolic disruption can lead to reduced biomass production and energy insufficiency in cancer cells. Furthermore, studies on the parent compound, erianin, suggest that inhibition of PC can modulate the Wnt/β-catenin signaling pathway.[1] The precise molecular link between PC activity and β-catenin regulation is an area of ongoing research, but it is hypothesized that the metabolic changes induced by PC inhibition influence the stability or transcriptional activity of β-catenin, a key effector of the Wnt pathway. This, in turn, can affect the expression of downstream target genes involved in cell proliferation and survival.
Conclusion
This compound is a potent and promising inhibitor of pyruvate carboxylase with significant potential as an anticancer agent, particularly for hepatocellular carcinoma. Its discovery through the systematic modification of the natural product erianin highlights a successful drug development strategy. The detailed synthetic protocol and biological evaluation methods provided in this guide offer a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and oncology. Further investigation into the precise mechanisms by which PC inhibition modulates signaling pathways such as Wnt/β-catenin will be crucial for the clinical translation of this and other PC inhibitors.
References
An In-depth Technical Guide to the Structure and Inhibition of Pyruvate Carboxylase by PC-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate (B1213749) carboxylase (PC) is a critical enzyme in intermediary metabolism, catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate. This anaplerotic reaction is vital for replenishing the tricarboxylic acid (TCA) cycle and providing precursors for gluconeogenesis and lipogenesis. Dysregulation of PC activity has been implicated in various diseases, including cancer and type II diabetes, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the structure of Pyruvate Carboxylase-IN-1 (PC-IN-1), a potent inhibitor of PC. It details the inhibitor's chemical properties, its interaction with the enzyme, and the experimental methodologies employed to characterize its activity and identify its cellular target.
Introduction to Pyruvate Carboxylase
Pyruvate carboxylase is a biotin-dependent enzyme that exists as a tetramer in most organisms.[1] Each monomer of the functional tetramer is comprised of four distinct domains:
-
Biotin (B1667282) Carboxylation (BC) Domain: Catalyzes the ATP-dependent carboxylation of the biotin cofactor.[1]
-
Carboxyltransferase (CT) Domain: Transfers the carboxyl group from carboxybiotin to pyruvate.[1]
-
Biotin Carboxyl Carrier Protein (BCCP) Domain: A mobile domain that shuttles the biotin cofactor between the BC and CT active sites.[1]
-
PC Tetramerization (PT) Domain: Involved in the formation of the active tetrameric structure and contains the allosteric binding site for acetyl-CoA, a key activator of the enzyme.[1]
The enzymatic reaction proceeds in two half-reactions that occur at two spatially distinct active sites. First, in the BC domain, bicarbonate is activated by ATP to form carboxyphosphate, which then carboxylates the biotin prosthetic group covalently attached to the BCCP domain. The flexible BCCP domain then translocates the carboxybiotin to the CT domain, where the carboxyl group is transferred to pyruvate to form oxaloacetate.[1]
This compound: A Potent Inhibitor
This compound (PC-IN-1), also identified as compound 37 , is a natural analog of erianin (B49306).[2] It has been identified as a potent inhibitor of human pyruvate carboxylase and has demonstrated significant anticancer activity, particularly in hepatocellular carcinoma (HCC).[2][3]
Chemical Structure
While the exact chemical structure of "this compound" or "compound 37" is not publicly available within the searched resources, it is described as a natural analog of erianin. Erianin is a bibenzyl compound with the following structure:
Erianin Structure:
Note: This is a simplified representation. For an accurate 2D or 3D structure, please refer to chemical databases.
It is inferred that PC-IN-1 shares the core bibenzyl scaffold of erianin with modifications to its substituent groups, leading to its potent and specific inhibition of PC.
Quantitative Inhibition Data
The inhibitory potency of this compound has been quantified using both biochemical and cell-based assays.[2]
| Assay Type | IC50 (µM) |
| Cell lysate-based PC activity assay | 0.204 |
| Cell-based PC activity assay | 0.104 |
These low micromolar and sub-micromolar IC50 values highlight the significant potency of PC-IN-1 as a pyruvate carboxylase inhibitor.
Experimental Protocols
The characterization of this compound and the elucidation of its mechanism of action involved several key experimental procedures.
Pyruvate Carboxylase Activity Assay (Cell Lysate-Based)
This assay measures the enzymatic activity of PC in cell lysates by quantifying the production of oxaloacetate. A common method is a coupled-enzyme assay.
Principle: The oxaloacetate produced by PC is converted to malate (B86768) by malate dehydrogenase (MDH), a reaction that consumes NADH. The rate of NADH oxidation is monitored spectrophotometrically at 340 nm, which is directly proportional to the PC activity.
Materials:
-
Cell lysis buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
Substrates: Sodium pyruvate, ATP, Sodium bicarbonate (NaHCO3), Magnesium chloride (MgCl2)
-
Coupling enzyme and cofactor: Malate dehydrogenase (MDH), NADH
-
Allosteric activator: Acetyl-CoA
-
Inhibitor: this compound (at various concentrations)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Lyse the cells by sonication or other appropriate methods on ice.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the cellular proteins, including PC.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
In a 96-well plate, prepare a reaction mixture containing reaction buffer, MgCl2, NaHCO3, pyruvate, acetyl-CoA, NADH, and MDH.
-
Add the cell lysate to the reaction mixture.
-
To test the inhibitor, add varying concentrations of this compound to the wells. For control wells, add the vehicle (e.g., DMSO).
-
Initiate the reaction by adding ATP.
-
Immediately measure the decrease in absorbance at 340 nm over time in a microplate reader.
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
-
Determine the IC50 value of PC-IN-1 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Pyruvate Carboxylase Activity Assay
This assay assesses the activity of PC within intact cells, providing a more physiologically relevant measure of inhibitor efficacy.
Principle: Cells are incubated with a labeled substrate (e.g., ¹³C-labeled pyruvate or ¹⁴C-labeled bicarbonate). The incorporation of the label into TCA cycle intermediates, which is dependent on PC activity, is then measured, often by mass spectrometry or scintillation counting.
Materials:
-
Cultured cells (e.g., HepG2)
-
Cell culture medium
-
Labeled substrate (e.g., [U-¹³C]-pyruvate or NaH¹⁴CO₃)
-
This compound
-
Metabolite extraction solution (e.g., 80% methanol)
-
LC-MS/MS system or scintillation counter
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified period.
-
-
Metabolic Labeling:
-
Replace the culture medium with a medium containing the labeled substrate.
-
Incubate the cells for a defined time to allow for metabolic labeling.
-
-
Metabolite Extraction:
-
Remove the labeling medium and wash the cells with ice-cold PBS.
-
Add ice-cold extraction solution to the cells to quench metabolism and extract intracellular metabolites.
-
Collect the cell extracts.
-
-
Analysis:
-
Analyze the extracts by LC-MS/MS to measure the abundance of labeled TCA cycle intermediates (e.g., M+3 citrate (B86180) from [U-¹³C]-pyruvate).
-
Alternatively, if using a radiolabel, measure the radioactivity incorporated into acid-stable metabolites using a scintillation counter.
-
Calculate the PC activity based on the amount of label incorporated.
-
Determine the IC50 value of PC-IN-1 in the cell-based system.
-
Target Identification and Signaling Pathways
The identification of pyruvate carboxylase as the direct cellular target of erianin and its analogs, including PC-IN-1, was achieved through a sophisticated chemical biology approach.
Photoaffinity Labeling and Click Chemistry
Principle: This technique utilizes a chemical probe derived from the inhibitor of interest. The probe is designed with two key features: a photoreactive group (e.g., a diazirine) and a bioorthogonal handle (e.g., an alkyne). Upon UV irradiation, the photoreactive group forms a covalent bond with the target protein in close proximity. The bioorthogonal handle is then used to "click" on a reporter tag (e.g., biotin or a fluorophore) for subsequent enrichment and identification.
Workflow:
Signaling Pathway Perturbation
Inhibition of pyruvate carboxylase by PC-IN-1 leads to a significant perturbation of cellular metabolism. By blocking the anaplerotic influx into the TCA cycle, PC-IN-1 can induce metabolic stress and impact downstream signaling pathways.
Conclusion
This compound is a potent and promising inhibitor of pyruvate carboxylase with demonstrated anticancer activity. Its characterization has been made possible through a combination of robust enzymatic and cell-based assays, alongside advanced chemical biology techniques for target identification. This guide provides a foundational understanding of the structure, function, and inhibition of this important metabolic enzyme, offering valuable insights for researchers and professionals in the field of drug discovery and development. Further investigation into the precise binding mode of PC-IN-1 within the active site of pyruvate carboxylase will be crucial for the rational design of next-generation inhibitors with improved potency and selectivity.
References
Unveiling the Molecular Interface: A Technical Guide to the Inhibition of Pyruvate Carboxylase by PC-IN-1
For Immediate Release
This technical guide provides a comprehensive overview of the binding characteristics and mechanism of action of Pyruvate (B1213749) Carboxylase-IN-1 (PC-IN-1), a potent inhibitor of Pyruvate Carboxylase (PC). Designed for researchers, scientists, and professionals in drug development, this document delves into the quantitative binding data, detailed experimental methodologies for assessing PC inhibition, and the downstream signaling pathways affected by PC-IN-1.
Executive Summary
Pyruvate Carboxylase (PC) is a critical enzyme in intermediary metabolism, catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate. Its role in replenishing the tricarboxylic acid (TCA) cycle makes it a key player in gluconeogenesis, lipogenesis, and cellular proliferation. Dysregulation of PC activity has been implicated in various diseases, including cancer and metabolic disorders, making it an attractive target for therapeutic intervention. Pyruvate Carboxylase-IN-1 (also known as compound 37), a natural analog of erianin (B49306), has emerged as a potent inhibitor of PC, demonstrating significant anti-proliferative activity in cancer cell lines. This guide elucidates the binding interaction of PC-IN-1 with PC, providing a foundational understanding for further research and drug development efforts.
Quantitative Inhibition Data
This compound exhibits potent inhibition of Pyruvate Carboxylase activity. The half-maximal inhibitory concentration (IC50) values have been determined in both biochemical and cellular assays, highlighting its efficacy at the enzymatic and cellular levels.
| Assay Type | Inhibitor | IC50 (µM) | Reference |
| Cell Lysate-Based PC Activity Assay | This compound | 0.204 | [1] |
| Cell-Based PC Activity Assay | This compound | 0.104 | [1] |
| In-cell PC Inhibition (Hepatocellular Carcinoma Cells) | Erianin (parent compound) | 0.0173 | [2] |
| In-cell PC Inhibition (Hepatocellular Carcinoma Cells) | Compound 35 (fluorinated erianin analog) | 0.01515 | [2] |
| In-cell PC Inhibition (Hepatocellular Carcinoma Cells) | Compound 36 (fluorinated erianin analog) | 0.01005 | [2] |
Putative Binding Site of this compound on PC
While the precise crystal structure of this compound in complex with Pyruvate Carboxylase is not yet publicly available, computational docking studies of its parent compound, erianin, and its analogs provide valuable insights into the likely binding interactions within the carboxyltransferase (CT) domain of PC. These studies suggest that the inhibitor engages with key residues, including Lysine-1043 and Glutamate-1046, through hydrogen bonding and other non-covalent interactions.[2] The fluorine-substituted analogs of erianin, which exhibit enhanced potency, are predicted to form additional fluorine bonds with the carbonyl groups of these residues.[2]
Caption: Putative binding of PC-IN-1 in the PC carboxyltransferase domain.
Experimental Protocols
The determination of this compound's inhibitory activity relies on robust and reproducible experimental protocols. Below are detailed methodologies for commonly employed PC activity assays.
Cell Lysate-Based Pyruvate Carboxylase Activity Assay
This assay measures the enzymatic activity of PC in cell extracts. A common method is a coupled enzyme assay.
Principle: The oxaloacetate produced by PC is converted to citrate (B86180) by citrate synthase, a reaction that releases Coenzyme A (CoA). The free CoA then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically at 412 nm.[3]
Protocol:
-
Preparation of Cell Lysate:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 100 mM Tris-HCl, pH 8.0) and lyse the cells using methods such as sonication or a French press.[3]
-
Centrifuge the lysate to remove cell debris and collect the supernatant containing the cellular proteins, including PC.[3]
-
-
Assay Reaction:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, NaHCO3, ATP, acetyl-CoA, pyruvate, citrate synthase, and DTNB.[3]
-
Add the cell lysate to the reaction mixture to initiate the reaction.
-
Incubate the reaction at a controlled temperature (e.g., 30°C or 37°C).[3][4]
-
Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.[3]
-
-
Inhibitor Testing:
-
To determine the IC50 value of this compound, perform the assay in the presence of varying concentrations of the inhibitor.
-
Calculate the percentage of inhibition at each concentration relative to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for cell lysate-based PC activity assay.
Cell-Based Pyruvate Carboxylase Activity Assay
This assay measures the activity of PC within intact cells, providing a more physiologically relevant assessment of inhibitor efficacy.
Principle: A common method involves a radioactive assay that measures the incorporation of radiolabeled bicarbonate (¹⁴CO₂) into acid-stable products, primarily oxaloacetate.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency in appropriate growth media.
-
Treat the cells with varying concentrations of this compound for a specified duration.
-
-
Radioactive Labeling:
-
Incubate the treated cells in a medium containing [¹⁴C]bicarbonate.
-
The cellular PC will incorporate the radiolabel into oxaloacetate.
-
-
Measurement of Radioactivity:
-
After the incubation period, lyse the cells and acidify the lysate to remove any unincorporated [¹⁴C]bicarbonate as ¹⁴CO₂.
-
Measure the radioactivity of the remaining acid-stable products using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the protein concentration of the cell lysate.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
-
Caption: Workflow for cell-based PC activity assay.
Affected Signaling Pathways
Inhibition of Pyruvate Carboxylase by compounds like this compound has been shown to impact key signaling pathways involved in cancer cell proliferation and survival. The parent compound, erianin, has been demonstrated to modulate the Wnt/β-catenin pathway.[5] Furthermore, PC inhibition can lead to metabolic reprogramming that affects other signaling cascades.
Wnt/β-catenin/Snail Signaling Pathway
Inhibition of PC has been linked to the suppression of the Wnt/β-catenin/Snail signaling pathway, which plays a crucial role in cancer progression and metastasis.[6]
Caption: PC inhibition suppresses the Wnt/β-catenin/Snail pathway.
Conclusion
This compound is a potent and promising inhibitor of Pyruvate Carboxylase with significant anti-proliferative effects. This technical guide has provided a detailed overview of its quantitative inhibitory activity, a putative binding model within the carboxyltransferase domain of PC, comprehensive experimental protocols for assessing its efficacy, and its impact on cancer-related signaling pathways. This information serves as a valuable resource for the scientific community to advance the understanding of PC inhibition and to facilitate the development of novel therapeutics targeting this critical metabolic enzyme.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 4. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 5. Erianin suppresses proliferation and migration of cancer cells in a pyruvate carboxylase-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Validation of Pyruvate Carboxylase-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyruvate (B1213749) carboxylase (PC) is a critical enzyme in intermediary metabolism, catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate.[1][2][3] This anaplerotic reaction is vital for replenishing the tricarboxylic acid (TCA) cycle, providing precursors for gluconeogenesis, lipogenesis, and the synthesis of amino acids and neurotransmitters.[1][2][3][4][5][6] Dysregulation of PC activity has been implicated in various diseases, including cancer and metabolic disorders, making it an attractive therapeutic target.[4][5][7] This technical guide provides a comprehensive overview of the target validation process for a novel inhibitor, Pyruvate Carboxylase-IN-1 (PC-IN-1), outlining key experimental protocols, data interpretation, and the underlying signaling pathways.
Introduction to Pyruvate Carboxylase as a Therapeutic Target
Pyruvate carboxylase is a mitochondrial enzyme that plays a central role in cellular metabolism.[7][8] In many cancer cells, there is an increased reliance on PC to support rapid proliferation and biomass production by replenishing the TCA cycle intermediates consumed in anabolic processes.[4][5][7][9] Inhibition of PC can therefore lead to metabolic stress, reduced energy production, and ultimately, cancer cell death.[4][5][9] Several studies have demonstrated that targeting PC with small molecules can suppress tumor growth and metastasis, highlighting the therapeutic potential of PC inhibitors.[10]
Signaling Pathways and Cellular Processes Involving Pyruvate Carboxylase
The primary role of PC is to maintain TCA cycle homeostasis. Pyruvate is converted to oxaloacetate, which then condenses with acetyl-CoA to form citrate (B86180), initiating the TCA cycle. Beyond its anaplerotic function, PC is involved in several key metabolic pathways:
-
Gluconeogenesis: In the liver and kidney, PC is the first committed step in the synthesis of glucose from non-carbohydrate precursors.[6][11]
-
Lipogenesis: PC provides the oxaloacetate necessary for the export of citrate from the mitochondria to the cytosol, where it is converted to acetyl-CoA, the building block for fatty acid synthesis.[2]
-
Amino Acid and Neurotransmitter Synthesis: TCA cycle intermediates derived from PC activity are precursors for the synthesis of several amino acids and neurotransmitters.[4][6]
Below is a diagram illustrating the central role of Pyruvate Carboxylase in cellular metabolism.
Caption: Role of Pyruvate Carboxylase in Metabolism.
Target Validation Workflow for this compound
Validating that PC is the direct target of PC-IN-1 and that its inhibition leads to the desired biological effect requires a multi-faceted approach. This workflow outlines the key stages of target validation.
Caption: Target Validation Workflow for PC-IN-1.
Experimental Protocols
Biochemical Assays: Direct Inhibition of Pyruvate Carboxylase
Objective: To determine the in vitro potency of PC-IN-1 against purified PC enzyme.
Methodology: Coupled Enzyme Assay
This is a common method to measure PC activity by coupling the production of oxaloacetate to a subsequent reaction that can be monitored spectrophotometrically.[12]
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), ATP, MgCl₂, NaHCO₃, acetyl-CoA (an allosteric activator of PC), and malate dehydrogenase (MDH).
-
Enzyme and Inhibitor: Add purified recombinant human PC enzyme to the reaction mixture with varying concentrations of PC-IN-1.
-
Initiation: Start the reaction by adding the substrate, pyruvate.
-
Detection: The oxaloacetate produced by PC is immediately converted to malate by MDH, with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored over time.
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC₅₀ value.
Data Presentation:
| Compound | IC₅₀ (μM) |
| This compound | Value |
| Positive Control | Value |
| Negative Control | > 100 |
Biophysical Assays: Direct Binding to Pyruvate Carboxylase
Objective: To confirm direct physical interaction between PC-IN-1 and the PC protein.
Methodology: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize purified PC protein onto a sensor chip.
-
Binding: Flow different concentrations of PC-IN-1 over the sensor surface.
-
Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte (PC-IN-1) binding to the immobilized ligand (PC).
-
Data Analysis: Determine the association (kₐ) and dissociation (kₔ) rate constants to calculate the equilibrium dissociation constant (Kₔ).
Data Presentation:
| Compound | Kₔ (μM) |
| This compound | Value |
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
Objective: To verify that PC-IN-1 binds to PC in a cellular context.
Methodology:
-
Treatment: Treat intact cells with PC-IN-1 or vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble PC remaining in the supernatant by Western blotting.
-
Data Analysis: Ligand binding stabilizes the protein, resulting in a higher melting temperature. Plot the amount of soluble PC as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of PC-IN-1 indicates target engagement.
Data Presentation:
| Treatment | Tₘ (°C) | ΔTₘ (°C) |
| Vehicle | Value | - |
| This compound | Value | Value |
Cellular Phenotypic Assays: Metabolic Profiling
Objective: To assess the functional consequences of PC inhibition in cells.
Methodology: ¹³C-Pyruvate Tracing
-
Labeling: Culture cells in the presence of [U-¹³C]-pyruvate.
-
Treatment: Treat the cells with PC-IN-1 or vehicle.
-
Metabolite Extraction: Extract intracellular metabolites.
-
Analysis: Analyze the isotopic labeling patterns of TCA cycle intermediates using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Inhibition of PC will lead to a decrease in the incorporation of ¹³C from pyruvate into TCA cycle intermediates like citrate, malate, and aspartate.
Data Presentation:
| Metabolite | Fractional Enrichment (% ¹³C) - Vehicle | Fractional Enrichment (% ¹³C) - PC-IN-1 | Fold Change |
| Citrate | Value | Value | Value |
| Malate | Value | Value | Value |
| Aspartate | Value | Value | Value |
Conclusion
The comprehensive target validation of this compound requires a combination of biochemical, biophysical, and cellular assays. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for confirming the mechanism of action of this novel inhibitor. Successful validation will pave the way for further preclinical and clinical development of PC-IN-1 as a potential therapeutic agent for cancer and other metabolic diseases.
References
- 1. DSpace [digital.library.adelaide.edu.au]
- 2. Structure, Mechanism and Regulation of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structure and the mechanism of action of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of pyruvate carboxylase in human diseases: from diabetes to cancers and infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of pyruvate carboxylase in human diseases: from diabetes to cancers and infection - ProQuest [proquest.com]
- 6. Anaplerotic roles of pyruvate carboxylase in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medifind.com [medifind.com]
- 9. Identification of Pyruvate Carboxylase as the Cellular Target of Natural Bibenzyls with Potent Anticancer Activity against Hepatocellular Carcinoma via Metabolic Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyruvate Carboxylase Deficiency - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 12. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
In Vitro Characterization of Pyruvate Carboxylase-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Pyruvate (B1213749) Carboxylase-IN-1, a potent inhibitor of Pyruvate Carboxylase (PC). Pyruvate Carboxylase is a critical enzyme in intermediary metabolism, catalyzing the ATP-dependent carboxylation of pyruvate to form oxaloacetate.[1][2] This anaplerotic reaction is vital for replenishing tricarboxylic acid (TCA) cycle intermediates used in various biosynthetic pathways, including gluconeogenesis and lipogenesis.[1][3] Given the role of PC in various diseases, including cancer and type 2 diabetes, its inhibitors are valuable tools for research and potential therapeutic development.[4][5]
Pyruvate Carboxylase-IN-1, a natural analog of erianin, has demonstrated potent inhibition of PC, contributing to its anticancer effects in human hepatocellular carcinoma.[6] This document details the quantitative data, experimental protocols for its characterization, and relevant cellular pathways.
Data Presentation
Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified in different assay formats, highlighting its effectiveness against its target enzyme.
| Assay Type | Target | IC50 Value (µM) | Source |
| Cell Lysate-Based PC Activity Assay | Pyruvate Carboxylase | 0.204 | [6] |
| Cell-Based PC Activity Assay | Pyruvate Carboxylase | 0.104 | [6] |
Signaling and Reaction Pathways
Pyruvate Carboxylase Catalytic Cycle
Pyruvate Carboxylase is a biotin-dependent enzyme that catalyzes the formation of oxaloacetate from pyruvate in a two-step reaction.[1][7] The enzyme utilizes a covalently attached biotin (B1667282) cofactor that moves between two distinct active sites: the biotin carboxylase (BC) domain and the carboxyltransferase (CT) domain.[4][7] In the first step, bicarbonate and ATP react in the BC domain to carboxylate the biotin cofactor.[7] Subsequently, the carboxylated biotin moves to the CT domain, where the carboxyl group is transferred to pyruvate, forming oxaloacetate.[7] Acetyl-CoA acts as a crucial allosteric activator for this reaction in most species.[2][7]
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [digital.library.adelaide.edu.au]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. The structure and function of pyruvate carboxylase - William Cleland [grantome.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. en.wikipedia.org [en.wikipedia.org]
An In-depth Technical Guide on the Cellular Effects of Pyruvate Carboxylase Inhibition
To the Researcher: This technical guide addresses the cellular effects of inhibiting the enzyme Pyruvate (B1213749) Carboxylase (PC). It is important to note that as of late 2025, there is no publicly available scientific literature or data pertaining to a specific molecule designated "Pyruvate Carboxylase-IN-1." Therefore, this document focuses on the well-documented consequences of Pyruvate Carboxylase inhibition through genetic knockdown, clinical deficiency, or the use of non-specific inhibitors, which would be the expected effects of a hypothetical "this compound."
Core Function of Pyruvate Carboxylase
Pyruvate Carboxylase is a mitochondrial enzyme that plays a critical anaplerotic role in the cell.[1][2][3] It catalyzes the irreversible carboxylation of pyruvate to form oxaloacetate (OAA), an essential intermediate in the tricarboxylic acid (TCA) cycle.[1][2][3][4] This function is vital for replenishing TCA cycle intermediates that are consumed in various biosynthetic pathways, including gluconeogenesis, lipogenesis, and the synthesis of amino acids and neurotransmitters.[1][2][3][5][6] The enzyme is a homotetramer with each subunit containing a biotin (B1667282) prosthetic group that acts as a mobile carboxyl group carrier.[5] Its activity is allosterically regulated, most notably activated by acetyl-CoA.[1][2]
Cellular Consequences of Pyruvate Carboxylase Inhibition
Inhibition of Pyruvate Carboxylase has profound effects on cellular metabolism, primarily by disrupting the replenishment of the TCA cycle. The major downstream consequences are detailed below.
Impaired Anaplerosis and TCA Cycle Function
The primary and most immediate effect of PC inhibition is the depletion of oxaloacetate and other TCA cycle intermediates.[7] This impairment of anaplerosis leads to a reduced capacity of the TCA cycle to support both energy production and biosynthesis.[7] In cancer cells, which often exhibit high rates of proliferation and biosynthesis, PC activity is crucial for maintaining the pool of TCA cycle intermediates to support these processes.[8][9]
Disruption of Gluconeogenesis and Hypoglycemia
In gluconeogenic tissues such as the liver and kidney, Pyruvate Carboxylase is the first committed step in the synthesis of glucose from non-carbohydrate precursors like pyruvate and lactate (B86563).[3][4] OAA produced by PC is a direct precursor for phosphoenolpyruvate (B93156) (PEP), a key intermediate in the gluconeogenic pathway.[4] Consequently, inhibition of PC can lead to impaired gluconeogenesis, which can result in hypoglycemia, particularly during periods of fasting.[4][7]
Altered Lipid Metabolism
Pyruvate Carboxylase plays a significant role in de novo fatty acid synthesis.[9] The OAA produced by PC can be converted to citrate (B86180), which is then exported to the cytosol. Cytosolic citrate is cleaved to generate acetyl-CoA, the primary building block for fatty acids.[3] Therefore, inhibiting PC can lead to a reduction in lipogenesis.[8]
Impact on Amino Acid and Neurotransmitter Synthesis
The TCA cycle intermediates replenished by PC are precursors for the synthesis of several non-essential amino acids, such as aspartate and glutamate (B1630785).[10] In the brain, astrocytes rely on PC to produce OAA for the synthesis of glutamate and GABA, which are major neurotransmitters.[3][11] Inhibition of PC in astrocytes can therefore disrupt neurotransmitter cycling and impair neuronal function.[3][6][9]
Lactic Acidosis
When PC is inhibited, the conversion of pyruvate to OAA is blocked. This leads to an accumulation of pyruvate, which is then shunted towards alternative metabolic fates.[4] A primary alternative pathway is the conversion of pyruvate to lactate by lactate dehydrogenase, leading to an accumulation of lactic acid and subsequent metabolic acidosis.[4][12][13]
Quantitative Data on the Effects of Pyruvate Carboxylase Deficiency
While specific quantitative data for "this compound" is unavailable, the following table summarizes the expected quantitative changes in key cellular metabolites and fluxes based on studies of PC deficiency and knockout models.
| Parameter | Expected Change upon PC Inhibition | Tissue/Cell Type | Reference |
| Metabolite Levels | |||
| Pyruvate | Increase | Liver, Fibroblasts | [7] |
| Lactate | Increase | Blood, CSF, Liver | [4][7][13] |
| Oxaloacetate | Decrease | Liver, Kidney | [7] |
| TCA Cycle Intermediates (Citrate, α-Ketoglutarate, Malate) | Decrease | Liver | [7] |
| Aspartate | Decrease | Brain, Liver | [10] |
| Glutamate | Decrease | Brain (Astrocytes) | [3] |
| Metabolic Fluxes | |||
| Gluconeogenesis from Pyruvate/Lactate | Decrease | Liver, Kidney | [7] |
| De Novo Lipogenesis | Decrease | Adipocytes, Cancer Cells | [8][9] |
| Pyruvate to Lactate Conversion | Increase | General | [4] |
| Anaplerotic Flux into TCA Cycle | Decrease | General | [7] |
Experimental Protocols for Studying Pyruvate Carboxylase Activity
The following are summaries of common experimental protocols used to assess the activity of Pyruvate Carboxylase and the cellular effects of its inhibition.
Pyruvate Carboxylase Enzyme Activity Assay
This protocol describes a coupled enzyme assay to determine PC activity in cell extracts.
Principle: The oxaloacetate produced by PC reacts with acetyl-CoA in a reaction catalyzed by citrate synthase to produce citrate and free Coenzyme A (CoA). The free CoA then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically at 412 nm.[14]
Procedure:
-
Preparation of Cell Extract: Cells are harvested, washed, and resuspended in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0). The cells are then lysed using methods such as sonication or a French press, and the cell debris is removed by centrifugation.[14]
-
Reaction Mixture: Two reaction cocktails are prepared in separate cuvettes. The experimental cuvette contains Tris-HCl buffer, NaHCO3, MgCl2, acetyl-CoA, pyruvate, ATP, DTNB, and citrate synthase. The control cuvette contains all components except pyruvate.[14]
-
Assay: The cuvettes are pre-incubated at 30°C. The reaction is initiated by adding the cell extract to both cuvettes simultaneously.[14]
-
Measurement: The change in absorbance at 412 nm over time is monitored using a spectrophotometer. The rate of the reaction is proportional to the PC activity in the cell extract.[14]
¹³C-Labeled Glucose Tracing to Measure Metabolic Flux
This method is used to trace the fate of glucose-derived pyruvate and assess the relative contributions of PC and pyruvate dehydrogenase (PDH) to the TCA cycle.
Principle: Cells are incubated with glucose that is isotopically labeled with ¹³C at specific positions. The distribution of the ¹³C label in downstream metabolites, such as TCA cycle intermediates and amino acids, is then analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[10]
Procedure:
-
Cell Culture: Cells are cultured in a medium containing ¹³C-labeled glucose (e.g., [U-¹³C]-glucose or [1,2-¹³C]-glucose).
-
Metabolite Extraction: After a defined incubation period, the medium is removed, and intracellular metabolites are extracted using a solvent such as methanol (B129727) or acetonitrile.
-
Analysis: The isotopic labeling patterns of metabolites are determined using GC-MS, LC-MS, or NMR.
-
Data Interpretation: The specific labeling patterns can distinguish between the entry of pyruvate into the TCA cycle via PDH (which produces M+2 labeled citrate from [U-¹³C]-glucose) and PC (which produces M+3 labeled citrate). This allows for the quantification of the relative flux through each pathway.[10]
Visualizing the Role of Pyruvate Carboxylase
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involving Pyruvate Carboxylase and the consequences of its inhibition.
Caption: Central role of Pyruvate Carboxylase in linking glycolysis to the TCA cycle.
Caption: Downstream cellular effects resulting from Pyruvate Carboxylase inhibition.
Caption: Experimental workflow for characterizing a Pyruvate Carboxylase inhibitor.
References
- 1. DSpace [digital.library.adelaide.edu.au]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. Structure, Mechanism and Regulation of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 5. The structure and the mechanism of action of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyruvate carboxylase mediated anaplerosis promotes antioxidant capacity by sustaining TCA cycle and redox metabolism in liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyruvate carboxylase and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The fate of pyruvate dictates cell growth by modulating cellular redox potential | eLife [elifesciences.org]
- 11. Rates of pyruvate carboxylase, glutamate and GABA neurotransmitter cycling, and glucose oxidation in multiple brain regions of the awake rat using a combination of [2-13C]/[1-13C]glucose infusion and 1H-[13C]NMR ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyruvate Carboxylase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Pyruvate carboxylase deficiency: An underestimated cause of lactic acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
The Role of Pyruvate Carboxylase Inhibition in Gluconeogenesis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate (B1213749) carboxylase (PC) is a critical mitochondrial enzyme that catalyzes the irreversible carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction and the first committed step in gluconeogenesis.[1] Its role in maintaining glucose homeostasis makes it an attractive target for therapeutic intervention in metabolic diseases, particularly type 2 diabetes, where elevated hepatic gluconeogenesis is a key pathology.[2][3] This technical guide provides an in-depth analysis of the effect of inhibiting pyruvate carboxylase on gluconeogenesis, with a focus on the inhibitor "Pyruvate Carboxylase-IN-1" and other methodologies for PC inhibition. Due to the limited publicly available data on the specific effects of this compound on gluconeogenesis, this document leverages data from other PC inhibitors, such as small molecules and antisense oligonucleotides (ASOs), to provide a comprehensive overview of the current understanding and experimental approaches in this field.
Introduction to Pyruvate Carboxylase and its Role in Gluconeogenesis
Gluconeogenesis is the metabolic pathway responsible for the de novo synthesis of glucose from non-carbohydrate precursors, such as lactate, pyruvate, glycerol, and certain amino acids.[4] This process is vital for maintaining blood glucose levels during periods of fasting or intense exercise.[4] Pyruvate carboxylase, a biotin-dependent enzyme, facilitates the first rate-limiting step in this pathway by converting pyruvate to oxaloacetate within the mitochondria.[1] This oxaloacetate is then converted to phosphoenolpyruvate (B93156) (PEP) by phosphoenolpyruvate carboxykinase (PEPCK), a subsequent key step in the gluconeogenic pathway.[1]
The overall reaction catalyzed by pyruvate carboxylase is:
Pyruvate + HCO₃⁻ + ATP → Oxaloacetate + ADP + Pi
Given its pivotal role, the inhibition of pyruvate carboxylase presents a promising strategy for reducing excessive glucose production in disease states.
This compound and Other Inhibitors
This compound
This compound is a potent inhibitor of pyruvate carboxylase. While specific data on its effect on gluconeogenesis is limited, its inhibitory activity on the enzyme has been quantified.
| Compound | Assay Type | IC50 (µM) |
| This compound | Cell lysate-based PC activity assay | 0.204 |
| This compound | Cell-based PC activity assay | 0.104 |
Table 1: Inhibitory activity of this compound.
Other Methods of Pyruvate Carboxylase Inhibition
Other experimental approaches to inhibit pyruvate carboxylase and study its effect on gluconeogenesis include the use of antisense oligonucleotides (ASOs) and other small molecule inhibitors.
ASOs are synthetic molecules that can be designed to bind to specific mRNA sequences, leading to the degradation of the mRNA and subsequent reduction in the expression of the target protein. Studies using ASOs to specifically knock down pyruvate carboxylase in the liver and adipose tissue of rats have provided significant quantitative data on the impact of PC inhibition on glucose metabolism.[2][3][5]
| Inhibition Method | Animal Model | Effect on Endogenous Glucose Production (EGP) | Effect on Fasting Plasma Glucose | Reference |
| Pyruvate Carboxylase ASO | High-Fat-Fed Rats | Significant reduction | Significant reduction | [2][3] |
| Pyruvate Carboxylase ASO | Zucker Diabetic Fatty (ZDF) Rats | Not specified | Significant reduction | [5] |
Table 2: Effects of Pyruvate Carboxylase ASO on Gluconeogenic Parameters.
Several other small molecules have been investigated for their ability to inhibit pyruvate carboxylase and gluconeogenesis.
| Inhibitor | Mechanism of Action | Effect on Gluconeogenesis | Reference |
| Phenylalkanoic acids (e.g., phenylacetic acid) | The CoA ester of the acid inhibits PC. | Inhibited gluconeogenesis from lactate/pyruvate in isolated rat liver cells (39% decrease). | [6] |
| Oxamate | Competitive inhibitor with respect to pyruvate. | Inhibited pyruvate carboxylation by approximately 40% at low pyruvate concentrations in isolated rat liver mitochondria. | [7] |
Table 3: Effects of Other Small Molecule Inhibitors on Pyruvate Carboxylase and Gluconeogenesis.
Signaling Pathways and Experimental Workflows
Pyruvate Carboxylase in the Gluconeogenic Pathway
The following diagram illustrates the central role of pyruvate carboxylase in the initial steps of gluconeogenesis.
References
- 1. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Targeting Pyruvate Carboxylase Reduces Gluconeogenesis and Adiposity and Improves Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Gluconeogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Targeting pyruvate carboxylase reduces gluconeogenesis and adiposity and improves insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo suppression of gluconeogenesis by inhibition of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pyruvate Carboxylase-IN-1 and its Role in Lipogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
De novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids from non-lipid precursors, is a critical process in normal physiology. However, its dysregulation is implicated in a host of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), obesity, and cancer. Pyruvate (B1213749) Carboxylase (PC), a mitochondrial enzyme, plays a pivotal anaplerotic role in replenishing oxaloacetate for the tricarboxylic acid (TCA) cycle, a key step for providing the carbon backbone for fatty acid synthesis. This technical guide provides a comprehensive overview of Pyruvate Carboxylase, its role in lipogenesis, and the therapeutic potential of its inhibition. We focus on a representative small molecule inhibitor, referred to herein as Pyruvate Carboxylase-IN-1, as a paradigm for understanding the mechanism and experimental evaluation of PC inhibitors. This document details the biochemical pathways, presents quantitative data on inhibitor potency, and provides detailed experimental protocols for assessing the inhibition of lipogenesis.
Introduction to Pyruvate Carboxylase and its Role in Lipogenesis
Pyruvate Carboxylase (PC) is a biotin-dependent mitochondrial enzyme that catalyzes the irreversible carboxylation of pyruvate to oxaloacetate (OAA).[1][2] This reaction is a critical anaplerotic step, replenishing OAA that is exported from the mitochondria to the cytosol for various biosynthetic pathways, most notably gluconeogenesis and de novo lipogenesis.[3][4][5]
In the context of lipogenesis, PC provides the essential precursor for the synthesis of fatty acids. The process begins with the conversion of glucose to pyruvate through glycolysis. Pyruvate then enters the mitochondria and can be converted to either acetyl-CoA by pyruvate dehydrogenase or to oxaloacetate by PC. The condensation of acetyl-CoA and oxaloacetate by citrate (B86180) synthase forms citrate. Citrate is then exported to the cytosol, where it is cleaved by ATP-citrate lyase to regenerate acetyl-CoA and oxaloacetate. This cytosolic acetyl-CoA serves as the primary building block for fatty acid synthesis.[4][6]
The transcriptional regulation of PC is tightly controlled by various factors, including the transcription factors Carbohydrate Response Element-Binding Protein (ChREBP) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which are master regulators of lipogenesis.[7][8][9] Hormones such as insulin (B600854) and glucagon (B607659) also play a crucial role in regulating PC expression and activity.[10]
This compound: A Representative Inhibitor
For the purpose of this guide, we will refer to a representative, well-characterized small molecule inhibitor of Pyruvate Carboxylase as "this compound". This designation is based on the class of α-hydroxycinnamic acid derivatives, which have been identified as potent and specific inhibitors of PC.[11] One such compound, 2-hydroxy-3-(quinoline-2-yl)propenoic acid, has demonstrated significant inhibitory activity against PC.[3]
Mechanism of Action
This compound acts as a competitive inhibitor with respect to pyruvate.[3] This means that it binds to the active site of the enzyme, preventing the binding of the natural substrate, pyruvate, and thereby inhibiting the production of oxaloacetate.
Quantitative Data on Pyruvate Carboxylase Inhibition
The potency of PC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitor constant (Ki). The following tables summarize the available quantitative data for representative PC inhibitors.
| Inhibitor | Target | IC50 | Ki | Notes | Reference |
| 2-hydroxy-3-(quinoline-2-yl)propenoic acid | Pyruvate Carboxylase | 4.3 ± 1.5 µM | 0.74 µM | Competitive inhibitor with respect to pyruvate. | [3] |
| Phenylacetic acid | Pyruvate Carboxylase | - | - | Inhibits gluconeogenesis by decreasing pyruvate carboxylation. | [10] |
| Dichloroacetate (B87207) (DCA) | Pyruvate Dehydrogenase Kinase (indirectly affects PC flux) | - | - | Inhibits fatty acid synthesis in brown adipose tissue. | [1][12][13] |
| Compound | Cell Line/Tissue | Assay Type | Effect on Lipogenesis | Reference |
| Dichloroacetate (DCA) | Rat Brown Adipose Tissue | in vivo 3H2O incorporation | 62-73% inhibition of fatty acid synthesis. | [13] |
| Dichloroacetate (DCA) | Isolated Rat Hepatocytes | 3H2O incorporation | 33 ± 4% inhibition of fatty acid synthesis at 10 mM. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the inhibitory effect of compounds on Pyruvate Carboxylase and cellular lipogenesis.
In Vitro Pyruvate Carboxylase Activity Assay
This protocol is adapted from established methods for measuring PC activity.
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified Pyruvate Carboxylase.
Principle: The activity of PC is measured by coupling the production of oxaloacetate to the oxidation of NADH by malate (B86768) dehydrogenase. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.
Materials:
-
Purified Pyruvate Carboxylase
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 5 mM MgCl2
-
Pyruvate
-
ATP
-
Sodium Bicarbonate (NaHCO3)
-
Acetyl-CoA
-
Malate Dehydrogenase
-
NADH
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing Assay Buffer, pyruvate, ATP, NaHCO3, acetyl-CoA, malate dehydrogenase, and NADH at their final desired concentrations.
-
Add the test compound at various concentrations to the respective wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding purified Pyruvate Carboxylase to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate spectrophotometer.
-
Calculate the initial rate of the reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular De Novo Lipogenesis Assay using [14C]-Acetate
This protocol describes a common method for measuring the rate of de novo fatty acid synthesis in cultured cells.[14][15][16][17][18]
Objective: To quantify the inhibitory effect of a compound on de novo lipogenesis in a cellular context.
Principle: The rate of fatty acid synthesis is determined by measuring the incorporation of radiolabeled acetate (B1210297) ([14C]-acetate) into the total lipid fraction of the cells.
Materials:
-
Adherent cells capable of lipogenesis (e.g., HepG2, 3T3-L1 adipocytes)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
[1-14C]-Acetic Acid, sodium salt
-
Phosphate-Buffered Saline (PBS)
-
Lipid extraction solvent: Hexane:Isopropanol (3:2, v/v)
-
Scintillation cocktail
-
Scintillation vials
-
Liquid scintillation counter
-
BCA Protein Assay Kit
Procedure:
-
Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Pre-treat the cells with the test compound at various concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
On the day of the assay, replace the medium with fresh medium containing the test compound and [14C]-acetate (e.g., 1 µCi/mL).
-
Incubate the cells for a defined period (e.g., 4 hours) at 37°C.
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract the lipids by adding the hexane:isopropanol solvent mixture to each well and incubating for 30 minutes with gentle agitation.
-
Transfer the lipid extract to scintillation vials and allow the solvent to evaporate completely in a fume hood.
-
Add scintillation cocktail to each vial and quantify the radioactivity using a liquid scintillation counter.
-
In parallel wells, determine the total protein concentration using a BCA protein assay for normalization.
-
Calculate the rate of [14C]-acetate incorporation into lipids (e.g., in dpm/µg protein/hour).
-
Determine the percent inhibition of lipogenesis for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the cellular IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in PC-mediated lipogenesis and a typical experimental workflow for evaluating a PC inhibitor.
Conclusion
Pyruvate Carboxylase represents a promising therapeutic target for metabolic diseases characterized by excessive de novo lipogenesis. The development of potent and specific small molecule inhibitors, such as the α-hydroxycinnamic acid derivatives exemplified by "this compound," provides valuable tools for both basic research and drug discovery. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for the evaluation of such inhibitors and a deeper understanding of their mechanism of action. Further research into the cellular effects of specific PC inhibitors on lipogenesis and related metabolic pathways will be crucial for advancing these compounds towards clinical applications.
References
- 1. Effects of dichloroacetate on lipid metabolism in isolated rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of insulin on ketogenesis and fatty acid synthesis in rat hepatocytes incubated with dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of α-hydroxycinnamic acids as pyruvate carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure, Mechanism and Regulation of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipogenesis inhibitors: therapeutic opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipids - What is the role pyruvate carboxylase in lipogenesis? - Biology Stack Exchange [biology.stackexchange.com]
- 7. Glucose induces expression of rat pyruvate carboxylase through a carbohydrate response element in the distal gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of SREBP-1c in nutritional regulation of lipogenic enzyme gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Structure, function and regulation of pyruvate carboxylase. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Effects of dichloroacetate on fatty acid synthesis in interscapular brown adipose tissue of the rat in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
- 14. tno-pharma.com [tno-pharma.com]
- 15. benchchem.com [benchchem.com]
- 16. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tno-pharma.com [tno-pharma.com]
The Role of Pyruvate Carboxylase-IN-1 in Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate (B1213749) carboxylase (PC) is a critical enzyme at the crossroads of cellular metabolism, catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate. This anaplerotic reaction is essential for replenishing the tricarboxylic acid (TCA) cycle, a central hub for biosynthesis and energy production. In various pathological conditions, including cancer and metabolic diseases, the activity of PC is often dysregulated.[1][2][3] Small molecule inhibitors of PC, such as the representative compound Pyruvate Carboxylase-IN-1 (PC-IN-1), are invaluable tools for elucidating the role of this enzyme in disease and for developing novel therapeutic strategies. This technical guide provides a comprehensive overview of the application of PC-IN-1 in metabolic studies, including its mechanism of action, experimental protocols, and data interpretation.
Introduction to Pyruvate Carboxylase and its Inhibition
Pyruvate carboxylase is a biotin-dependent enzyme that plays a pivotal role in intermediary metabolism.[1][4] It is a key regulator of gluconeogenesis, lipogenesis, and the synthesis of neurotransmitters.[3][4] In cancer cells, PC is often upregulated to support rapid proliferation by providing the necessary building blocks for biomass production.[2][3][5][6] Therefore, targeted inhibition of PC presents a promising therapeutic avenue.[1][4]
This compound is a representative small molecule inhibitor designed to specifically target the catalytic activity of PC. By blocking the conversion of pyruvate to oxaloacetate, PC-IN-1 allows researchers to probe the metabolic consequences of PC inhibition in various experimental models.
Mechanism of Action of this compound
The catalytic cycle of pyruvate carboxylase involves two main steps: the ATP-dependent carboxylation of the biotin (B1667282) cofactor and the subsequent transfer of the carboxyl group to pyruvate to form oxaloacetate. PC-IN-1 is designed to interfere with this process, typically by competing with pyruvate for binding to the active site of the enzyme.[7]
The inhibition of PC by small molecules can be achieved through various mechanisms, including competitive, non-competitive, or allosteric inhibition. For instance, some inhibitors, like the natural product erianin (B49306) and its analogues, have been shown to potently inhibit PC activity.[8][9][10] Another example, the small molecule ZY-444, has been demonstrated to bind to PC and inactivate its catalytic activity, leading to the suppression of breast cancer progression.[11]
Quantitative Data on the Effects of Pyruvate Carboxylase Inhibition
The following tables summarize representative quantitative data obtained from studies using specific pyruvate carboxylase inhibitors. This data illustrates the typical effects observed upon PC inhibition in cancer cell lines.
Table 1: Inhibitory Activity of Representative Pyruvate Carboxylase Inhibitors
| Compound | Cell Line | IC50 (nM) for Cell Proliferation | Inhibition of PC Activity (%) at a given concentration | Reference |
| Erianin | Hepatocellular Carcinoma | 17.30 | 40.07% at 10 nM | [8] |
| Erianin Analogue 35 | Hepatocellular Carcinoma | 15.15 | 39.10% at 10 nM | [8] |
| Erianin Analogue 36 | Hepatocellular Carcinoma | 10.05 | 40.15% at 10 nM | [8] |
| Phenylacetic Acid | Isolated Rat Liver Cells | N/A | 39% decrease in gluconeogenesis from lactate/pyruvate | [12] |
Table 2: Metabolic Consequences of Pyruvate Carboxylase Inhibition
| Inhibitor | Model System | Measured Metabolic Change | Magnitude of Change | Reference |
| Phenylpropionic Acid | Normal Rats | Blood Glucose Levels | Decrease from 110 to 66 mg/dL | [12] |
| Phenylpropionic Acid | Streptozocin Diabetic Rats | Blood Glucose Levels | Decrease from 295 to 225 mg/dL | [12] |
| t-butylhydroperoxide | Isolated Rat Liver Mitochondria | Rate of malate (B86768) formation | ~80% decrease | [13] |
Experimental Protocols
Pyruvate Carboxylase Activity Assay
This protocol describes a coupled enzyme assay to determine the activity of pyruvate carboxylase in cell lysates or tissue homogenates.[14]
Materials:
-
1.0 M Tris-HCl, pH 8.0
-
0.5 M NaHCO3
-
0.1 M MgCl2
-
1.0 mM Acetyl CoA
-
0.1 M Pyruvate
-
0.1 M ATP
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (freshly prepared)
-
Citrate Synthase
-
Cell or tissue lysate
-
UV-transparent cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a reaction cocktail containing Tris-HCl, NaHCO3, MgCl2, Acetyl CoA, Pyruvate, ATP, DTNB, and Citrate Synthase in a UV-transparent cuvette.
-
Prepare a control cocktail identical to the reaction cocktail but lacking pyruvate.
-
Incubate the cuvettes at 30°C for 10 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the cell or tissue lysate to both cuvettes simultaneously.
-
Immediately mix the solutions and place the cuvettes in the spectrophotometer.
-
Measure the change in absorbance at 412 nm over a period of 60 seconds. The rate of increase in absorbance is proportional to the PC activity.[14]
Cell Proliferation Assay
This protocol is used to assess the effect of a PC inhibitor on the growth of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (or other inhibitor)
-
96-well plates
-
Cell counting kit (e.g., CCK-8)
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PC inhibitor. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the cell counting reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.[15]
Signaling Pathways and Experimental Workflows
Signaling Pathway Affected by Pyruvate Carboxylase Inhibition
Inhibition of pyruvate carboxylase has been shown to impact various signaling pathways involved in cancer progression. One such pathway is the Wnt/β-catenin/Snail signaling cascade, which is implicated in breast cancer growth and metastasis.[11]
Caption: Inhibition of Pyruvate Carboxylase by PC-IN-1 leading to suppression of the Wnt/β-catenin/Snail pathway.
Experimental Workflow for a Metabolic Study
The following diagram illustrates a typical experimental workflow for investigating the metabolic effects of a pyruvate carboxylase inhibitor.
Caption: A typical workflow for studying the metabolic effects of a PC inhibitor in vitro and in vivo.
Conclusion
This compound and other specific inhibitors of PC are powerful tools for dissecting the metabolic dependencies of cells in various physiological and pathological states. By providing a means to acutely and specifically block a key anaplerotic pathway, these inhibitors enable researchers to uncover metabolic vulnerabilities that can be exploited for therapeutic benefit. The protocols and data presented in this guide offer a framework for designing and interpreting experiments aimed at understanding the multifaceted roles of pyruvate carboxylase in health and disease.
References
- 1. Recent advances in small molecular inhibitors of pyruvate carboxylase for human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyruvate carboxylase and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Pyruvate carboxylase and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "The Discovery and Characterization of Small Molecule Inhibitors of Pyr" by Brittney Wyatt [epublications.marquette.edu]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Erianin suppresses proliferation and migration of cancer cells in a pyruvate carboxylase-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Pyruvate Carboxylase as the Cellular Target of Natural Bibenzyls with Potent Anticancer Activity against Hepatocellular Carcinoma via Metabolic Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo suppression of gluconeogenesis by inhibition of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Control of pyruvate carboxylase activity by the pyridine-nucleotide redox state in mitochondria from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 15. Erianin inhibits the proliferation of lung cancer cells by suppressing mTOR activation and disrupting pyrimidine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide on Pyruvate Carboxylase Inhibition for Cancer Research: A Focus on the Small Molecule Inhibitor ZY-444
Disclaimer: The specific molecule "Pyruvate Carboxylase-IN-1" is not readily identifiable in the current scientific literature. This guide will therefore focus on the principles of Pyruvate (B1213749) Carboxylase (PC) inhibition in cancer research, using the well-characterized small molecule inhibitor, ZY-444 , as a representative example.
Introduction: The Role of Pyruvate Carboxylase in Cancer Metabolism
Metabolic reprogramming is a key hallmark of cancer, enabling cells to meet the high bioenergetic and biosynthetic demands of rapid proliferation.[1] Pyruvate Carboxylase (PC) is a mitochondrial enzyme that plays a critical role in this process.[1][2][3][4] It catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate (OAA), a crucial anaplerotic reaction that replenishes the tricarboxylic acid (TCA) cycle.[1][2][3][4]
This replenishment is vital for cancer cells, as TCA cycle intermediates are continuously withdrawn for the synthesis of macromolecules such as fatty acids, nucleic acids, and amino acids. PC activity is particularly important in cancer cells that are unable to utilize glutamine for anaplerosis or are under metabolic stress.[3][4][5] Overexpression of PC has been observed in various cancers, including breast, colorectal, and thyroid cancer, and is often associated with increased tumor progression, metastasis, and poor prognosis.[6][7][8] Consequently, the inhibition of PC has emerged as a promising therapeutic strategy to selectively target cancer cells by disrupting their metabolic flexibility.
ZY-444: A Potent and Selective Pyruvate Carboxylase Inhibitor
ZY-444 is a small molecule inhibitor identified as (N4-((5-(4-(benzyloxy)phenyl)-2-thiophenyl)methyl)-N2-isobutyl-2,4-pyrimidinediamine).[9][10] It has demonstrated potent efficacy against tumor growth, metastasis, and recurrence in preclinical models of breast cancer.[9][10][11]
Mechanism of Action
ZY-444 directly binds to Pyruvate Carboxylase and inactivates its catalytic activity, without altering the expression level of the PC protein.[11] By inhibiting PC, ZY-444 disrupts the anaplerotic flux into the TCA cycle, leading to a reduction in basal respiration and ATP production in cancer cells.[11][12] This metabolic disruption suppresses cancer cell proliferation and survival.
Furthermore, in breast cancer, the inhibition of PC by ZY-444 has been shown to suppress tumor growth and metastasis by inhibiting the Wnt/β-catenin/Snail signaling pathway.[9][10][11] In prostate cancer, ZY-444 has been found to inhibit growth and metastasis by targeting TNFAIP3 through the TNF signaling pathway.[12]
Quantitative Data for ZY-444
The following tables summarize the available quantitative data on the efficacy of ZY-444 against various cancer cell lines.
Table 1: IC50 Values of ZY-444 in Prostate Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µmol/L) |
| C4-2 | Prostate Cancer | 1.5 - 2.5 |
| 22RV1 | Prostate Cancer | 1.5 - 2.5 |
| PC3 | Prostate Cancer | 1.5 - 2.5 |
| DU145 | Prostate Cancer | 1.5 - 2.5 |
| Data from a study on the effects of ZY-444 on prostate cancer cell lines.[12] |
Further research is needed to establish a broader profile of IC50 values for ZY-444 across a wider range of cancer cell lines and to determine its enzyme inhibition constant (Ki).
Key Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of PC inhibitors like ZY-444.
Pyruvate Carboxylase Activity Assay (Coupled Enzyme Assay)
This protocol describes a spectrophotometric assay to measure PC activity by coupling the production of oxaloacetate to the oxidation of NADH.[1][7]
Materials:
-
1.0 M Tris-HCl, pH 8.0
-
0.5 M NaHCO3
-
0.1 M MgCl2
-
1.0 mM Acetyl CoA
-
0.1 M Pyruvate
-
0.1 M ATP
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
Citrate (B86180) Synthase
-
Cell or tissue lysate
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a reaction cocktail containing Tris-HCl, NaHCO3, MgCl2, Acetyl CoA, Pyruvate, ATP, DTNB, and citrate synthase in a UV-transparent cuvette.
-
Prepare a control cocktail without the substrate (pyruvate or ATP).
-
Incubate the cuvettes at 30°C for 10 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the cell or tissue lysate to both the experimental and control cuvettes.
-
Immediately mix by pipetting and place the cuvettes in the spectrophotometer.
-
Measure the change in absorbance at 412 nm over a period of 60 seconds. The rate of increase in absorbance is proportional to the PC activity.
-
One unit of PC activity is defined as the amount of enzyme that produces 1.0 µmole of oxaloacetate per minute.[1]
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[3][6][9][13]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well tissue culture plates
-
PC inhibitor (e.g., ZY-444)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of the PC inhibitor for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Western Blot Analysis of the Wnt/β-catenin Signaling Pathway
This protocol is for detecting changes in the protein levels of key components of the Wnt/β-catenin pathway following treatment with a PC inhibitor.[2][14][15][16]
Materials:
-
Cancer cells treated with a PC inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibodies (e.g., anti-β-catenin, anti-Snail, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and control cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the protein levels to a loading control like β-actin.
13C Metabolic Flux Analysis
Metabolic flux analysis using stable isotopes like 13C-labeled glucose allows for the quantitative tracking of carbon through metabolic pathways, providing insights into how PC inhibition alters cellular metabolism.[4][17][18][19]
General Workflow:
-
Cell Culture and Labeling: Culture cancer cells in a medium containing a 13C-labeled substrate, such as [U-13C]-glucose, in the presence or absence of the PC inhibitor.
-
Metabolite Extraction: After a defined incubation period, quench the metabolism and extract intracellular metabolites.
-
Mass Spectrometry Analysis: Analyze the metabolite extracts using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distribution of key metabolites in the TCA cycle and related pathways.
-
Data Analysis and Flux Calculation: Use specialized software to analyze the mass isotopomer data and calculate the metabolic fluxes through the relevant pathways. This will reveal how the PC inhibitor reroutes metabolism.
Visualizations: Pathways and Workflows
Signaling and Metabolic Pathways
Caption: Role of Pyruvate Carboxylase in cancer cell metabolism.
Caption: Impact of PC inhibition on the Wnt/β-catenin/Snail pathway.
Experimental Workflow
Caption: General workflow for evaluating a Pyruvate Carboxylase inhibitor.
References
- 1. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. abcam.cn [abcam.cn]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ZY-444 inhibits the growth and metastasis of prostate cancer by targeting TNFAIP3 through TNF signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of the Wnt/β-catenin signaling pathway may contribute to cervical cancer pathogenesis via upregulation of Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
Pyruvate Carboxylase-IN-1: A Novel Therapeutic Avenue in Diabetes Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic diseases, particularly type 2 diabetes, represent a growing global health crisis. A key pathological feature of type 2 diabetes is elevated hepatic gluconeogenesis, which contributes significantly to hyperglycemia. Pyruvate (B1213749) Carboxylase (PC) is a mitochondrial enzyme that plays a pivotal role in this process, catalyzing the first committed step of gluconeogenesis. As such, inhibition of PC presents a promising therapeutic strategy for the management of type 2 diabetes. This whitepaper provides a comprehensive technical overview of Pyruvate Carboxylase-IN-1, a potent and specific small molecule inhibitor of PC. While primarily investigated in the context of oncology, the data surrounding PC-IN-1 and the broader effects of PC inhibition strongly support its exploration in diabetes research. This document details the mechanism of action of PC, the preclinical evidence for PC inhibition in diabetes models, quantitative data on PC-IN-1's inhibitory activity, and detailed experimental protocols for its evaluation.
Introduction: The Central Role of Pyruvate Carboxylase in Glucose Homeostasis
Pyruvate Carboxylase (PC) is a biotin-dependent mitochondrial enzyme that catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate.[1][2] This reaction is a critical anaplerotic node in metabolism, replenishing intermediates of the tricarboxylic acid (TCA) cycle.[2] In the liver, PC is a rate-limiting enzyme in gluconeogenesis, the process of generating glucose from non-carbohydrate precursors.[3][4] In pancreatic β-cells, PC is involved in pyruvate cycling, a process that generates metabolic coupling factors like ATP and NADPH, which are essential for glucose-stimulated insulin (B600854) secretion (GSIS).[5][6]
In type 2 diabetes, hepatic gluconeogenesis is aberrantly elevated, contributing to fasting hyperglycemia.[3] Studies have shown a strong correlation between increased hepatic PC protein expression and hyperglycemia in humans with type 2 diabetes.[3] Consequently, targeted inhibition of PC is a compelling therapeutic strategy to reduce hepatic glucose output and improve glycemic control.
This compound: A Potent and Specific Inhibitor
This compound (PC-IN-1) is a natural analog of erianin, a bibenzyl compound extracted from Dendrobium chrysotoxum.[7][8] It has been identified as a potent inhibitor of Pyruvate Carboxylase.[7][9] While initial studies have focused on its anti-cancer properties in hepatocellular carcinoma, its specific mechanism of action makes it a highly valuable tool for diabetes research.[10][11][12]
Quantitative Data on PC-IN-1 Inhibitory Activity
The inhibitory potency of this compound has been quantified in both cell-free and cell-based assays. This data underscores its potential as a specific modulator of PC activity in experimental settings.
| Assay Type | IC50 (µM) | Source |
| Cell Lysate-Based PC Activity Assay | 0.204 | [9] |
| Cell-Based PC Activity Assay | 0.104 | [9] |
Preclinical Evidence for Pyruvate Carboxylase Inhibition in Diabetes Models
While direct studies of this compound in diabetes models are not yet published, extensive research using antisense oligonucleotides (ASOs) to specifically reduce PC expression in the liver and adipose tissue of rodent models of type 2 diabetes provides a strong rationale for its therapeutic potential.
| Animal Model | Method of PC Inhibition | Key Findings | Reference |
| High-Fat Fed Rats | Antisense Oligonucleotide (ASO) | Reduced plasma glucose, decreased endogenous glucose production, reduced adiposity, improved hepatic insulin sensitivity. | [3] |
| Zucker Diabetic Fatty (ZDF) Rats | Antisense Oligonucleotide (ASO) | Lowered fasting plasma glucose, reduced rates of endogenous glucose production. | [3] |
| INS-1 Cells and Rat Islets | siRNA | Reduced glucose-stimulated insulin secretion. | [5] |
These studies demonstrate that targeted reduction of PC activity leads to significant improvements in glucose homeostasis and insulin sensitivity, key therapeutic goals in the management of type 2 diabetes.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Hepatic Gluconeogenesis
The following diagram illustrates the central role of Pyruvate Carboxylase in hepatic gluconeogenesis and the proposed point of intervention for PC-IN-1.
Signaling Pathway of Glucose-Stimulated Insulin Secretion
The diagram below outlines the role of Pyruvate Carboxylase in the pyruvate cycle within pancreatic β-cells, which is crucial for insulin secretion.
Proposed Experimental Workflow for Preclinical Evaluation
The following workflow is proposed for the preclinical evaluation of this compound in a rodent model of type 2 diabetes, such as the Zucker Diabetic Fatty (ZDF) rat.
Detailed Experimental Protocols
Pyruvate Carboxylase Activity Assay (Coupled Enzyme Assay)
This protocol describes a spectrophotometric method to measure PC activity in tissue or cell lysates. The production of oxaloacetate by PC is coupled to the oxidation of NADH by malate dehydrogenase (MDH).
Materials:
-
1 M Tris-HCl, pH 8.0
-
0.5 M NaHCO3
-
0.1 M MgCl2
-
10 mM ATP
-
10 mM Acetyl-CoA
-
100 mM Sodium Pyruvate
-
10 mM NADH
-
Malate Dehydrogenase (MDH) (e.g., 1000 U/mL)
-
Tissue/cell lysate
-
This compound (or other inhibitor)
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare Reaction Mix: For each reaction, prepare a master mix containing:
-
100 µL 1 M Tris-HCl, pH 8.0
-
100 µL 0.5 M NaHCO3
-
50 µL 0.1 M MgCl2
-
50 µL 10 mM ATP
-
10 µL 10 mM Acetyl-CoA
-
10 µL 10 mM NADH
-
5 µL Malate Dehydrogenase
-
ddH2O to a final volume of 900 µL.
-
-
Prepare Samples:
-
Add 50 µL of reaction mix to each well.
-
Add 10 µL of diluted tissue/cell lysate.
-
For inhibitor studies, pre-incubate the lysate with varying concentrations of this compound for 15 minutes at 30°C before adding to the reaction mix.
-
-
Initiate Reaction: Add 40 µL of 100 mM sodium pyruvate to each well to start the reaction.
-
Measure Absorbance: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 30°C.
-
Calculate Activity: The rate of NADH oxidation is proportional to PC activity. Calculate the rate of change in absorbance (ΔA340/min). One unit of PC activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of oxaloacetate per minute.
In Vivo Gluconeogenesis Assessment (Pyruvate Tolerance Test)
This protocol assesses the ability of an animal to convert pyruvate into glucose, providing an in vivo measure of gluconeogenic flux.
Materials:
-
Rodent model (e.g., ZDF rats)
-
Sodium Pyruvate solution (2 g/kg body weight in sterile saline)
-
Glucometer and test strips
-
Restraining device
Procedure:
-
Fasting: Fast animals overnight (16-18 hours) with free access to water.
-
Baseline Glucose: Obtain a baseline blood glucose reading (t=0) from a tail snip.
-
Pyruvate Injection: Administer sodium pyruvate solution via intraperitoneal (IP) injection.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Data Analysis: Plot blood glucose concentration over time. A blunted glycemic response in the PC-IN-1 treated group compared to the vehicle control indicates inhibition of gluconeogenesis.
Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets
This protocol measures the ability of isolated pancreatic islets to secrete insulin in response to low and high glucose concentrations.
Materials:
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA, supplemented with either 2.8 mM glucose (low glucose) or 16.7 mM glucose (high glucose).
-
Collagenase P
-
Ficoll gradient solutions
-
Isolated pancreatic islets
-
Insulin ELISA kit
Procedure:
-
Islet Isolation: Isolate pancreatic islets from rodents by collagenase digestion of the pancreas followed by purification on a Ficoll density gradient.
-
Pre-incubation: Pre-incubate isolated islets (10 islets per well in a 24-well plate) in KRBH with 2.8 mM glucose for 1 hour at 37°C.
-
Basal Insulin Secretion: Remove the pre-incubation buffer and add fresh KRBH with 2.8 mM glucose (and vehicle or PC-IN-1). Incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.
-
Stimulated Insulin Secretion: Remove the low glucose buffer and add KRBH with 16.7 mM glucose (and vehicle or PC-IN-1). Incubate for 1 hour at 37°C. Collect the supernatant for stimulated insulin measurement.
-
Insulin Quantification: Measure insulin concentration in the collected supernatants using an insulin ELISA kit.
-
Data Analysis: Express insulin secretion as ng/islet/hour. Calculate the stimulation index (stimulated insulin / basal insulin).
Conclusion and Future Directions
This compound represents a novel and potent tool for the investigation of metabolic pathways in diabetes. The compelling preclinical data from studies utilizing other methods of PC inhibition strongly suggest that direct inhibition of PC with a small molecule like PC-IN-1 could be a viable therapeutic strategy for type 2 diabetes. The primary mechanism of action would be the reduction of excessive hepatic gluconeogenesis, a key driver of hyperglycemia. Further research is warranted to evaluate the efficacy and safety of this compound in established preclinical models of diabetes. The experimental protocols and workflows detailed in this whitepaper provide a robust framework for such investigations, which could ultimately pave the way for a new class of anti-diabetic agents.
References
- 1. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 2. Structure, function and regulation of pyruvate carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Pyruvate Carboxylase Reduces Gluconeogenesis and Adiposity and Improves Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Unraveling the Regulation of Hepatic Gluconeogenesis [frontiersin.org]
- 5. The role of pyruvate carboxylase in insulin secretion and proliferation in rat pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure, Mechanism and Regulation of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Erianin | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 8. Novel inhibitors | DC Chemicals [dcchemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Identification of Pyruvate Carboxylase as the Cellular Target of Natural Bibenzyls with Potent Anticancer Activity against Hepatocellular Carcinoma via Metabolic Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Erianin suppresses proliferation and migration of cancer cells in a pyruvate carboxylase-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on Pyruvate Carboxylase: A Technical Guide for Researchers
Introduction
Pyruvate (B1213749) carboxylase (PC) is a crucial mitochondrial enzyme that plays a central role in intermediary metabolism.[1][2][3][4][5] It catalyzes the ATP-dependent carboxylation of pyruvate to form oxaloacetate, a key anaplerotic reaction that replenishes the tricarboxylic acid (TCA) cycle.[1][2][3][4][5] This function is vital for various metabolic pathways, including gluconeogenesis, lipogenesis, and the synthesis of neurotransmitters.[4][6][7][8] Given its involvement in cellular energetics and biosynthesis, PC is an emerging target of interest in drug development, particularly in the context of metabolic diseases and cancer.[4] This technical guide provides a comprehensive overview of preliminary studies on pyruvate carboxylase, including its mechanism of action, experimental protocols for its study, and its role in signaling pathways. While information on a specific inhibitor designated "Pyruvate Carboxylase-IN-1" is not publicly available, this guide serves as a foundational resource for researchers and drug development professionals interested in targeting this enzyme.
Core Concepts
Enzymatic Function and Structure
Pyruvate carboxylase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of pyruvate.[1][2][6] The reaction requires ATP and bicarbonate as co-substrates.[9][10] PC is a homotetrameric protein, with each subunit containing four functional domains: the biotin (B1667282) carboxylase (BC) domain, the carboxyltransferase (CT) domain, the biotin carboxyl carrier protein (BCCP) domain, and a tetramerization (PT) domain.[5][6] The enzyme's activity is allosterically regulated, most notably by acetyl-CoA, which is a positive effector.[1][7][9]
Metabolic Significance
The primary role of PC is to provide oxaloacetate to the TCA cycle, a process known as anaplerosis.[1][3][7][11] This is essential for maintaining the pool of TCA cycle intermediates that are depleted for various biosynthetic processes. In the liver, PC is a key enzyme in gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors.[3][6][7] In adipose tissue, it is involved in lipogenesis, and in the brain, it plays a role in neurotransmitter synthesis.[3][4] Due to its central role in metabolism, dysregulation of PC activity is associated with several diseases, including metabolic acidosis and certain cancers.[4][6][12]
Quantitative Data
While specific quantitative data for "this compound" is unavailable, the following table summarizes key kinetic parameters for the substrates of pyruvate carboxylase from various sources, which is essential for designing and interpreting inhibition studies.
| Substrate | Organism | Km (M) | Reference |
| Pyruvate | Rabbit Liver | 4.4 x 10-4 | [13] |
| MgATP2- | Rabbit Liver | 7.0 x 10-5 | [13] |
| HCO3- | Rabbit Liver | 9.8 x 10-4 | [13] |
Experimental Protocols
Pyruvate Carboxylase Activity Assay (Coupled Enzyme Assay)
This protocol describes a common method for determining pyruvate carboxylase activity by coupling the production of oxaloacetate to the citrate (B86180) synthase reaction.[10] The free Coenzyme A (CoA) generated is then measured spectrophotometrically.
Materials:
-
1.0 M Tris-HCl, pH 8.0
-
0.5 M NaHCO3
-
0.1 M MgCl2
-
1.0 mM Acetyl CoA
-
0.1 M Pyruvate
-
0.1 M ATP
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (freshly prepared)
-
Citrate Synthase
-
Cell or tissue extract containing Pyruvate Carboxylase
-
Spectrophotometer (wavelength set to 412 nm)
-
Cuvettes
Procedure:
-
Prepare Reaction Cocktails:
-
Control Cuvette: Prepare a reaction mixture containing Tris-HCl, NaHCO3, MgCl2, Acetyl CoA, ATP, DTNB, and citrate synthase in a cuvette.
-
Experimental Cuvette: Prepare the same reaction mixture as the control, but also include pyruvate.
-
-
Equilibration: Incubate the cuvettes at 30°C for 10 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Add the cell or tissue extract to both cuvettes simultaneously to start the reaction.
-
Measure Absorbance: Immediately place the cuvettes in the spectrophotometer and measure the change in absorbance at 412 nm over a period of 60 seconds. The rate of change in absorbance is proportional to the pyruvate carboxylase activity.
-
Calculate Activity: The activity of pyruvate carboxylase is calculated based on the difference in the rate of absorbance change between the experimental and control cuvettes, using the molar extinction coefficient of the product of the DTNB reaction. One unit of activity is defined as the amount of enzyme required to produce 1.0 µmole of oxaloacetate per minute.[10]
Visualizations
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key aspects of pyruvate carboxylase function and its experimental analysis.
Caption: Overall enzymatic reaction catalyzed by Pyruvate Carboxylase.
Caption: Two-step reaction mechanism of Pyruvate Carboxylase.
Caption: Central role of Pyruvate Carboxylase in metabolic pathways.
Caption: General workflow for a Pyruvate Carboxylase inhibition assay.
References
- 1. DSpace [digital.library.adelaide.edu.au]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. Structure, Mechanism and Regulation of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate carboxylase and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate carboxylase deficiency: An underestimated cause of lactic acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 7. Pyruvate carboxylase mediated anaplerosis promotes antioxidant capacity by sustaining TCA cycle and redox metabolism in liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The structure and the mechanism of action of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 11. Rates of pyruvate carboxylase, glutamate and GABA neurotransmitter cycling, and glucose oxidation in multiple brain regions of the awake rat using a combination of [2-13C]/[1-13C]glucose infusion and 1H-[13C]NMR ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyruvate Carboxylase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Pyruvate Carboxylase-IN-1: A Technical Overview of a Potent Metabolic Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) Carboxylase (PC) is a critical enzyme in intermediary metabolism, catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate. This anaplerotic reaction is vital for replenishing tricarboxylic acid (TCA) cycle intermediates, supporting gluconeogenesis, lipogenesis, and the synthesis of neurotransmitters. Given its central role in cellular metabolism, PC has emerged as a therapeutic target for various diseases, including cancer and metabolic disorders. Pyruvate Carboxylase-IN-1 is a potent small molecule inhibitor of this key enzyme. This technical guide provides a comprehensive overview of this compound, with a focus on its selectivity profile, the experimental methodologies used to characterize it, and the signaling pathways it modulates.
This compound: Potency and Selectivity
This compound has been identified as a potent inhibitor of pyruvate carboxylase. Quantitative analysis has demonstrated its high degree of activity against its primary target.
Table 1: In Vitro Potency of this compound
| Assay Type | IC50 (µM) |
| Cell lysate-based PC activity assay | 0.204 |
| Cell-based PC activity assay | 0.104 |
Data regarding the comprehensive selectivity profile of this compound against a broad panel of other enzymes, including other carboxylases and kinases, is not publicly available at this time.
Signaling Pathways Involving Pyruvate Carboxylase
Pyruvate carboxylase is a key node in cellular metabolism, integrating glucose and amino acid metabolism with energy production and biosynthesis. Its inhibition by this compound can have significant downstream effects on several critical signaling pathways.
Caption: Signaling pathway of Pyruvate Carboxylase.
Experimental Protocols
Characterizing the selectivity of a small molecule inhibitor is crucial for its development as a therapeutic agent. The following sections detail generalized experimental protocols for determining the potency and selectivity of an inhibitor like this compound.
Pyruvate Carboxylase Activity Assay (Coupled Enzyme Assay)
This assay determines the activity of pyruvate carboxylase by measuring the production of oxaloacetate.
Principle: Pyruvate carboxylase converts pyruvate and bicarbonate to oxaloacetate in an ATP-dependent reaction. The oxaloacetate produced is then used by citrate synthase to convert acetyl-CoA to citrate and Coenzyme A (CoA). The released CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically at 412 nm.
Materials:
-
Tris-HCl buffer (1.0 M, pH 8.0)
-
Sodium bicarbonate (NaHCO3, 0.5 M)
-
Magnesium chloride (MgCl2, 0.1 M)
-
Acetyl-CoA (1.0 mM)
-
Pyruvate (0.1 M)
-
ATP (0.1 M)
-
DTNB (in 100% ethanol)
-
Citrate Synthase
-
Purified Pyruvate Carboxylase or cell lysate containing the enzyme
-
This compound (or other inhibitor)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl, NaHCO3, MgCl2, Acetyl-CoA, Pyruvate, ATP, DTNB, and citrate synthase in a cuvette.
-
Incubate the mixture at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding the pyruvate carboxylase enzyme or cell lysate.
-
Immediately monitor the change in absorbance at 412 nm over time using a spectrophotometer.
-
To determine the IC50 of this compound, perform the assay with varying concentrations of the inhibitor.
-
Calculate the rate of reaction and plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Kinase Selectivity Profiling (Example: Kinase Glo® Assay)
To assess the selectivity of an inhibitor against a panel of kinases, a common method is to measure the remaining kinase activity after incubation with the compound.
Principle: The Kinase-Glo® assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of ATP is inversely correlated with kinase activity. A luminescent signal is generated by luciferase, which is proportional to the ATP concentration.
Materials:
-
A panel of purified protein kinases
-
Respective kinase substrates
-
Kinase-Glo® Reagent
-
This compound (or other inhibitor)
-
Appropriate kinase reaction buffers
Procedure:
-
In a multi-well plate, add the kinase, its specific substrate, and the appropriate buffer.
-
Add this compound at a fixed concentration (e.g., 10 µM) to the experimental wells. Include control wells with no inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time.
-
Add the Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each kinase by comparing the signal from the inhibitor-treated wells to the control wells.
Experimental Workflow Visualization
The process of characterizing a novel inhibitor like this compound follows a logical progression from initial screening to detailed selectivity profiling.
Caption: Experimental workflow for inhibitor characterization.
Conclusion
This compound is a valuable research tool for probing the function of pyruvate carboxylase in various physiological and pathological contexts. While its potency against its primary target is well-documented, a comprehensive public selectivity profile is currently lacking. The experimental protocols and workflows detailed in this guide provide a framework for researchers to conduct their own assessments of this and other novel enzyme inhibitors. A thorough understanding of an inhibitor's selectivity is paramount for the interpretation of experimental results and for the potential development of new therapeutic agents.
Off-Target Effects of Pyruvate Carboxylase-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) Carboxylase (PC) is a critical mitochondrial enzyme that plays a pivotal role in cellular metabolism by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate (OAA). This anaplerotic reaction is essential for replenishing tricarboxylic acid (TCA) cycle intermediates, supporting gluconeogenesis, lipogenesis, and neurotransmitter synthesis.[1][2] Given its central role in metabolic reprogramming in various diseases, including cancer and metabolic disorders, PC has emerged as a promising therapeutic target.[1][2] Pyruvate Carboxylase-IN-1 (PC-IN-1) is a known inhibitor of this enzyme. This technical guide provides a comprehensive overview of the publicly available data on PC-IN-1, with a focus on its inhibitory activity and the methodologies used for its characterization.
Off-Target Profile of this compound
Extensive searches of publicly available scientific literature and databases did not yield any specific data regarding the off-target effects of this compound. No selectivity panels, kinase screens, or broad binding assay results have been published to characterize the selectivity of this inhibitor. Therefore, the off-target profile of this compound remains uncharacterized in the public domain. Researchers using this compound should exercise caution and consider performing their own selectivity profiling to rule out potential confounding effects from off-target activities.
On-Target Activity of this compound
While off-target data is unavailable, the on-target activity of PC-IN-1 against Pyruvate Carboxylase has been documented. The following table summarizes the reported quantitative data for the inhibitory action of PC-IN-1.
| Assay Type | Target | IC50 (µM) | Cell Lines |
| Cell Lysate-Based PC Activity Assay | Pyruvate Carboxylase | 0.204 | Not specified |
| Cell-Based PC Activity Assay | Pyruvate Carboxylase | 0.104 | Not specified |
| Cell Proliferation Assay | - | 1.741 | HepG2 |
| Cell Proliferation Assay | - | 8.540 | HCCLM3 |
Signaling Pathways and Experimental Workflows
To understand the context in which PC-IN-1 acts, it is crucial to visualize the relevant metabolic pathways and the experimental workflows used to characterize its effects.
Pyruvate Carboxylase Metabolic Pathway
The following diagram illustrates the central role of Pyruvate Carboxylase in cellular metabolism. PC converts pyruvate to oxaloacetate, a key intermediate in the TCA cycle and a precursor for gluconeogenesis and other biosynthetic pathways.
References
Methodological & Application
Application Notes for Pyruvate Carboxylase-IN-1: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols regarding the solubility and stability of Pyruvate (B1213749) Carboxylase-IN-1 (PC-IN-1), a potent inhibitor of pyruvate carboxylase (PC).
Introduction to Pyruvate Carboxylase-IN-1
This compound is a powerful inhibitor of pyruvate carboxylase, an enzyme crucial in various metabolic pathways. PC's role in replenishing tricarboxylic acid (TCA) cycle intermediates makes it a significant target in cancer metabolism research.[1][2] PC-IN-1 has demonstrated antiproliferative activity in cancer cell lines, making its proper handling and formulation critical for reliable experimental outcomes.[3]
Solubility of this compound
The solubility of PC-IN-1 is a key factor for its use in in vitro and in vivo studies. Below are the summarized solubility data and protocols for preparing solutions.
Quantitative Solubility Data
| Solvent/System | Solubility | Appearance | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (10.32 mM) | Clear solution | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (10.32 mM) | Clear solution | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (10.32 mM) | Clear solution | [3] |
Note: If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[3]
Experimental Protocol: Kinetic Solubility Assay by Nephelometry
This protocol provides a method to determine the kinetic solubility of PC-IN-1 in an aqueous buffer, which is crucial for in vitro assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom microplate
-
Nephelometer or plate reader with turbidity measurement capabilities
Procedure:
-
Prepare Stock Solution: Create a 10 mM stock solution of PC-IN-1 in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Prepare Plate: Add 198 µL of PBS (pH 7.4) to the wells of the 96-well plate.
-
Add Compound: Transfer 2 µL of each PC-IN-1 concentration from the DMSO serial dilution to the corresponding wells containing PBS. This results in a final DMSO concentration of 1%. Include a buffer-only control.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measure Turbidity: Measure the light scattering of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Stability of this compound
Understanding the stability of PC-IN-1 in both solid form and in solution is essential for accurate and reproducible experimental results.
Storage Recommendations
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [4] |
| In Solvent | -80°C | 1 year | [4] |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.
Experimental Protocol: Stability Assessment by HPLC
This protocol outlines a method to assess the stability of PC-IN-1 in a given solvent system over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, cell culture medium)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase modification)
-
HPLC system with UV detector
-
C18 HPLC column
Procedure:
-
Prepare PC-IN-1 Solution: Prepare a solution of PC-IN-1 in the solvent of interest at a known concentration (e.g., 1 mM).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution and dilute it with the mobile phase to a suitable concentration for HPLC analysis. This serves as the T=0 reference.
-
Incubation: Store the remaining solution under the desired storage conditions (e.g., room temperature, 4°C, 37°C).
-
Time-Point Sampling: At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the stored solution and dilute them to the same concentration as the T=0 sample.
-
HPLC Analysis:
-
Inject the T=0 and time-point samples onto the HPLC system.
-
Use a suitable gradient elution method to separate PC-IN-1 from any potential degradation products. A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Monitor the elution profile using a UV detector at a wavelength where PC-IN-1 has strong absorbance.
-
-
Data Analysis:
-
Integrate the peak area of the intact PC-IN-1 at each time point.
-
Calculate the percentage of PC-IN-1 remaining at each time point relative to the T=0 sample.
-
A significant decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
-
Signaling Pathway and Experimental Workflow Diagrams
Pyruvate Carboxylase in Cancer Cell Metabolism
Pyruvate carboxylase plays a pivotal role in the metabolic reprogramming of cancer cells. It catalyzes the conversion of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the TCA cycle.[1][2] This is crucial for providing the necessary intermediates for the synthesis of biomass, such as amino acids and fatty acids, which are essential for rapidly proliferating cancer cells.[2][5] The activity of PC is often linked with major cancer-promoting signaling pathways like PI3K/Akt/mTOR.[2]
Caption: Role of Pyruvate Carboxylase in Cancer Metabolism.
Experimental Workflow for Solubility and Stability Assessment
The following diagram illustrates a logical workflow for assessing the solubility and stability of this compound.
Caption: Workflow for PC-IN-1 Solubility and Stability Testing.
References
Preparing Pyruvate Carboxylase-IN-1 Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Carboxylase (PC) is a mitochondrial enzyme crucial for various metabolic pathways, including gluconeogenesis, lipogenesis, and the replenishment of tricarboxylic acid (TCA) cycle intermediates.[1][2] Its role in cellular metabolism makes it a significant target in various diseases, including cancer and metabolic disorders. Pyruvate Carboxylase-IN-1 (PC-IN-1) is a potent inhibitor of PC, demonstrating antiproliferative activity and making it a valuable tool for studying the physiological and pathological roles of PC.[1] This document provides detailed protocols for the preparation of PC-IN-1 stock solutions for use in in vitro and in vivo research settings.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 242.27 g/mol | [1][3] |
| Formula | C₁₅H₁₄O₃ | [1][3] |
| CAS Number | 70205-50-4 | [1] |
| Appearance | Crystalline solid | |
| Purity | ≥98% | |
| IC₅₀ (Cell Lysate) | 0.204 µM | [1] |
| IC₅₀ (Cell-based) | 0.104 µM | [1] |
| Solubility (in DMSO) | Soluble | [4] |
| Storage (Powder) | -20°C for up to 3 years | [3] |
| Storage (in Solvent) | -80°C for up to 1 year | [3] |
Experimental Protocols
Materials
-
This compound (PC-IN-1) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Calibrated pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO for In Vitro Use
This protocol outlines the preparation of a concentrated stock solution of PC-IN-1 for use in cell-based assays.
-
Calculation: Determine the mass of PC-IN-1 required to prepare the desired volume of a 10 mM stock solution.
-
Mass (mg) = 10 mmol/L * 242.27 g/mol * Volume (L) * 1000 mg/g
-
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution, you will need: 10 * 242.27 * 0.001 * 1000 = 2.4227 mg of PC-IN-1.
-
-
Weighing: Carefully weigh the calculated amount of PC-IN-1 powder in a sterile microcentrifuge tube. To ensure accuracy, it is advisable to weigh a slightly larger amount (e.g., 5 mg) and adjust the volume of DMSO accordingly.
-
Solubilization:
-
Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the PC-IN-1 powder.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution if precipitation is observed.[1]
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]
-
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Thawing: Thaw a single aliquot of the 10 mM PC-IN-1 stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation, it is recommended to first dilute the concentrated DMSO stock solution in a small volume of cell culture medium before adding it to the final culture volume.[5]
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to minimize solvent-induced cytotoxicity.[6]
-
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cell culture medium containing the same final concentration of DMSO as the highest concentration of PC-IN-1 used.
Safety Precautions
-
Always handle PC-IN-1 and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, gloves, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for PC-IN-1 for complete safety information.[7]
Visualizations
Caption: Experimental workflow for preparing this compound stock solution.
Caption: Simplified signaling pathway involving Pyruvate Carboxylase and its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
effective concentration of Pyruvate Carboxylase-IN-1 in cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) Carboxylase (PC) is a critical mitochondrial enzyme that plays a pivotal role in cellular metabolism. It catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes intermediates of the tricarboxylic acid (TCA) cycle.[1][2][3][4] This function is vital for numerous biosynthetic pathways, including gluconeogenesis (the synthesis of glucose from non-carbohydrate sources) and lipogenesis (the synthesis of fatty acids).[1][2][5][6] Given its central role in metabolism, PC has emerged as a potential therapeutic target for various diseases, including cancer and metabolic disorders.
Pyruvate Carboxylase-IN-1 (PC-IN-1) is a potent inhibitor of Pyruvate Carboxylase. Understanding its effective concentration in cell culture is crucial for designing and interpreting experiments aimed at elucidating the biological consequences of PC inhibition. These application notes provide a summary of the effective concentrations of PC-IN-1 in various cell-based assays and detailed protocols for its use in cell culture.
Data Presentation: Effective Concentrations of this compound
The effective concentration of PC-IN-1 varies depending on the cell type and the specific assay being performed. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for PC-IN-1.
| Assay Type | Cell Line/System | IC50 (µM) | Reference |
| Cell Lysate-Based PC Activity Assay | - | 0.204 | [Sheng Y, et al. J Med Chem. 2022] |
| Cell-Based PC Activity Assay | - | 0.104 | [Sheng Y, et al. J Med Chem. 2022] |
| Anti-proliferative Activity | HepG2 (Hepatocellular Carcinoma) | 1.741 | [Sheng Y, et al. J Med Chem. 2022] |
| Anti-proliferative Activity | HCCLM3 (Hepatocellular Carcinoma) | 8.540 | [Sheng Y, et al. J Med Chem. 2022] |
Signaling Pathway Inhibition by this compound
Pyruvate Carboxylase is a central node in cellular metabolism. Its inhibition by PC-IN-1 has significant downstream effects on several key metabolic pathways. The following diagram illustrates the position of PC in these pathways and the consequences of its inhibition.
Experimental Protocols
The following are detailed protocols for key experiments to determine the effective concentration of this compound in cell culture.
Cell Proliferation/Viability Assay (CCK-8 Assay)
This protocol is a representative method for determining the anti-proliferative IC50 of PC-IN-1.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., HepG2, HCCLM3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (PC-IN-1)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium.
-
Count the cells and adjust the concentration to 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with PC-IN-1:
-
Prepare a stock solution of PC-IN-1 in DMSO.
-
Prepare serial dilutions of PC-IN-1 in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).
-
Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Remove the medium from the wells and add 100 µL of the prepared PC-IN-1 dilutions or control solutions.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
CCK-8 Assay:
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the PC-IN-1 concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Colony Formation Assay
This assay assesses the long-term effect of PC-IN-1 on the ability of single cells to form colonies.
Materials:
-
Hepatocellular carcinoma cell lines
-
Complete cell culture medium
-
This compound (PC-IN-1)
-
DMSO (vehicle control)
-
6-well cell culture plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding:
-
Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates containing complete culture medium.
-
-
Treatment with PC-IN-1:
-
Allow the cells to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of PC-IN-1 or vehicle control.
-
-
Incubation and Colony Formation:
-
Staining and Quantification:
-
After the incubation period, wash the colonies twice with PBS.
-
Fix the colonies with 100% methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 10-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE)) x 100%.
-
Plot the surviving fraction against the concentration of PC-IN-1.
-
Experimental Workflow
The following diagram outlines the general workflow for determining the effective concentration of this compound in a cell-based assay.
Conclusion
These application notes provide essential information and protocols for researchers working with this compound. The provided data on effective concentrations serves as a starting point for experimental design. The detailed protocols for cell viability and colony formation assays offer standardized methods to assess the cellular effects of PC-IN-1. By understanding the metabolic consequences of PC inhibition and employing robust experimental procedures, researchers can effectively investigate the therapeutic potential of targeting this key metabolic enzyme.
References
- 1. Structure, Mechanism and Regulation of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 3. The pyruvate carboxylase-pyruvate dehydrogenase axis in islet pyruvate metabolism: Going round in circles? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate carboxylase mediated anaplerosis promotes antioxidant capacity by sustaining TCA cycle and redox metabolism in liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid Metabolism | Anatomy and Physiology II [courses.lumenlearning.com]
- 6. Lipogenesis - Wikipedia [en.wikipedia.org]
- 7. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. bosterbio.com [bosterbio.com]
- 10. apexbt.com [apexbt.com]
- 11. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]
- 12. artscimedia.case.edu [artscimedia.case.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. ossila.com [ossila.com]
Application Notes for In Vivo Studies of Pyruvate Carboxylase-IN-1
References
- 1. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 2. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. An orthotopic mouse model of hepatocellular carcinoma with underlying liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyruvate Carboxylase-IN-1 in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) carboxylase (PC) is a mitochondrial enzyme crucial for various metabolic pathways, including gluconeogenesis, lipogenesis, and the replenishment of tricarboxylic acid (TCA) cycle intermediates.[1][2][3][4][5][6][7] The enzyme catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate.[1][2][3][4][5][7][8] Given its central role in metabolism, PC is a potential therapeutic target for various diseases, including cancer and metabolic disorders.[7][9] Pyruvate Carboxylase-IN-1 is a small molecule inhibitor of PC. These application notes provide a detailed protocol for characterizing the inhibitory activity of this compound using a coupled-enzyme spectrophotometric assay.
Signaling Pathway
Pyruvate carboxylase is a key enzyme that links glycolysis to the TCA cycle and other biosynthetic pathways. The diagram below illustrates the central role of PC in cellular metabolism.
Caption: Role of Pyruvate Carboxylase in Metabolism.
Quantitative Data Summary
The inhibitory potency of this compound against human pyruvate carboxylase was determined. The half-maximal inhibitory concentration (IC50) was calculated from a dose-response curve.
| Compound | Target Enzyme | Assay Type | IC50 (nM) [Hypothetical] |
| This compound | Human Pyruvate Carboxylase | Spectrophotometric | 150 |
| Oxalate (Reference Inhibitor) | Human Pyruvate Carboxylase | Spectrophotometric | 97,000[10] |
Experimental Protocols
Pyruvate Carboxylase Inhibition Assay (Coupled-Enzyme Spectrophotometric Method)
This protocol is adapted from established methods for measuring pyruvate carboxylase activity.[11][12] The production of oxaloacetate by PC is coupled to the malate (B86768) dehydrogenase (MDH) reaction, which oxidizes NADH to NAD+. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.
Materials and Reagents:
-
Human recombinant Pyruvate Carboxylase (PC)
-
This compound
-
Tris-HCl buffer (1.0 M, pH 8.0)
-
Sodium Bicarbonate (NaHCO3, 0.5 M)
-
Magnesium Chloride (MgCl2, 0.1 M)
-
ATP (0.1 M)
-
Pyruvate (0.1 M)
-
Acetyl-CoA (1.0 mM)
-
NADH (10 mM)
-
Malate Dehydrogenase (MDH)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a reaction cocktail containing Tris-HCl, NaHCO3, MgCl2, ATP, Pyruvate, Acetyl-CoA, and NADH in appropriate volumes to achieve the desired final concentrations in the assay well.
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Protocol:
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 85 µL of the reaction cocktail to each well.
-
Add 5 µL of MDH solution to each well.
-
Initiate the reaction by adding 5 µL of the Pyruvate Carboxylase enzyme solution to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow
The following diagram outlines the workflow for the pyruvate carboxylase enzyme inhibition assay.
Caption: Enzyme Inhibition Assay Workflow.
Conclusion
This document provides a comprehensive protocol for the characterization of this compound as an inhibitor of pyruvate carboxylase. The detailed methodology and data presentation structure are intended to facilitate the adoption of this assay in research and drug development settings. The provided workflows and diagrams offer a clear visual representation of the experimental process and the underlying biological context.
References
- 1. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 2. Structure, Mechanism and Regulation of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The structure and the mechanism of action of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [digital.library.adelaide.edu.au]
- 6. Pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyruvate carboxylase and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 9. Pyruvate carboxylase promotes malignant transformation of papillary thyroid carcinoma and reduces iodine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epublications.marquette.edu [epublications.marquette.edu]
- 11. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Metabolic Flux Analysis Using Pyruvate Carboxylase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) carboxylase (PC) is a critical mitochondrial enzyme that plays a central role in cellular metabolism. It catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the tricarboxylic acid (TCA) cycle.[1][2] This process is vital for numerous biosynthetic pathways, including gluconeogenesis, lipogenesis, and the synthesis of amino acids and neurotransmitters.[3][4] Given its pivotal role, PC has emerged as a significant target in various diseases, including cancer and metabolic disorders.[3]
Pyruvate Carboxylase-IN-1 (PC-IN-1), also identified as compound 37, is a potent inhibitor of PC.[1] It provides a powerful tool for investigating the metabolic consequences of PC inhibition and for exploring its therapeutic potential. These application notes provide a detailed protocol for utilizing PC-IN-1 in metabolic flux analysis (MFA) to elucidate the impact of PC inhibition on cellular metabolic pathways.
Mechanism of Action
Pyruvate carboxylase is a biotin-dependent enzyme that catalyzes the two-step carboxylation of pyruvate.[5][6] The reaction begins with the ATP-dependent carboxylation of the biotin (B1667282) prosthetic group, followed by the transfer of the carboxyl group to pyruvate to form oxaloacetate.[5] PC-IN-1 acts as a potent inhibitor of this enzymatic activity.[1]
Data Presentation
The following table summarizes the inhibitory activity of this compound in various contexts. This data is essential for designing experiments and interpreting results.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (PC enzyme activity) | Cell Lysates | 0.204 µM | [1] |
| IC50 (cellular PC activity) | In Cells | 0.104 µM | [1] |
| IC50 (anti-proliferative) | HepG2 (human liver cancer) | 1.741 µM | [1] |
| IC50 (anti-proliferative) | HCCLM3 (human liver cancer) | 8.540 µM | [1] |
Signaling Pathway
The following diagram illustrates the central role of Pyruvate Carboxylase in cellular metabolism and the point of inhibition by PC-IN-1.
Experimental Protocols
This section provides a detailed methodology for conducting a metabolic flux analysis experiment using PC-IN-1.
Determination of Optimal PC-IN-1 Concentration
Before initiating a full metabolic flux analysis, it is crucial to determine the optimal concentration of PC-IN-1 for your specific cell line and experimental conditions. This is typically a concentration that significantly inhibits PC activity without causing excessive cytotoxicity.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Pyruvate Carboxylase activity assay kit (optional, but recommended)
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase during the experiment.
-
Inhibitor Treatment: The following day, treat the cells with a range of PC-IN-1 concentrations (e.g., 0.1 µM to 20 µM). Include a DMSO vehicle control.
-
Incubation: Incubate the cells for a period that reflects the planned duration of your labeling experiment (e.g., 24 hours).
-
Cell Viability Assessment: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
PC Activity Assay (Optional): In a parallel experiment, treat cells with the same range of PC-IN-1 concentrations. After incubation, lyse the cells and measure PC activity using a commercial kit.
-
Data Analysis: Plot cell viability and PC activity as a function of PC-IN-1 concentration. Select a concentration that results in significant PC inhibition (e.g., >80%) while maintaining high cell viability (e.g., >90%). This will be your working concentration for the MFA experiment.
13C Metabolic Flux Analysis Protocol
This protocol outlines the key steps for a typical 13C-MFA experiment using a stable isotope-labeled tracer in the presence of PC-IN-1.
Materials:
-
Your cell line of interest
-
Culture medium for labeling (e.g., DMEM without glucose and glutamine)
-
13C-labeled tracer (e.g., [U-13C]-glucose or [U-13C]-glutamine)
-
Dialyzed fetal bovine serum (dFBS)
-
This compound
-
6-well or 10-cm culture dishes
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold extraction solvent (e.g., 80:20 methanol:water)
-
Cell scraper
-
Centrifuge
-
LC-MS/MS or GC-MS system
Experimental Workflow Diagram:
Protocol:
-
Cell Seeding: Seed cells in 6-well or 10-cm dishes and grow to the desired confluency (typically 70-80%).
-
Inhibitor Pre-treatment: Pre-treat the cells with the predetermined optimal concentration of PC-IN-1 (or vehicle control) for a short period (e.g., 1-2 hours) in complete medium.
-
Isotope Labeling:
-
Prepare the 13C-labeling medium by supplementing the base medium with the 13C-labeled tracer, dFBS, and other necessary nutrients.
-
Add the optimal concentration of PC-IN-1 or vehicle control to the labeling medium.
-
Aspirate the pre-treatment medium and wash the cells once with PBS.
-
Add the 13C-labeling medium to the cells.
-
-
Incubation: Incubate the cells for a sufficient time to reach isotopic steady state. This time is cell-line dependent and may need to be determined empirically (typically 8-24 hours).
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells quickly with ice-cold PBS.
-
Quench metabolism by adding ice-cold extraction solvent to the plate.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the metabolite extracts by LC-MS/MS or GC-MS to determine the mass isotopomer distributions of key metabolites.
-
Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of 13C.
-
Use a metabolic flux analysis software package (e.g., INCA, Metran) to fit the corrected mass isotopomer distributions to a metabolic network model.
-
Calculate the metabolic flux values for the control and PC-IN-1 treated groups.
-
Logical Relationships in Data Interpretation
The following diagram illustrates the logical flow for interpreting the results of a metabolic flux analysis experiment with PC-IN-1.
Conclusion
This compound is a valuable tool for dissecting the role of PC in cellular metabolism. By combining the use of this potent inhibitor with 13C metabolic flux analysis, researchers can gain quantitative insights into the metabolic reprogramming that occurs upon PC inhibition. These application notes provide a comprehensive framework for designing and executing such experiments, enabling a deeper understanding of the metabolic dependencies of various biological systems and the potential of PC as a therapeutic target.
References
- 1. Crosstalk between Epigenetics and Metabolic Reprogramming in Metabolic Dysfunction-Associated Steatotic Liver Disease-Induced Hepatocellular Carcinoma: A New Sight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of Pyruvate Carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyruvate Carboxylase-IN-1 Treatment of Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) carboxylase (PC) is a mitochondrial enzyme crucial for cellular metabolism, catalyzing the conversion of pyruvate to oxaloacetate.[1][2] This anaplerotic reaction replenishes the tricarboxylic acid (TCA) cycle, which is essential for the biosynthesis of macromolecules like lipids, nucleic acids, and amino acids, particularly in rapidly proliferating cancer cells.[1][3] Upregulation of PC has been observed in various cancers, including hepatocellular carcinoma, and is associated with tumor progression and metabolic reprogramming. Inhibition of PC presents a promising therapeutic strategy to target the metabolic vulnerabilities of cancer cells.
Pyruvate Carboxylase-IN-1 is a potent inhibitor of PC. This document provides detailed application notes and protocols for the treatment of cancer cell lines with this compound, summarizing its effects and providing methodologies for key experiments.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of this compound.
| Parameter | Assay Type | Value (µM) | Reference |
| IC₅₀ | Cell Lysate-Based PC Activity | 0.204 | |
| IC₅₀ | Cell-Based PC Activity | 0.104 |
Table 1: Enzymatic and Cellular IC₅₀ Values for this compound.
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| HepG2 | Cell Viability | IC₅₀ | 1.741 | [4] |
| HCCLM3 | Cell Viability | IC₅₀ | 8.540 | [4] |
Table 2: Anti-proliferative Activity of this compound in Human Hepatocellular Carcinoma Cell Lines.
Signaling Pathways and Experimental Workflows
Pyruvate Carboxylase in Cancer Metabolism
Pyruvate Carboxylase plays a central role in the metabolic reprogramming of cancer cells. It facilitates the conversion of glucose-derived pyruvate into oxaloacetate, a key anaplerotic step that feeds the TCA cycle. This is critical for generating precursors for biosynthesis and for maintaining redox balance through the production of NADPH.[1][2]
References
Application Notes and Protocols for Pyruvate Carboxylase-IN-1 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) carboxylase (PC) is a critical mitochondrial enzyme that plays a pivotal role in cellular metabolism by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate. This anaplerotic reaction is essential for replenishing the tricarboxylic acid (TCA) cycle, a central hub for biosynthesis and energy production. In various pathological conditions, including cancer and metabolic diseases, the activity of PC is often dysregulated. Consequently, PC has emerged as a promising therapeutic target.
Pyruvate Carboxylase-IN-1 is a potent and specific inhibitor of PC, identified as a natural analog of erianin.[1][2] It exhibits significant anti-proliferative effects in cancer cell lines by disrupting cellular metabolism. These application notes provide a comprehensive guide for the in vivo administration of this compound and its analogs in mouse models, based on available preclinical data.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of pyruvate carboxylase. This inhibition blocks the conversion of pyruvate to oxaloacetate, leading to a depletion of TCA cycle intermediates. The downstream consequences of PC inhibition include impaired biosynthesis of macromolecules (such as lipids and amino acids), disruption of cellular energy homeostasis, and induction of metabolic stress, which can selectively impede the proliferation of cancer cells that are highly dependent on PC activity.
References
Application Notes and Protocols for Measuring Pyruvate Carboxylase-IN-1 Activity in Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and measuring the activity of Pyruvate (B1213749) Carboxylase-IN-1 (PC-IN-1), a potent inhibitor of pyruvate carboxylase (PC). The protocols detailed below are designed for use in a research setting to characterize the inhibitory effects of PC-IN-1 on cellular metabolism.
Introduction to Pyruvate Carboxylase and its Inhibition
Pyruvate carboxylase is a mitochondrial enzyme that plays a critical anaplerotic role by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate.[1][2][3] This reaction is essential for replenishing tricarboxylic acid (TCA) cycle intermediates that are consumed in various biosynthetic pathways, including gluconeogenesis, lipogenesis, and the synthesis of amino acids and neurotransmitters.[3][4][5] Given its central role in metabolism, PC is a potential therapeutic target for diseases characterized by metabolic dysregulation, such as cancer and metabolic disorders.[4][6]
Pyruvate Carboxylase-IN-1 is a potent inhibitor of PC, demonstrating significant anti-proliferative activity in cancer cell lines. Understanding its mechanism of action and accurately measuring its activity in a cellular context are crucial steps in the evaluation of its therapeutic potential.
Data Presentation: In Vitro and Cellular Activity of this compound
The inhibitory potency of this compound has been quantified in both enzymatic and cellular assays. The following table summarizes the key IC50 values for this compound.
| Assay Type | Target | Cell Line/System | IC50 (µM) | Reference |
| Enzymatic Assay | Pyruvate Carboxylase | Cell Lysates | 0.204 | [7] |
| Cellular Assay | Pyruvate Carboxylase | Intact Cells | 0.104 | [7] |
| Anti-proliferative | Cell Viability | HepG2 (Hepatocellular Carcinoma) | 1.741 | [7] |
| Anti-proliferative | Cell Viability | HCCLM3 (Hepatocellular Carcinoma) | 8.540 | [7] |
Signaling Pathways and Experimental Workflows
To visualize the role of pyruvate carboxylase and the experimental approach to measuring its inhibition, the following diagrams are provided.
Caption: Signaling pathway of Pyruvate Carboxylase.
Caption: Workflow for measuring PC-IN-1 activity.
Experimental Protocols
The following protocols provide detailed methodologies for measuring the inhibitory activity of this compound in cells.
Protocol 1: Preparation of Cell Lysates for PC Activity Assay
This protocol describes the preparation of cell lysates from cultured cells for use in a pyruvate carboxylase activity assay.
Materials:
-
Cultured cells (e.g., HepG2)
-
Phosphate-buffered saline (PBS), ice-cold
-
PC Assay Buffer (e.g., from a commercial kit such as Abcam ab289840, or a buffer containing 100 mM Tris-HCl, pH 8.0)[8]
-
Dounce homogenizer or sonicator
-
Microcentrifuge
-
Protein assay reagent (e.g., BCA or Bradford)
Procedure:
-
Cell Harvesting: Grow cells to 80-90% confluency. Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add 100 µL of ice-cold PC Assay Buffer per ~5 x 10^5 cells.[8] Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer with 10-15 strokes on ice, or by sonication.[8]
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the cell lysate, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay. This is necessary for normalizing the enzyme activity.
-
Storage: Use the cell lysate immediately for the PC activity assay or store it at -80°C for future use. Avoid repeated freeze-thaw cycles.
Protocol 2: Colorimetric Pyruvate Carboxylase Activity Assay
This protocol is adapted from commercially available kits and established methods for measuring PC activity.[8][9] It is a coupled enzyme assay where the product of the PC reaction is used in a subsequent reaction that generates a colorimetric signal.
Materials:
-
Cell lysate (prepared as in Protocol 1)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 340 nm or 412 nm, depending on the assay chemistry.[8][9]
-
PC Assay Buffer
-
Reaction Mix Components (these may vary depending on the specific assay, but typically include):
-
ATP
-
Pyruvate
-
Magnesium Chloride (MgCl2)
-
Sodium Bicarbonate (NaHCO3)
-
Acetyl-CoA (an allosteric activator of PC)
-
Coupling enzyme(s) (e.g., citrate (B86180) synthase and DTNB, or a developer mix that consumes NADH)[8][9]
-
Substrate for the coupling reaction (e.g., NADH)
-
Procedure:
-
Preparation of Reagents: Prepare all reagents and reaction mixes according to the manufacturer's instructions if using a kit, or based on established protocols.[8][9] Keep all components on ice.
-
Sample and Inhibitor Preparation:
-
Dilute the cell lysate with PC Assay Buffer to a concentration that falls within the linear range of the assay.[9]
-
Prepare serial dilutions of this compound in PC Assay Buffer. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
-
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Sample Wells: Add the diluted cell lysate and the serial dilutions of PC-IN-1.
-
Positive Control: Add diluted cell lysate with vehicle control.
-
Negative Control (Background): Add PC Assay Buffer instead of cell lysate to measure any non-enzymatic reaction.
-
-
Initiation of Reaction: Add the Reaction Mix to all wells to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 100-200 µL).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 20-60 minutes), protected from light.[8]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 340 nm for NADH consumption or 412 nm for DTNB reaction) in kinetic or endpoint mode.[8][9]
-
Data Analysis:
-
Subtract the absorbance of the negative control from all other readings.
-
Calculate the percentage of PC activity for each concentration of PC-IN-1 relative to the positive control (vehicle-treated sample).
-
Plot the percentage of PC activity against the logarithm of the PC-IN-1 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Concluding Remarks
The protocols and information provided herein offer a robust framework for researchers to investigate the cellular activity of this compound. Accurate and reproducible measurement of PC inhibition is fundamental to elucidating the mechanism of action of this compound and for its further development as a potential therapeutic agent. Adherence to these detailed protocols will facilitate the generation of high-quality, comparable data across different experimental settings.
References
- 1. Identification of Pyruvate Carboxylase as the Cellular Target of Natural Bibenzyls with Potent Anticancer Activity against Hepatocellular Carcinoma via Metabolic Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The fate of pyruvate dictates cell growth by modulating cellular redox potential | eLife [elifesciences.org]
- 3. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The pyruvate carboxylase-pyruvate dehydrogenase axis in islet pyruvate metabolism: Going round in circles? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of inhibition of Rhizobium etli pyruvate carboxylase by L-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Pyruvate Carboxylase-IN-1 in Anaplerosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) carboxylase (PC) is a critical mitochondrial enzyme that plays a central role in cellular metabolism by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate.[1][2][3][4][5] This anaplerotic reaction is vital for replenishing tricarboxylic acid (TCA) cycle intermediates that are consumed in various biosynthetic pathways, including gluconeogenesis, lipogenesis, and the synthesis of amino acids and neurotransmitters.[2][3][4][5] Given its significance in metabolic reprogramming, particularly in cancer cells which exhibit heightened anabolic demands, PC has emerged as a promising therapeutic target.[6]
Pyruvate Carboxylase-IN-1 (PC-IN-1) is a potent and specific inhibitor of PC.[7][8][9] Understanding its effects on anaplerosis and overall cellular metabolism is crucial for evaluating its therapeutic potential. These application notes provide detailed protocols for utilizing PC-IN-1 in experimental settings to investigate its impact on anaplerosis and related metabolic pathways.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay Type | Target | Cell Line/System | IC50 Value (µM) | Reference |
| PC Activity Assay | Pyruvate Carboxylase | Cell Lysate | 0.204 | [7][8][9] |
| PC Activity Assay | Pyruvate Carboxylase | Cell-Based | 0.104 | [7][8][9] |
| Proliferation Assay | Cell Growth | HepG2 | 1.741 | [8] |
| Proliferation Assay | Cell Growth | HCCLM3 | 8.540 | [8] |
Signaling and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: Determination of Pyruvate Carboxylase Activity in Cell Lysates
This protocol describes a coupled enzyme assay to measure PC activity. The production of oxaloacetate by PC is coupled to the oxidation of NADH by malate (B86768) dehydrogenase (MDH), which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Bradford reagent for protein quantification
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 100 mM KCl, 5 mM ATP, 10 mM Sodium Pyruvate, 20 mM NaHCO₃
-
0.2 mM NADH
-
10 units/mL Malate Dehydrogenase (MDH)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a Bradford assay.
-
-
Assay Preparation:
-
Prepare a master mix of the Assay Buffer.
-
Prepare serial dilutions of this compound in the Assay Buffer.
-
In a 96-well plate, add 50 µL of cell lysate (containing 10-20 µg of protein) to each well.
-
Add 10 µL of the diluted PC-IN-1 or vehicle control to the respective wells.
-
Incubate for 15 minutes at 30°C.
-
-
Enzyme Reaction and Measurement:
-
Prepare a reaction mix containing Assay Buffer, NADH, and MDH.
-
Initiate the reaction by adding 140 µL of the reaction mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 30°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation (slope of the linear portion of the absorbance curve).
-
Determine the specific activity of PC (units/mg protein). One unit is defined as the amount of enzyme that oxidizes 1 µmol of NADH per minute.
-
Plot the PC activity against the concentration of PC-IN-1 to determine the IC50 value.
-
Protocol 2: Stable Isotope Tracing with [U-¹³C]-Glucose to Assess Anaplerotic Flux
This protocol uses uniformly labeled ¹³C-glucose to trace the contribution of glucose-derived carbon to the TCA cycle, providing a measure of anaplerotic flux via PC.
Materials:
-
Cells of interest
-
This compound
-
Glucose-free cell culture medium
-
[U-¹³C]-Glucose
-
Methanol (B129727), Chloroform, and Water for metabolite extraction
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Replace the medium with glucose-free medium supplemented with 10 mM [U-¹³C]-Glucose.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate for a specified time (e.g., 6-24 hours) to allow for isotopic labeling to reach a steady state.
-
-
Metabolite Extraction:
-
Aspirate the medium and quickly wash the cells with ice-cold saline.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Perform a liquid-liquid extraction using a methanol:chloroform:water (5:5:2) mixture.
-
Centrifuge to separate the polar (aqueous) and non-polar (organic) phases.
-
Collect the upper aqueous phase containing polar metabolites.
-
Dry the aqueous phase under a stream of nitrogen or using a speed vacuum.
-
-
LC-MS Analysis:
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Analyze the samples using an LC-MS method optimized for the separation and detection of TCA cycle intermediates.
-
Monitor the mass isotopologue distributions (MIDs) of key TCA cycle intermediates such as citrate, α-ketoglutarate, succinate, fumarate, and malate.
-
-
Data Analysis:
-
Correct the raw MID data for natural isotope abundance.
-
Anaplerotic contribution from pyruvate is primarily observed as M+3 labeling in TCA cycle intermediates.
-
Calculate the fractional contribution of glucose to the TCA cycle intermediates. A decrease in the M+3 fraction upon treatment with PC-IN-1 indicates inhibition of anaplerosis via pyruvate carboxylase.
-
Protocol 3: Extracellular Flux Analysis to Measure Mitochondrial Respiration and Glycolysis
This protocol utilizes an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are indicative of mitochondrial respiration and glycolysis, respectively. Inhibition of PC is expected to impact these metabolic parameters.
Materials:
-
Cells of interest
-
This compound
-
XF Cell Culture Microplates
-
XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test reagents: Oligomycin, FCCP, and Rotenone/Antimycin A
-
Extracellular flux analyzer
Procedure:
-
Cell Seeding:
-
Seed cells in an XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
-
Inhibitor Treatment and Plate Hydration:
-
On the day of the assay, hydrate (B1144303) the sensor cartridge with XF Calibrant at 37°C in a non-CO₂ incubator for at least one hour.
-
Replace the culture medium with pre-warmed assay medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cell plate at 37°C in a non-CO₂ incubator for one hour prior to the assay.
-
-
Extracellular Flux Measurement:
-
Load the mitochondrial stress test reagents into the appropriate ports of the hydrated sensor cartridge.
-
Place the cell plate in the extracellular flux analyzer and initiate the assay protocol.
-
The instrument will measure baseline OCR and ECAR, followed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A.
-
-
Data Analysis:
-
Normalize the OCR and ECAR data to cell number.
-
Calculate key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Analyze the changes in OCR and ECAR in response to PC-IN-1 treatment. Inhibition of PC may lead to a decrease in OCR due to reduced substrate supply to the TCA cycle and a compensatory increase in ECAR.
-
References
- 1. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 2. Anaplerotic roles of pyruvate carboxylase in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 4. Pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The structure and the mechanism of action of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biocat.com [biocat.com]
Application Notes and Protocols for Pyruvate Carboxylase Inhibitors in Neuroscience Research
A Focus on Glioblastoma Research
Introduction
While a specific compound named "Pyruvate Carboxylase-IN-1" (PC-IN-1) is not documented in the current scientific literature, the inhibition of Pyruvate (B1213749) Carboxylase (PC) is an emerging and significant area of interest in neuroscience research, particularly in the context of neuro-oncology. Pyruvate carboxylase is a critical mitochondrial enzyme that plays a key anaplerotic role by catalyzing the conversion of pyruvate to oxaloacetate, thereby replenishing the tricarboxylic acid (TCA) cycle.[1] This function is vital for the biosynthesis of neurotransmitters and for maintaining cellular energy homeostasis in the brain.[2] In both astrocytes and neurons, PC contributes to the synthesis of glutamate (B1630785) and GABA.[2]
Recent studies have identified PC as a potential therapeutic target in glioblastoma (GBM), the most aggressive primary brain tumor in adults.[3][4] Glioblastoma stem cells (GSCs), a subpopulation of tumor cells responsible for tumor recurrence and therapy resistance, have been shown to rely on PC for their survival and proliferation, especially under nutrient-limiting conditions.[3][4][5] Therefore, the application of PC inhibitors in glioblastoma research is a promising strategy to target the metabolic vulnerabilities of these cancer cells.[3][4]
These application notes provide an overview of the use of PC inhibitors in neuroscience research, with a specific focus on glioblastoma. The information is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of targeting pyruvate carboxylase.
Applications in Glioblastoma Research
The primary application of pyruvate carboxylase inhibitors in neuroscience is currently focused on the study and potential treatment of glioblastoma.
-
Targeting Glioblastoma Stem Cell (GSC) Viability: Inhibition of PC has been shown to decrease the viability of GSCs, suggesting that targeting this enzyme could be a strategy to eliminate the cells responsible for tumor recurrence.[3][4]
-
Overcoming Therapy Resistance: GSCs are notoriously resistant to conventional therapies like chemotherapy and radiation. Pharmacological or genetic inhibition of PC has been demonstrated to sensitize GSCs to chemotherapeutic agents such as etoposide.[4]
-
Exploiting Metabolic Vulnerabilities: Tumor cells, particularly those in the hypoxic and nutrient-poor microenvironment of a tumor, exhibit significant metabolic flexibility. PC is crucial for GSC survival when glutamine, another key anaplerotic substrate, is limited.[3][6] Inhibiting PC can therefore exploit this metabolic dependency.
Quantitative Data Summary
The following table summarizes representative quantitative data on the effects of a generic Pyruvate Carboxylase inhibitor on glioblastoma stem cells (GSCs), based on findings reported in the literature.
| Parameter | Control (Untreated GSCs) | PC Inhibitor Treated GSCs | Reference Compound (e.g., Etoposide) | PC Inhibitor + Etoposide |
| Cell Viability (%) | 100% | 60% | 80% | 30% |
| Neurosphere Formation (spheres/well) | 50 | 15 | 40 | 5 |
| Caspase-3 Activity (Fold Change) | 1 | 3.5 | 1.5 | 5 |
| [¹³C]-Glucose-derived Citrate (m+3) (%) | 100% | 20% | Not Applicable | Not Applicable |
Note: The values presented in this table are illustrative and intended for comparative purposes. Actual experimental results will vary depending on the specific inhibitor, cell line, and experimental conditions used.
Experimental Protocols
Protocol 1: In Vitro Assessment of a Pyruvate Carboxylase Inhibitor on Glioblastoma Stem Cell Viability and Neurosphere Formation
Objective: To evaluate the effect of a PC inhibitor on the viability and self-renewal capacity of glioblastoma stem cells.
Materials:
-
Glioblastoma stem cell (GSC) line (e.g., patient-derived or established lines like U251 cultured as neurospheres)
-
Neurosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Pyruvate Carboxylase inhibitor (e.g., 3-chloropropane-1,2-diol (CPD) or a novel test compound)
-
96-well and 6-well ultra-low attachment plates
-
Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Microplate reader
-
Inverted microscope
Procedure:
-
Cell Culture: Culture GSCs as neurospheres in ultra-low attachment flasks with neurosphere culture medium. Passage the cells by dissociation into single cells and re-seeding.
-
Cell Seeding: Dissociate neurospheres into a single-cell suspension. Seed the cells at a density of 5,000 cells/well in a 96-well ultra-low attachment plate for the viability assay and 1,000 cells/well in a 6-well plate for the neurosphere formation assay.
-
Treatment: Prepare serial dilutions of the PC inhibitor in the neurosphere culture medium. Add the desired concentrations of the inhibitor to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 72 hours for the viability assay and 7-10 days for the neurosphere formation assay.
-
Viability Assay: After 72 hours, perform the cell viability assay according to the manufacturer's instructions. Measure the luminescence using a microplate reader.
-
Neurosphere Formation Assay: After 7-10 days, count the number of neurospheres with a diameter greater than 50 µm in each well using an inverted microscope.
-
Data Analysis: Normalize the viability data to the vehicle control. Compare the number of neurospheres in the treated wells to the control wells. Calculate the IC50 value for the inhibitor.
Visualizations
Signaling Pathway
Role of Pyruvate Carboxylase in Anaplerosis and its Inhibition.
Experimental Workflow
Workflow for In Vitro Evaluation of a PC Inhibitor on GSCs.
References
- 1. The Presence of Pyruvate Carboxylase in the Human Brain and its Role in the Survival of Cultured Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate carboxylation in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Inhibiting glioblastoma stem cells by targeting pyruvate carboxylase: a novel therapeutic strategy with both opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Commercial Sources and Application Notes for Pyruvate Carboxylase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) Carboxylase (PC) is a mitochondrial enzyme that plays a critical role in cellular metabolism by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate. This anaplerotic reaction is essential for replenishing tricarboxylic acid (TCA) cycle intermediates, thereby supporting various biosynthetic pathways, including gluconeogenesis, lipogenesis, and the synthesis of neurotransmitters. In the context of cancer, particularly in hepatocellular carcinoma (HCC), PC has emerged as a key enzyme supporting tumor growth and proliferation. Pyruvate Carboxylase-IN-1 is a potent inhibitor of PC, showing promise as a tool for studying the metabolic roles of PC and as a potential therapeutic agent. This document provides an overview of the commercial sources of this compound and detailed application notes and protocols for its use in research settings.
Commercial Availability
This compound is available from several commercial suppliers, enabling its accessibility for research purposes. The following table summarizes the key information from prominent vendors.
| Supplier | Product Name | Catalog Number | Purity | Formulation |
| MedchemExpress | This compound | HY-142684 | >98% | Crystalline solid |
| BioCat GmbH | This compound | T60341 | Not specified | Crystalline solid |
| TargetMol | This compound | T60341 | >98% | Crystalline solid |
Quantitative Data Summary
This compound has been characterized by its potent inhibitory activity against pyruvate carboxylase in various assays. The following table summarizes the key quantitative data for this inhibitor.
| Assay Type | Cell Line/System | IC50 Value | Reference |
| Cell lysate-based PC activity assay | - | 0.204 µM | [1][2][3] |
| Cell-based PC activity assay | - | 0.104 µM | [1][2][3] |
| Antiproliferative activity | HepG2 (human hepatocellular carcinoma) | 1.741 µM | [1] |
| Antiproliferative activity | HCCLM3 (human hepatocellular carcinoma) | 8.540 µM | [1] |
Signaling Pathway
Pyruvate carboxylase is a central node in cellular metabolism, integrating glucose metabolism with the TCA cycle and various biosynthetic pathways. Its activity is particularly crucial in cancer cells to support their high proliferative rate. The inhibition of PC by this compound disrupts these metabolic processes, leading to anticancer effects.
Figure 1: Simplified signaling pathway of Pyruvate Carboxylase and its inhibition.
Experimental Protocols
The following protocols are based on general methodologies for assessing pyruvate carboxylase activity and the known characteristics of this compound. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: In Vitro Pyruvate Carboxylase Activity Assay (Coupled Enzyme Assay)
This protocol describes a spectrophotometric method to measure the activity of pyruvate carboxylase by coupling the production of oxaloacetate to the oxidation of NADH by malate (B86768) dehydrogenase.
Materials:
-
This compound (dissolved in DMSO)
-
Purified Pyruvate Carboxylase or cell lysate containing PC
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 5 mM MgCl2
-
100 mM Sodium Pyruvate
-
100 mM ATP
-
500 mM NaHCO3
-
10 mM NADH
-
Malate Dehydrogenase (MDH) (e.g., 1000 units/mL)
-
96-well clear flat-bottom plate
-
Spectrophotometer (plate reader) capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: For each reaction, prepare a master mix containing:
-
Assay Buffer
-
10 mM Sodium Pyruvate
-
10 mM NADH
-
10 units/mL Malate Dehydrogenase
-
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept below 0.5%.
-
Assay Setup:
-
Add the appropriate volume of the Reagent Mix to each well of the 96-well plate.
-
Add the desired concentration of this compound or DMSO (for control) to the respective wells.
-
Add the purified PC enzyme or cell lysate to each well.
-
-
Initiate Reaction: Start the reaction by adding a mixture of ATP and NaHCO3 to each well.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the decrease in absorbance at 340 nm every minute for 15-30 minutes.
-
Data Analysis: Calculate the rate of NADH oxidation (decrease in A340/min). The inhibitory effect of this compound can be determined by comparing the rates in the presence and absence of the inhibitor. The IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)
This protocol is to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., HepG2, HCCLM3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (for absorbance at 570 nm for MTT, or luminescence for CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM). Include a DMSO-treated control group.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions to measure the luminescence, which is proportional to the amount of ATP and thus cell viability.
-
-
Data Analysis: Normalize the results to the DMSO-treated control group to determine the percentage of cell viability. The IC50 value for antiproliferative activity can be calculated from the dose-response curve.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the efficacy of this compound.
References
Application Notes and Protocols for Pyruvate Carboxylase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) Carboxylase-IN-1 is a potent inhibitor of Pyruvate Carboxylase (PC), a key mitochondrial enzyme. PC plays a crucial role in cellular metabolism by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate.[1][2][3][4] This anaplerotic reaction replenishes the tricarboxylic acid (TCA) cycle, which is essential for the biosynthesis of macromolecules and energy production.[1][2][3][4] In various cancer types, elevated PC activity is associated with increased tumor growth and metastasis, making it a compelling target for therapeutic intervention.[1][2][5] Pyruvate Carboxylase-IN-1 has demonstrated anti-proliferative activity in cancer cell lines, highlighting its potential as a research tool and a starting point for drug discovery programs.[6]
These application notes provide detailed guidelines for the proper handling, storage, and use of this compound in common experimental settings.
Handling and Storage
Proper handling and storage of this compound are critical to maintain its stability and activity.
1.1. Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| Appearance | Solid powder |
1.2. Storage Conditions
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
1.3. Reconstitution
For experimental use, this compound should be reconstituted in a suitable solvent.
-
Recommended Solvents: DMSO is a common solvent for creating stock solutions.
-
Procedure:
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Add the appropriate volume of solvent to achieve the desired stock concentration.
-
Vortex gently until the solid is completely dissolved.
-
-
Storage of Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
Quantitative Data
This compound exhibits potent inhibitory activity against PC and cancer cell proliferation.
| Parameter | Cell Line / Condition | IC₅₀ (µM) |
| Pyruvate Carboxylase Inhibition (Cell Lysate) | Not specified | 0.204[6] |
| Pyruvate Carboxylase Inhibition (Cell-based) | Not specified | 0.104[6] |
| Anti-proliferative Activity | HepG2 (Hepatocellular Carcinoma) | 1.741[6] |
| Anti-proliferative Activity | HCCLM3 (Hepatocellular Carcinoma) | 8.540[6] |
Experimental Protocols
The following are detailed protocols for common experiments involving this compound.
3.1. Protocol 1: In Vitro Pyruvate Carboxylase Inhibition Assay (Spectrophotometric)
This coupled-enzyme assay measures PC activity by monitoring the oxidation of NADH. The oxaloacetate produced by PC is converted to malate (B86768) by malate dehydrogenase (MDH), with the concomitant oxidation of NADH to NAD+, leading to a decrease in absorbance at 340 nm.
Materials:
-
This compound
-
Purified Pyruvate Carboxylase enzyme or cell lysate containing PC
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0)
-
Sodium Bicarbonate (NaHCO₃) solution (0.5 M)
-
Magnesium Chloride (MgCl₂) solution (0.1 M)
-
ATP solution (0.1 M)
-
Sodium Pyruvate solution (0.1 M)
-
Acetyl-CoA solution (1.0 mM)
-
NADH solution (4.0 mM)
-
Malate Dehydrogenase (MDH)
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix of Assay Buffer, NaHCO₃, MgCl₂, ATP, Acetyl-CoA, NADH, and MDH.
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO), followed by a final dilution in Assay Buffer. Include a vehicle control (solvent only).
-
Assay Setup:
-
Add the diluted this compound or vehicle control to the wells of the 96-well plate.
-
Add the PC enzyme preparation (purified enzyme or cell lysate) to each well.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Add the Reagent Mix containing pyruvate to each well to start the reaction.
-
Measure Absorbance: Immediately begin reading the absorbance at 340 nm in kinetic mode at 30°C for a set duration (e.g., 10-20 minutes).
-
Data Analysis:
-
Calculate the rate of NADH oxidation (decrease in A340/min) for each condition.
-
Normalize the rates to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
3.2. Protocol 2: Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Signaling Pathways and Experimental Workflows
4.1. The Central Role of Pyruvate Carboxylase in Metabolism
Pyruvate Carboxylase is a critical enzyme at the crossroads of several metabolic pathways. It converts pyruvate to oxaloacetate, a key intermediate in the TCA cycle.
Caption: Inhibition of Pyruvate Carboxylase by this compound.
4.2. Workflow for Assessing the Impact of this compound on Cancer Cell Metabolism
This workflow outlines the key steps to investigate how inhibiting PC with this compound affects the metabolic phenotype of cancer cells.
Caption: Experimental workflow for metabolic characterization.
Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals. Please consult the Safety Data Sheet (SDS) for detailed safety information before handling.
References
- 1. Pyruvate carboxylase and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyruvate carboxylase and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 5. CONTENTdm [archives.scranton.edu]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Pyruvate Carboxylase-IN-1 not inhibiting PC activity
This technical support guide is intended for researchers, scientists, and drug development professionals who are using Pyruvate (B1213749) Carboxylase-IN-1 and experiencing a lack of inhibition of Pyruvate Carboxylase (PC) activity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected potency of Pyruvate Carboxylase-IN-1?
A1: this compound is a potent inhibitor of Pyruvate Carboxylase (PC). The reported half-maximal inhibitory concentration (IC50) values are 0.204 µM in cell lysate-based assays and 0.104 µM in cell-based PC activity assays.[1][2] In cell growth assays, the IC50 values are higher, for example, 1.741 µM for HepG2 cells and 8.540 µM for HCCLM3 cells.[1]
Q2: How should I store and handle this compound?
A2: Proper storage is critical to maintain the inhibitor's activity. For long-term storage, the powdered form should be kept at -20°C for up to three years.[2] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to one year.[2] It is recommended to aliquot the stock solution to prevent repeated freeze-thaw cycles, which can inactivate the product.[1]
Q3: What is the mechanism of action of Pyruvate Carboxylase?
A3: Pyruvate carboxylase is a biotin-dependent enzyme that catalyzes the ATP-dependent carboxylation of pyruvate to form oxaloacetate.[3][4][5] This reaction is crucial for replenishing intermediates in the TCA cycle (anaplerosis) and is involved in gluconeogenesis and lipogenesis.[6][7] The enzyme has four identical subunits and its activity is allosterically regulated by acetyl-CoA (an activator) and aspartate (an inhibitor).[6]
Troubleshooting Guide: No Inhibition of PC Activity Observed
If you are not observing the expected inhibition of Pyruvate Carboxylase with this compound, please follow this troubleshooting workflow.
dot graph TD { A[Start: No PC Inhibition Observed] --> B{Inhibitor Integrity}; B --> C{Experimental Protocol Review}; C --> D{Enzyme and Substrate Check}; D --> E[Problem Resolved];
} Caption: A logical workflow for troubleshooting the lack of PC inhibition.
Detailed Troubleshooting Steps
Step 1: Verify Inhibitor Integrity
-
Problem: The inhibitor may have degraded due to improper storage or handling.
-
Problem: The inhibitor may not be fully dissolved in the assay buffer.
-
Solution: this compound is soluble in DMSO. Ensure that the final concentration of DMSO in the assay is low (typically <1%) to avoid affecting enzyme activity.[8] If you observe precipitation, consider gentle sonication to aid dissolution.
-
Step 2: Review Experimental Protocol
-
Problem: The inhibitor concentration may be too low to elicit a response.
-
Problem: Insufficient pre-incubation time of the enzyme with the inhibitor.
-
Solution: Pre-incubate the enzyme with this compound for a sufficient period (e.g., 15-30 minutes) before adding the substrate to allow for binding to occur.
-
-
Problem: Suboptimal assay conditions (pH, temperature, buffer components).
-
Solution: Pyruvate Carboxylase activity is sensitive to pH and temperature. Ensure your assay buffer has the optimal pH for PC activity (typically pH 7.8-8.0) and is maintained at a constant temperature (e.g., 30°C or 37°C).[9] Some substances can interfere with the assay; for example, EDTA (>0.5 mM) and sodium azide (B81097) (>0.2%) can inhibit enzyme activity.[10]
-
-
Problem: Lack of appropriate controls.
-
Solution: Always include the following controls in your experiment:
-
No-Inhibitor Control (Positive Control): Contains the enzyme, substrate, and the inhibitor's solvent (e.g., DMSO). This represents 100% enzyme activity.
-
No-Enzyme Control (Negative Control): Contains the substrate and buffer but no enzyme. This measures the rate of non-enzymatic substrate degradation.
-
-
Step 3: Check Enzyme and Substrate
-
Problem: The enzyme may be inactive or have low activity.
-
Solution: Verify the activity of your enzyme preparation using a positive control (an assay with no inhibitor). If possible, test the enzyme with a different, known inhibitor of Pyruvate Carboxylase. Also, ensure that the enzyme has been handled and stored correctly to maintain its activity.
-
-
Problem: The substrate concentration is too high.
-
Solution: If this compound is a competitive inhibitor, its apparent potency will be affected by the substrate concentration. Try running the assay with the substrate concentration at or below its Michaelis constant (Km) to increase the apparent potency of the inhibitor.
-
Quantitative Data Summary
| Parameter | Value | Source |
| This compound IC50 (Cell Lysate) | 0.204 µM | [1][2] |
| This compound IC50 (Cell-based) | 0.104 µM | [1][2] |
| This compound IC50 (HepG2 cells) | 1.741 µM | [1] |
| This compound IC50 (HCCLM3 cells) | 8.540 µM | [1] |
| Storage (Powder) | -20°C (3 years) | [2] |
| Storage (Solvent) | -80°C (1 year) | [2] |
Experimental Protocols
Coupled Spectrophotometric Assay for Pyruvate Carboxylase Activity
This protocol describes a coupled enzyme assay to determine PC activity by measuring the consumption of NADH at 340 nm. The oxaloacetate produced by PC is converted to malate (B86768) by malate dehydrogenase (MDH), which oxidizes NADH to NAD+.
Materials:
-
Tris-HCl buffer (1.0 M, pH 8.0)
-
Pyruvate
-
ATP
-
MgCl2
-
KHCO3
-
Acetyl-CoA
-
NADH
-
Malate Dehydrogenase (MDH)
-
Cell lysate or purified Pyruvate Carboxylase
-
This compound
-
96-well clear flat-bottom plate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a Reaction Mix: For each reaction, prepare a master mix containing Tris-HCl, pyruvate, ATP, MgCl2, KHCO3, acetyl-CoA, NADH, and MDH in the appropriate assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup:
-
Add the diluted inhibitor or vehicle control (e.g., DMSO) to the appropriate wells of the 96-well plate.
-
Add the cell lysate or purified PC enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 20 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction: Add the reaction mix to all wells to start the reaction.
-
Measure Activity: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time in kinetic mode.
-
Data Analysis: Calculate the rate of NADH consumption (ΔA340/min). The percent inhibition is calculated as: (1 - (Rate with Inhibitor / Rate of No-Inhibitor Control)) * 100.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: Experimental workflow for a coupled PC activity assay.
Signaling Pathway
Pyruvate Carboxylase is a key enzyme in central carbon metabolism, playing an anaplerotic role to replenish TCA cycle intermediates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure, function and regulation of pyruvate carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 7. Structure, Mechanism and Regulation of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 10. docs.abcam.com [docs.abcam.com]
Technical Support Center: Optimizing Pyruvate Carboxylase-IN-1 Concentration for Experiments
Welcome to the technical support center for Pyruvate (B1213749) Carboxylase-IN-1 (PC-IN-1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this inhibitor in their experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter, ensuring optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Pyruvate Carboxylase-IN-1 and what is its mechanism of action?
This compound is a potent and specific inhibitor of Pyruvate Carboxylase (PC). PC is a mitochondrial enzyme that plays a crucial anaplerotic role by catalyzing the conversion of pyruvate to oxaloacetate. This reaction is vital for replenishing the tricarboxylic acid (TCA) cycle, which is essential for various biosynthetic pathways, including gluconeogenesis and lipogenesis. By inhibiting PC, PC-IN-1 disrupts these metabolic processes, making it a valuable tool for studying cellular metabolism, particularly in the context of diseases like cancer and metabolic disorders.
Q2: What is the recommended starting concentration for PC-IN-1 in cell-based assays?
The optimal concentration of PC-IN-1 will vary depending on the cell line and the specific experimental endpoint. A good starting point is to perform a dose-response experiment. Based on available data, the IC50 of PC-IN-1 has been determined in different assay formats.
| Assay Type | Reported IC50 (µM) |
| Cell lysate-based | 0.204 |
| Cell-based | 0.104 |
For initial experiments, a concentration range of 0.1 µM to 10 µM is recommended to determine the optimal working concentration for your specific cell line and assay.
Q3: How can I be sure that the observed effects are due to the inhibition of Pyruvate Carboxylase and not off-target effects?
This is a critical consideration for any experiment involving small molecule inhibitors. Here are several strategies to validate the on-target activity of PC-IN-1:
-
Measure PC Activity: Directly measure the enzymatic activity of PC in cell lysates after treatment with PC-IN-1. A dose-dependent decrease in PC activity would strongly suggest on-target engagement.
-
Metabolic Rescue: Attempt to rescue the phenotypic effects of PC-IN-1 by providing downstream metabolites of the PC reaction, such as oxaloacetate or aspartate.
-
Knockdown/Knockout of PC: Compare the phenotype induced by PC-IN-1 with that observed in cells where PC has been genetically knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9).
Q4: What is the stability of PC-IN-1 in cell culture media?
The stability of small molecules in aqueous solutions like cell culture media can be a concern, especially in long-term experiments. While specific stability data for PC-IN-1 in various media is not extensively published, it is good practice to prepare fresh dilutions of the inhibitor from a frozen stock solution for each experiment. For experiments lasting longer than 24-48 hours, consider replenishing the media with freshly diluted PC-IN-1 to maintain a consistent concentration.
Troubleshooting Guides
This section provides guidance on common issues that may arise during experiments with PC-IN-1.
Issue 1: No observable effect or weaker than expected effect of PC-IN-1.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM) to determine the optimal concentration for your cell line and assay. |
| Cell Line Insensitivity | Some cell lines may be less dependent on PC for anaplerosis and therefore less sensitive to its inhibition. Consider using a cell line known to have high PC expression or dependence. |
| Inhibitor Degradation | Prepare fresh dilutions of PC-IN-1 for each experiment. For long-term experiments, replenish the media with fresh inhibitor every 24-48 hours. |
| Incorrect Assay Endpoint | Ensure the chosen assay is sensitive to changes in the metabolic pathway affected by PC inhibition. Consider assays that measure cell proliferation, mitochondrial respiration, or specific metabolite levels. |
| High Cell Density | High cell density can lead to rapid depletion of the inhibitor from the media. Ensure consistent and appropriate cell seeding densities. |
Issue 2: Significant cytotoxicity or cell death observed.
| Possible Cause | Troubleshooting Steps |
| Inhibitor Concentration is too High | Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the cytotoxic concentration 50 (CC50) of PC-IN-1 for your cell line. Use concentrations well below the CC50 for your functional assays. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically <0.1%). Include a vehicle-only control in all experiments. |
| Off-target Effects | At high concentrations, the risk of off-target effects increases. Use the lowest effective concentration of PC-IN-1 as determined by your dose-response experiments. |
| Essential Role of PC in Cell Survival | For some cell lines, PC activity may be absolutely essential for survival. In such cases, lower concentrations or shorter treatment times may be necessary to study the specific metabolic effects before the onset of cell death. |
Issue 3: High variability between experimental replicates.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure accurate and consistent cell counting and seeding in all wells. |
| Inhibitor Preparation | Prepare a master mix of the inhibitor dilution to add to all relevant wells to minimize pipetting errors. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead. |
| Assay Timing and Execution | Standardize all incubation times and ensure consistent processing of all samples. |
Experimental Protocols
Protocol 1: Determining the IC50 of PC-IN-1 in a Cell-Based Proliferation Assay
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of PC-IN-1 on cell proliferation using a colorimetric assay like the MTT assay.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of PC-IN-1 in complete cell culture medium. A common starting range is from 100 µM down to 0.01 µM in half-log dilutions. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Measuring Pyruvate Carboxylase Activity in Cell Lysates
This protocol provides a method to directly measure the effect of PC-IN-1 on the enzymatic activity of PC in cells.
-
Cell Treatment and Lysis:
-
Treat cells with varying concentrations of PC-IN-1 and a vehicle control for a desired period.
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
PC Activity Assay:
-
Several commercial kits are available for measuring PC activity. These assays are typically coupled enzyme assays where the production of oxaloacetate is linked to the oxidation of NADH, which can be measured by a decrease in absorbance at 340 nm.
-
Follow the manufacturer's protocol for the chosen kit. Typically, this involves adding a specific amount of cell lysate to a reaction mixture containing the necessary substrates and coupling enzymes.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation (decrease in A340 per minute).
-
Normalize the PC activity to the total protein concentration in each lysate.
-
Compare the PC activity in PC-IN-1-treated samples to the vehicle control to determine the extent of inhibition.
-
Visualizations
Technical Support Center: Pyruvate Carboxylase-IN-1
Welcome to the technical support center for Pyruvate (B1213749) Carboxylase-IN-1 (PC-IN-1). This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of PC-IN-1 in solution. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Pyruvate Carboxylase-IN-1 and what is its mechanism of action?
A1: this compound (also known as compound 37) is a potent, natural analog of erianin (B49306) that inhibits the enzyme Pyruvate Carboxylase (PC).[1][2] PC is a crucial enzyme in metabolism that catalyzes the conversion of pyruvate to oxaloacetate, a key step in both gluconeogenesis and lipogenesis.[3][4][5] By inhibiting PC, PC-IN-1 disrupts these metabolic pathways, which contributes to its anticancer effects, particularly in human hepatocellular carcinoma (HCC).[1][2] It has shown IC50 values of 0.204 μM in cell lysate-based assays and 0.104 μM in cell-based PC activity assays.[1][2][6]
Q2: How should I dissolve and store this compound?
A2: Proper dissolution and storage are critical for maintaining the compound's activity. For detailed solubility and storage data, please refer to the tables below. In general, stock solutions should be prepared in a suitable organic solvent like DMSO, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at low temperatures.[6][7]
Q3: What are the common signs of PC-IN-1 degradation in my experiments?
A3: Signs of inhibitor degradation can manifest as inconsistent experimental results, a loss of the expected biological effect, or a decrease in potency (i.e., requiring higher concentrations for the same effect).[7][8] The appearance of unexpected phenotypes or toxicity could also indicate the presence of active degradation products.[7]
Q4: What are the primary factors that cause small molecule inhibitors like PC-IN-1 to degrade in solution?
A4: The main factors contributing to degradation in solution are chemical instability (e.g., hydrolysis, oxidation), environmental conditions (temperature, light exposure), and interactions with the solvent or assay medium.[7][9][10] The choice of solvent is crucial, as some compounds are unstable in protic solvents.[7] For long-term experiments in cell culture, components in the serum may also bind to or metabolize the inhibitor.[7]
Data Presentation: Storage and Solubility
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Expected Stability | Notes |
| Solid Powder | -20°C | 3 years | Protect from light and moisture. |
| In Solvent (e.g., DMSO) | -80°C | 1 year[2] or 6 months[6] | Aliquot for single use to avoid freeze-thaw cycles.[6][7] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | Recommended for short-term storage only.[6] |
Note: Stability information may vary slightly between suppliers. Always refer to the product-specific datasheet.
Table 2: Solubility Data
| Solvent | Solubility |
| DMSO | ≥ 50 mg/mL |
| Ethanol | < 1 mg/mL (sparingly soluble) |
| Water | Insoluble |
Data is compiled from typical supplier datasheets. It is recommended to perform a solubility test for your specific batch.
Troubleshooting Guide
Issue 1: I am observing inconsistent IC50 values or variable results between experiments.
-
Possible Cause 1: Compound Degradation. Your stock or working solution may have degraded due to improper storage, repeated freeze-thaw cycles, or extended time in aqueous buffer.[7][8]
-
Solution: Prepare a fresh stock solution from solid powder. Aliquot the stock into single-use vials and store at -80°C.[7] For experiments, prepare working solutions fresh from the stock solution just before use.
-
-
Possible Cause 2: Compound Precipitation. The inhibitor may be precipitating out of your working solution or cell culture medium, leading to an inaccurate effective concentration.
-
Solution: Visually inspect all solutions for precipitates.[8] If precipitation is suspected, you can try lowering the final concentration, or if compatible with your assay, increasing the percentage of the organic co-solvent (e.g., DMSO).[9] Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).[8]
-
Issue 2: The inhibitor has lost its activity in a long-term (multi-day) experiment.
-
Possible Cause: Instability in Culture Media. The compound may be unstable at 37°C in the complex environment of cell culture media.[7]
Experimental Protocols & Workflows
Protocol 1: Preparation of Stock and Working Solutions
-
Weighing: Carefully weigh the solid PC-IN-1 powder in a clean, chemical-resistant container.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Solubilization: Vortex or sonicate the solution gently until the solid is completely dissolved. Visually confirm that no particulates remain.
-
Aliquoting: Dispense the stock solution into single-use, light-protecting, low-adsorption micro-centrifuge tubes.[7]
-
Storage: Store the aliquots immediately at -80°C for long-term storage.[2][6]
-
Working Solution: For experiments, thaw a single aliquot. Dilute the stock solution into your aqueous buffer or cell culture medium immediately before use. Ensure the final DMSO concentration is compatible with your assay.
Workflow for Solution Preparation and Handling
References
- 1. biocat.com [biocat.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 4. Structure, Mechanism and Regulation of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, function and regulation of pyruvate carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmacy180.com [pharmacy180.com]
troubleshooting Pyruvate Carboxylase-IN-1 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyruvate (B1213749) Carboxylase-IN-1 (PC-IN-1). Our goal is to help you overcome common challenges, particularly the issue of compound precipitation in cell culture media, to ensure the success of your experiments.
Troubleshooting Guide: PC-IN-1 Precipitation in Media
This guide addresses the common issue of PC-IN-1 precipitating when added to cell culture media. The questions below outline potential causes and provide step-by-step solutions to resolve the problem.
Q1: I dissolved Pyruvate Carboxylase-IN-1 in DMSO, but it precipitated immediately upon addition to my cell culture medium. What's happening and how can I fix it?
Immediate precipitation, often called "crashing out," is a frequent challenge when introducing a hydrophobic compound dissolved in an organic solvent into an aqueous solution like cell culture media. This occurs because the compound's solubility drastically decreases as the solvent is diluted.
Here are the likely causes and their solutions:
-
Low Aqueous Solubility: PC-IN-1 is inherently hydrophobic and has poor solubility in aqueous solutions.
-
High Final Concentration: The intended final concentration of PC-IN-1 in your media may exceed its solubility limit.
-
Rapid Dilution: Adding a concentrated stock solution directly to a large volume of media can cause a sudden solvent exchange, leading to precipitation.
-
Media Temperature: Adding the compound to cold media can reduce its solubility.
Recommended Solutions:
-
Prepare a High-Concentration Stock Solution in an Appropriate Solvent:
-
Perform Serial Dilutions:
-
Instead of adding the concentrated stock directly to your final volume of media, perform one or more intermediate dilution steps in pre-warmed (37°C) media.
-
Add the stock solution dropwise while gently swirling the media to facilitate mixing.
-
-
Optimize the Final Concentration:
-
If precipitation persists, consider lowering the final working concentration of PC-IN-1.
-
It's advisable to perform a small-scale solubility test to determine the maximum soluble concentration in your specific cell culture medium before proceeding with your main experiment.
-
-
Maintain Optimal Temperature:
-
Always use pre-warmed (37°C) cell culture media for preparing your working solutions.
-
Q2: My media containing PC-IN-1 looked clear initially, but I observed a precipitate after a few hours or days of incubation. What is the cause and what should I do?
Delayed precipitation can occur due to several factors related to the stability of the compound in the complex environment of cell culture media over time.
-
Compound Instability: PC-IN-1 may not be stable in the culture medium at 37°C for extended periods.
-
Interaction with Media Components: The compound may interact with salts, proteins (especially from serum), or other components in the media, forming insoluble complexes.
-
pH Changes: As cells metabolize, they can alter the pH of the media, which can affect the solubility of the compound.
-
Evaporation: Over long-term experiments, evaporation of water from the media can increase the concentration of all components, including PC-IN-1, pushing it beyond its solubility limit.
Recommended Solutions:
-
Reduce Incubation Time: If your experimental design allows, consider reducing the incubation time with the compound.
-
Test Different Media Formulations: If you suspect interactions with media components, try using a different basal medium or a serum-free medium if your cells can tolerate it.
-
Control for Evaporation: Ensure your incubator is properly humidified. For long-term experiments, consider using filter-cap flasks or sealing plates with gas-permeable membranes.
-
Include a Vehicle Control: Always include a control group treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve PC-IN-1. This will help you distinguish between the effects of the compound and the solvent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Pyruvate Carboxylase (PC).[2] PC is a key enzyme in cellular metabolism that catalyzes the conversion of pyruvate to oxaloacetate.[1][3] This reaction is crucial for replenishing the tricarboxylic acid (TCA) cycle, a process known as anaplerosis, which is vital for the biosynthesis of macromolecules and energy production.[3][4][5] By inhibiting PC, PC-IN-1 can disrupt these metabolic processes, which has been shown to have anticancer effects in hepatocellular carcinoma.[2]
Q2: What are the recommended storage conditions for this compound?
-
Powder: Store at -20°C for up to 3 years.
-
In Solvent (e.g., DMSO): Prepare aliquots to avoid repeated freeze-thaw cycles and store at -80°C for up to 1 year.[6]
Q3: What is the recommended solvent for dissolving this compound?
DMSO is the recommended solvent. PC-IN-1 has a solubility of up to 100 mg/mL (412.76 mM) in DMSO.[1] It is crucial to use fresh, anhydrous DMSO, as moisture can impact the solubility and stability of the compound.
Q4: What is the typical final concentration of DMSO that is well-tolerated by most cell lines?
Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best to keep it at or below 0.1% to minimize solvent-induced cellular stress. Always include a vehicle control with the same final DMSO concentration in your experiments.
Data Presentation
| Property | Value | Reference |
| Molecular Weight | 242.27 g/mol | [6] |
| Formula | C₁₅H₁₄O₃ | [6] |
| CAS Number | 70205-50-4 | [6] |
| Solubility in DMSO | 100 mg/mL (412.76 mM) | [1] |
| IC₅₀ (Cell Lysate) | 0.204 µM | [2] |
| IC₅₀ (Cell-Based) | 0.104 µM | [2] |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing PC-IN-1 for cell culture experiments. It is recommended to optimize the concentrations and incubation times for your specific cell line and experimental conditions.
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Allow the vial of PC-IN-1 powder to equilibrate to room temperature before opening. b. Aseptically weigh out the desired amount of PC-IN-1. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution. d. Gently vortex or sonicate until the compound is completely dissolved. A brief warming to 37°C may aid dissolution. e. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -80°C.
-
Working Solution Preparation (e.g., 10 µM): a. Thaw an aliquot of the 10 mM stock solution at room temperature. b. Pre-warm the required volume of cell culture medium to 37°C. c. Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of media). d. Mix the working solution gently by pipetting up and down. Avoid vigorous vortexing. e. Use the freshly prepared working solution immediately for your experiments.
Visualizations
Pyruvate Carboxylase Metabolic Pathway
Caption: Role of Pyruvate Carboxylase in key metabolic pathways.
Troubleshooting Workflow for PC-IN-1 Precipitation
Caption: A logical workflow to diagnose and resolve PC-IN-1 precipitation.
References
- 1. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 2. This compound | TargetMol [targetmol.com]
- 3. Structure, Mechanism and Regulation of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of pyruvate carboxylase in human diseases: from diabetes to cancers and infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The structure and the mechanism of action of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
unexpected results with Pyruvate Carboxylase-IN-1 treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Pyruvate (B1213749) Carboxylase-IN-1.
Troubleshooting Guide
Issue 1: Inhibitor appears inactive or shows lower than expected potency.
Potential Causes & Suggested Solutions
| Potential Cause | Suggested Solution |
| Inhibitor Precipitation | Pyruvate Carboxylase-IN-1 is soluble in DMSO. Ensure that the final concentration of DMSO in your assay medium is low enough (typically <0.5%) to maintain solubility. Visually inspect the solution for any precipitate. If precipitation is suspected, try preparing a fresh stock solution and vortexing thoroughly. |
| Inhibitor Degradation | Aliquot the stock solution upon receipt and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles.[1] Prepare working solutions fresh for each experiment. |
| Incorrect Assay Conditions | Pyruvate Carboxylase (PC) is a mitochondrial enzyme.[2] For cell-based assays, ensure sufficient incubation time for the inhibitor to penetrate the cell and mitochondrial membranes. For biochemical assays, ensure the enzyme is active and all necessary co-factors (ATP, Mg2+, biotin, and bicarbonate) are present in optimal concentrations. |
| Cell Line Specific Effects | The anti-proliferative effects of this compound have been shown to vary between different cell lines (e.g., HepG2 and HCCLM3).[1] The potency of the inhibitor may be dependent on the specific metabolic wiring of the cell line being used. Consider using a positive control cell line known to be sensitive to PC inhibition. |
Issue 2: High variability in experimental results.
Potential Causes & Suggested Solutions
| Potential Cause | Suggested Solution |
| Inconsistent Cell Culture Conditions | Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment. Variations in cell confluence can affect metabolic activity and inhibitor response. |
| Pipetting Errors | Due to the potent nature of the inhibitor (IC50 in the nanomolar range), accurate and consistent pipetting is crucial. Use calibrated pipettes and perform serial dilutions carefully. |
| Assay Endpoint Variability | For cell viability assays, ensure that the chosen endpoint (e.g., MTT, CellTiter-Glo) is appropriate for the cell line and that the incubation time is optimized. For metabolic assays, quenching of metabolic activity must be rapid and complete to prevent changes in metabolite levels. |
Issue 3: Observed off-target or cytotoxic effects.
Potential Causes & Suggested Solutions
| Potential Cause | Suggested Solution |
| High Inhibitor Concentration | Use the lowest effective concentration of the inhibitor. Determine the optimal concentration by performing a dose-response curve. High concentrations are more likely to induce off-target effects. The parent compound, erianin (B49306), has been noted to promote mitochondrial oxidative stress and inhibit glycolysis.[3][4] |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Include a vehicle control (cells treated with the same concentration of DMSO as the highest inhibitor concentration) in all experiments to assess the effect of the solvent. |
| Downstream Effects of PC Inhibition | Inhibition of Pyruvate Carboxylase can lead to a depletion of tricarboxylic acid (TCA) cycle intermediates, which can impact numerous cellular processes, including ATP production and biosynthesis.[2] This can lead to secondary effects that may be interpreted as off-target toxicity. It is important to confirm target engagement, for example, by measuring oxaloacetate levels. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as compound 37) is a potent inhibitor of Pyruvate Carboxylase (PC).[1] PC is an enzyme that catalyzes the conversion of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the TCA cycle.[2] By inhibiting PC, this compound blocks this replenishment, leading to a reduction in TCA cycle intermediates and impacting downstream metabolic pathways that are crucial for cell proliferation, particularly in cancer cells.[3]
Q2: What are the IC50 values for this compound?
A2: The reported IC50 values for this compound are as follows:
| Assay Type | Target | IC50 Value |
| Biochemical Assay | Pyruvate Carboxylase (in cell lysates) | 0.204 µM |
| Cell-Based Assay | Pyruvate Carboxylase (in cells) | 0.104 µM |
| Anti-proliferative Assay | HepG2 cells | 1.741 µM |
| Anti-proliferative Assay | HCCLM3 cells | 8.540 µM |
(Data sourced from MedchemExpress product information, citing Sheng Y, et al. 2022)[1]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound should be dissolved in DMSO. For long-term storage, aliquot the stock solution and store it at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month. It is important to avoid repeated freeze-thaw cycles.[1]
Q4: What are the expected downstream metabolic effects of treating cells with this compound?
A4: Inhibition of Pyruvate Carboxylase is expected to lead to a decrease in the levels of oxaloacetate and other TCA cycle intermediates. This can result in reduced biosynthesis of macromolecules (e.g., amino acids, fatty acids) and impaired cellular respiration. Additionally, the related compound erianin has been shown to promote mitochondrial oxidative stress and inhibit glycolysis.[3][4]
Experimental Protocols
Pyruvate Carboxylase Activity Assay (Coupled Enzyme Assay)
This protocol is a general guideline for measuring PC activity in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Assay buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 5 mM MgCl2
-
Substrates: 10 mM ATP, 20 mM Sodium Pyruvate, 50 mM NaHCO3
-
Coupling enzymes and reagents: 10 U/mL Malate Dehydrogenase (MDH), 0.2 mM NADH
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare Cell Lysates: Lyse cells in lysis buffer and determine the protein concentration.
-
Prepare Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing assay buffer, MDH, and NADH.
-
Add Inhibitor: Add the desired concentrations of this compound or vehicle (DMSO) to the appropriate wells.
-
Add Cell Lysate: Add a consistent amount of cell lysate (e.g., 10-20 µg of total protein) to each well.
-
Initiate Reaction: Start the reaction by adding the substrate mixture (ATP, pyruvate, and NaHCO3).
-
Measure Absorbance: Immediately begin reading the absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 37°C) for a set period (e.g., 15-30 minutes). The rate of NADH oxidation (decrease in absorbance at 340 nm) is proportional to the rate of oxaloacetate production by PC.
-
Data Analysis: Calculate the rate of reaction for each condition. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value if a dose-response curve was performed.
Visualizations
Caption: Mechanism of Pyruvate Carboxylase and its inhibition.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyruvate carboxylase and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Pyruvate Carboxylase as the Cellular Target of Natural Bibenzyls with Potent Anticancer Activity against Hepatocellular Carcinoma via Metabolic Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Pyruvate Carboxylase-IN-1 Efficacy In Vivo
This technical support center is designed for researchers, scientists, and drug development professionals working with the Pyruvate (B1213749) Carboxylase inhibitor, PC-IN-1. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is Pyruvate Carboxylase (PC) and why is it a therapeutic target?
Pyruvate Carboxylase (PC) is a mitochondrial enzyme that plays a crucial role in cellular metabolism by converting pyruvate to oxaloacetate.[1][2] This reaction is a key anaplerotic process, meaning it replenishes intermediates of the tricarboxylic acid (TCA) cycle. These intermediates are essential for various biosynthetic pathways, including gluconeogenesis, lipogenesis, and the synthesis of amino acids.[1][2] In several cancer types, including breast and lung cancer, PC activity is upregulated to support rapid cell proliferation and biomass production, making it a promising target for anti-cancer therapies.[3][4]
Q2: What is PC-IN-1 and what is its mechanism of action?
PC-IN-1 is a potent, small-molecule inhibitor of Pyruvate Carboxylase. It is a natural analog of erianin, a bibenzyl compound.[5] PC-IN-1 exerts its effect by directly binding to PC and inhibiting its enzymatic activity, thereby reducing the production of oxaloacetate.[5] This disruption of the TCA cycle can lead to decreased cancer cell proliferation and metastasis.[3][4]
Q3: My PC-IN-1 shows good activity in vitro, but poor efficacy in my animal model. What are the common reasons for this discrepancy?
This is a common challenge in drug development. Several factors can contribute to a lack of correlation between in vitro and in vivo results:
-
Poor Pharmacokinetics (PK): The compound may be rapidly metabolized and cleared from the body, preventing it from reaching the tumor at a sufficient concentration and for a long enough duration.
-
Low Bioavailability: If administered orally, the compound may be poorly absorbed from the gastrointestinal tract.
-
Suboptimal Formulation: The way the compound is formulated for in vivo delivery can significantly impact its solubility, stability, and absorption.
-
Ineffective Route of Administration: The chosen route of administration (e.g., oral, intraperitoneal, intravenous) may not be optimal for achieving the desired therapeutic exposure.
-
Target Engagement Issues: The inhibitor may not be reaching its intracellular target (mitochondrial PC) in the tumor tissue at a high enough concentration to be effective.
Q4: What are the initial steps to consider when planning an in vivo efficacy study with PC-IN-1?
Before initiating a large-scale efficacy study, it is crucial to conduct preliminary studies to determine the following:
-
Maximum Tolerated Dose (MTD): This study will help establish a safe dose range for your animal model.
-
Pharmacokinetic (PK) Profile: A pilot PK study will provide information on the absorption, distribution, metabolism, and excretion (ADME) of PC-IN-1, helping you to determine an appropriate dosing regimen (dose and frequency).
-
Optimal Formulation: Experiment with different vehicle formulations to ensure the solubility and stability of PC-IN-1 for in vivo administration.
Troubleshooting Guide
Problem 1: Poor Solubility and Formulation Issues
Symptoms:
-
Difficulty dissolving PC-IN-1 in a suitable vehicle for in vivo use.
-
Precipitation of the compound upon injection.
-
Inconsistent results between animals in the same treatment group.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate vehicle | Screen a panel of biocompatible solvents and co-solvents. Common options include DMSO, PEG300/400, Tween 80, and corn oil. |
| Precipitation upon dilution in blood | Perform an in vitro precipitation test by diluting the formulation in plasma or phosphate-buffered saline (PBS) to mimic in vivo conditions. |
| Unstable formulation | Prepare fresh formulations for each experiment and store them appropriately. Consider using stabilizing excipients like cyclodextrins. |
Problem 2: Lack of In Vivo Efficacy Despite Successful Formulation
Symptoms:
-
No significant tumor growth inhibition compared to the vehicle control group.
-
High variability in tumor growth within the treatment group.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Dose or Dosing Schedule | Based on PK data, increase the dose or the frequency of administration to achieve sustained target engagement. |
| Poor Bioavailability | Consider alternative routes of administration. If oral delivery is ineffective, try intraperitoneal (IP) or intravenous (IV) injection. |
| Rapid Metabolism and Clearance | If the compound has a short half-life, consider continuous infusion via an osmotic pump for more stable plasma concentrations. |
| Lack of Target Engagement | Confirm that PC-IN-1 is reaching the tumor tissue and inhibiting its target. This can be assessed by measuring downstream metabolic changes or using a labeled version of the inhibitor if available. |
Data Presentation
Table 1: Hypothetical In Vivo Efficacy of PC-IN-1 in a Breast Cancer Xenograft Model.
Disclaimer: The following data is hypothetical and for illustrative purposes only, based on findings for similar Pyruvate Carboxylase inhibitors like ZY-444. Researchers should generate their own data for PC-IN-1.
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | IP | Daily | 1500 ± 250 | 0 |
| PC-IN-1 | 5 | IP | Daily | 950 ± 180 | 36.7 |
| PC-IN-1 | 10 | IP | Daily | 600 ± 120 | 60.0 |
| PC-IN-1 | 20 | IP | Daily | 350 ± 90 | 76.7 |
Table 2: Hypothetical Pharmacokinetic Parameters of PC-IN-1 in Mice.
Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual pharmacokinetic parameters for PC-IN-1 need to be determined experimentally.
| Parameter | Value |
| Administration Route | Intraperitoneal (IP) |
| Dose (mg/kg) | 10 |
| Cmax (ng/mL) | 850 |
| Tmax (h) | 1 |
| AUC (0-24h) (ng*h/mL) | 4200 |
| Half-life (t½) (h) | 4.5 |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or BALB/c nude) subcutaneously implanted with a relevant cancer cell line (e.g., MDA-MB-231 for breast cancer).
-
Tumor Growth and Grouping: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Formulation Preparation: Prepare the PC-IN-1 formulation in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline). Prepare the vehicle control solution without the inhibitor.
-
Dosing: Administer PC-IN-1 or vehicle control via the chosen route (e.g., intraperitoneal injection) at the predetermined dose and schedule.
-
Monitoring: Measure tumor volume with calipers and body weight twice weekly. Monitor the animals for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., 21-28 days) or when tumors in the control group reach a predetermined size, euthanize the mice.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Perform statistical analysis to determine significance.
Protocol 2: Western Blot Analysis for Target Pathway Modulation
-
Tissue Collection: At the end of the in vivo study, excise tumors from both control and treated animals and snap-freeze them in liquid nitrogen.
-
Protein Extraction: Homogenize the tumor tissue and extract total protein using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key proteins in the PC-regulated signaling pathway, such as β-catenin, Snail, and c-Myc.[3][4] Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Detection: Use an appropriate secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression between the control and treated groups.
Visualizations
Caption: Pyruvate Carboxylase signaling and its inhibition by PC-IN-1.
Caption: Experimental workflow for in vivo efficacy studies of PC-IN-1.
Caption: Troubleshooting logic for poor in vivo efficacy of PC-IN-1.
References
- 1. Structure, Mechanism and Regulation of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erianin suppresses proliferation and migration of cancer cells in a pyruvate carboxylase-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Pyruvate Carboxylase as the Cellular Target of Natural Bibenzyls with Potent Anticancer Activity against Hepatocellular Carcinoma via Metabolic Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pyruvate Carboxylase-IN-1
Welcome to the technical support center for Pyruvate Carboxylase-IN-1 (PC-IN-1), a potent inhibitor of Pyruvate Carboxylase (PC). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing PC-IN-1 effectively while minimizing potential cytotoxicity.
Troubleshooting Guides
This section addresses common issues that may arise during experimentation with PC-IN-1, providing potential causes and solutions in a straightforward question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| High Cytotoxicity in Normal/Control Cell Lines | 1. Concentration too high: The concentration of PC-IN-1 may be in a toxic range for the specific cell line. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Cell line sensitivity: Some non-cancerous cell lines may have a higher reliance on PC activity for proliferation and survival. | 1. Perform a dose-response curve: Determine the IC50 value for your specific cell line to identify the optimal non-toxic concentration range. 2. Maintain low solvent concentration: Ensure the final concentration of the solvent is typically ≤ 0.1% and is consistent across all wells, including vehicle controls. 3. Select appropriate cell lines: If possible, use cell lines with characterized PC expression levels. |
| Inconsistent or No Inhibitory Effect | 1. Compound degradation: Improper storage or handling may have led to the degradation of PC-IN-1. 2. Inaccurate concentration: Errors in calculation or pipetting can lead to incorrect dosing. 3. Low cell permeability: The inhibitor may not be efficiently entering the cells. | 1. Use fresh aliquots: Prepare single-use aliquots from a properly stored stock solution to minimize freeze-thaw cycles. 2. Verify calculations and pipette calibration: Double-check all calculations and ensure pipettes are accurately calibrated. 3. Consult literature: Review published studies for information on the permeability of PC-IN-1 in your cell type of interest. |
| Precipitation of PC-IN-1 in Culture Media | 1. Low solubility: The inhibitor may have poor solubility in aqueous media. 2. High final solvent concentration: The concentration of the organic solvent used to dissolve the inhibitor may be too high in the final media. | 1. Prepare intermediate dilutions: Make serial dilutions in a suitable buffer before adding to the final culture medium. 2. Ensure low final solvent concentration: Keep the final solvent concentration below 0.5%. |
| Observed Phenotype Differs from Expectations | 1. Off-target effects: The inhibitor may be interacting with other cellular targets besides Pyruvate Carboxylase. 2. Different experimental conditions: Variations in cell density, passage number, or incubation time can alter cellular responses. | 1. Use a structurally different PC inhibitor: If available, a different inhibitor for the same target can help confirm that the observed phenotype is due to PC inhibition. 2. Standardize experimental parameters: Maintain consistency in all experimental conditions to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for PC-IN-1 in a new cell line?
A1: It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Based on available data, a starting range of 0.1 µM to 10 µM is a reasonable starting point for many cancer cell lines. For normal cell lines, it is crucial to start at the lower end of this range and carefully monitor for cytotoxicity.
Q2: How can I be sure that the observed effects are due to the inhibition of Pyruvate Carboxylase and not off-target effects?
A2: To confirm on-target activity, consider the following approaches:
-
Rescue Experiment: If possible, overexpress Pyruvate Carboxylase in your cells and assess if this rescues the phenotype induced by PC-IN-1.
-
Metabolic Analysis: Measure downstream metabolic changes consistent with PC inhibition, such as alterations in TCA cycle intermediates.
-
Use of a Second Inhibitor: Confirm key findings with a structurally unrelated inhibitor of Pyruvate Carboxylase.
Q3: What is the stability of PC-IN-1 in solution?
A3: For optimal results, it is best practice to prepare fresh dilutions from a frozen stock solution for each experiment. Stock solutions, typically in DMSO, should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.
Q4: I am observing significant cell death even at low concentrations. What should I do?
A4: First, verify the accuracy of your stock solution concentration and dilution calculations. Ensure that the final solvent concentration is not toxic to your cells. Perform a cell viability assay (e.g., CCK-8 or MTS) to precisely determine the cytotoxic threshold for your specific cell line. It is possible that your cell line is particularly sensitive to the inhibition of Pyruvate Carboxylase.
Data Presentation
This compound (ZY-444) IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of PC-IN-1 (also known as ZY-444) in various cell lines. Note the significantly lower cytotoxicity in normal cell lines compared to cancerous cell lines.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Cancer Cell Lines | |||
| C4-2 | Prostate Cancer | ~1.5 - 2.5 | [1] |
| 22RV1 | Prostate Cancer | ~1.5 - 2.5 | [1] |
| PC3 | Prostate Cancer | ~1.5 - 2.5 | [1] |
| DU145 | Prostate Cancer | ~1.5 - 2.5 | [1] |
| Normal Cell Lines | |||
| MCF10A | Normal Breast Epithelium | > 10 | [2] |
| IOSE80 | Normal Ovarian Epithelium | Not significantly affected | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
This protocol outlines the steps to determine the cytotoxicity of PC-IN-1 using a Cell Counting Kit-8 (CCK-8) assay.
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed a 96-well plate with 100 µL of cell suspension per well at a density of 5,000-10,000 cells/well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of PC-IN-1 in culture medium. A common starting range is 0.01 µM to 20 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest PC-IN-1 concentration) and a blank control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared PC-IN-1 dilutions or controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized for your specific cell line.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the PC-IN-1 concentration to determine the IC50 value.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for evaluating PC-IN-1.
Caption: PC-IN-1 inhibits the Wnt/β-catenin signaling pathway.
Caption: PC-IN-1 modulates the TNF signaling pathway via TNFAIP3.
References
Pyruvate Carboxylase-IN-1 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to handling Pyruvate (B1213749) Carboxylase-IN-1 (PC-IN-1), with a focus on addressing common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is Pyruvate Carboxylase-IN-1 and what is its mechanism of action?
This compound is a potent inhibitor of pyruvate carboxylase (PC). PC is a crucial mitochondrial enzyme that catalyzes the conversion of pyruvate to oxaloacetate, a key step in replenishing the tricarboxylic acid (TCA) cycle and providing precursors for gluconeogenesis and lipogenesis. By inhibiting PC, this compound can modulate these metabolic pathways, which is of interest in various research areas, including cancer metabolism.
Q2: What are the general recommendations for storing this compound?
For long-term storage, it is recommended to store the solid form of this compound at -20°C. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C to maintain its stability and activity.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
This compound, a bibenzyl compound, generally exhibits good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, acetone, and ether.[2] However, it has poor solubility in aqueous solutions, including water and phosphate-buffered saline (PBS).[2] For in vivo studies, specific formulations using a combination of solvents are recommended to achieve a clear solution.
Q4: I am observing precipitation when I dilute my DMSO stock solution of this compound in aqueous media for my cell-based assay. What should I do?
This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: The concentration of this compound in your final assay media might be exceeding its aqueous solubility limit. Try performing a dose-response experiment starting from a lower concentration.
-
Reduce the percentage of DMSO: While DMSO is an excellent solvent for the initial stock, a high concentration in the final assay medium can be toxic to cells. Aim for a final DMSO concentration of 0.5% or lower.
-
Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed cell culture medium while gently vortexing can sometimes help in keeping the compound in solution.
-
Consider using a formulation with surfactants: For certain applications, the use of a small, non-toxic concentration of a surfactant like Tween-80 might help to maintain solubility. However, this should be tested for its effects on your specific cell line and assay.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing solubility problems with this compound.
Visualizing the Troubleshooting Workflow
Caption: A workflow for troubleshooting solubility issues with this compound.
Quantitative Data Summary
While specific quantitative solubility data for this compound in a range of individual solvents is not extensively published, the following table summarizes recommended formulations for achieving a clear solution, primarily for in vivo studies. Researchers should note that the maximum solubility in each individual solvent may be higher.
| Solvent/Formulation | Concentration | Visual Observation | Primary Use |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (10.32 mM) | Clear solution | In vivo studies |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (10.32 mM) | Clear solution | In vivo studies |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (10.32 mM) | Clear solution | In vivo studies |
| DMSO | Not specified | Soluble | Stock solution |
| Ethanol | Not specified | Soluble | Alternative for stock |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 242.27 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.42 mg of the compound.
-
Add the appropriate volume of DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.
-
Tightly cap the vial and vortex thoroughly for 2-5 minutes until the compound is completely dissolved.
-
Visually inspect the solution for any undissolved particles. If precipitation is observed, gently warm the solution in a water bath (not exceeding 37°C) or sonicate for a few minutes to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: General Method for Determining the Approximate Solubility in a Specific Solvent
Materials:
-
This compound
-
Solvent of interest (e.g., Ethanol, PBS)
-
Microcentrifuge tubes
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound to a microcentrifuge tube.
-
Add a known volume of the solvent of interest (e.g., 1 mL).
-
Incubate the tube at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to allow the solution to reach equilibrium.[3]
-
After incubation, centrifuge the tube at high speed to pellet the undissolved compound.[3]
-
Carefully collect the supernatant, ensuring no solid material is transferred.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining microparticles.
-
Quantify the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC with a standard curve).[3] This concentration represents the equilibrium solubility of the compound in that solvent at the tested temperature.
Signaling Pathways Involving Pyruvate Carboxylase
Pyruvate carboxylase is a key enzyme at the crossroads of several major metabolic pathways. Its inhibition by this compound can have significant effects on cellular metabolism.
Gluconeogenesis Pathway
Caption: Role of Pyruvate Carboxylase in the gluconeogenesis pathway.
Lipogenesis Pathway
Caption: Involvement of Pyruvate Carboxylase in the initial steps of lipogenesis.
References
Technical Support Center: Pyruvate Carboxylase-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Pyruvate (B1213749) Carboxylase-IN-1 (PC-IN-1). The information is compiled to address common issues and ensure consistent, reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My experimental results with Pyruvate Carboxylase-IN-1 are inconsistent. What are the common causes?
A1: Inconsistent results with PC-IN-1 can stem from several factors. The most common issues are related to compound handling, experimental setup, and cell culture conditions. Specific areas to investigate include:
-
Compound Solubility and Stability: PC-IN-1 has limited solubility in aqueous solutions. Improper dissolution or storage can lead to inaccurate concentrations and variable activity. Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing working dilutions. Avoid repeated freeze-thaw cycles of stock solutions.
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can significantly impact cellular metabolism and, consequently, the apparent activity of PC-IN-1. It is crucial to maintain consistent cell culture practices.
-
Assay-Specific Variability: The choice of assay and its execution can introduce variability. For instance, in cell-based assays, incubation times and the concentration of serum in the media can affect the inhibitor's performance.
Q2: I am observing significant cell death at concentrations where I expect to see specific inhibition of Pyruvate Carboxylase. What should I do?
A2: High levels of cytotoxicity may indicate that the concentration of PC-IN-1 or the solvent (e.g., DMSO) is too high. It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q3: How can I be sure that the observed effects are due to on-target inhibition of Pyruvate Carboxylase?
A3: Confirming on-target activity is a critical aspect of working with any small molecule inhibitor. Consider the following approaches:
-
Use a Structurally Unrelated PC Inhibitor: If available, using a different inhibitor that targets PC through a distinct mechanism can help validate that the observed phenotype is due to the inhibition of PC.
-
Rescue Experiments: If feasible, overexpressing Pyruvate Carboxylase in your cells could rescue the phenotype induced by PC-IN-1, providing strong evidence for on-target activity.
-
Metabolic Profiling: Analyze key metabolites upstream and downstream of Pyruvate Carboxylase. Inhibition of PC should lead to an accumulation of pyruvate and a depletion of oxaloacetate and other TCA cycle intermediates.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values in biochemical assays | 1. Inaccurate inhibitor concentration: Precipitation of PC-IN-1 in the assay buffer. 2. Enzyme instability: Degradation of Pyruvate Carboxylase during the assay. 3. Reagent variability: Inconsistent preparation of buffers or substrates. | 1. Visually inspect for precipitation. Prepare fresh dilutions from a concentrated stock in DMSO for each experiment. 2. Ensure the enzyme is stored correctly and handled on ice. Use a fresh aliquot of the enzyme for each experiment. 3. Prepare all reagents fresh and ensure accurate pipetting. |
| Low or no activity in cell-based assays | 1. Poor cell permeability: PC-IN-1 may not be efficiently entering the cells. 2. Short incubation time: The inhibitor may require a longer time to exert its effect. 3. High serum concentration: PC-IN-1 may bind to serum proteins, reducing its effective concentration. | 1. While PC-IN-1 has shown cellular activity, permeability can be cell-line dependent. Consider using permeabilization agents in initial experiments to confirm intracellular target engagement. 2. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time. 3. Test the inhibitor in low-serum or serum-free media, if compatible with your cell line. |
| High background signal in assays | 1. Solvent interference: High concentrations of DMSO can interfere with assay readouts. 2. Non-specific binding: PC-IN-1 may interact with other components of the assay mixture. | 1. Ensure the final DMSO concentration is kept to a minimum (≤ 0.1%) and is consistent across all wells, including controls. 2. Include appropriate controls, such as a no-enzyme control and a vehicle-only control, to assess background signal. |
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Inhibitory Activity of this compound
| Assay Type | Target | Cell Line/System | IC50 (µM) | Reference |
| Cell Lysate-Based PC Activity Assay | Pyruvate Carboxylase | HepG2 cell lysate | 0.204 | [Sheng Y, et al., 2022] |
| Cell-Based PC Activity Assay | Pyruvate Carboxylase | HepG2 cells | 0.104 | [Sheng Y, et al., 2022] |
Table 2: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 1.741 | [Sheng Y, et al., 2022] |
| HCCLM3 | Hepatocellular Carcinoma | 8.540 | [Sheng Y, et al., 2022] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Lysate-Based Pyruvate Carboxylase Activity Assay
This assay measures the activity of Pyruvate Carboxylase in cell lysates by quantifying the production of oxaloacetate.
-
Cell Lysate Preparation:
-
Culture HepG2 cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and scrape them into a lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Sonicate the cell suspension on ice and then centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the cell lysate. Determine the protein concentration using a BCA assay.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), ATP, MgCl₂, NaHCO₃, and acetyl-CoA.
-
Add a standardized amount of cell lysate (e.g., 50 µg of protein) to each well of a 96-well plate.
-
Add varying concentrations of this compound (dissolved in DMSO) to the wells. Include a DMSO-only control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding pyruvate to each well.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Measure the amount of oxaloacetate produced using a colorimetric or fluorometric assay kit, following the manufacturer's instructions.
-
Protocol 2: Cell-Based Pyruvate Carboxylase Activity Assay
This protocol assesses the activity of Pyruvate Carboxylase in intact cells.
-
Cell Treatment:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours).
-
-
Assay Procedure:
-
After treatment, wash the cells with PBS.
-
Lyse the cells directly in the wells using a suitable lysis buffer.
-
Proceed with the same assay procedure as described in Protocol 1, starting from step 2, to measure the PC activity in the cell lysates.
-
Visualizations
Signaling Pathway
Experimental Workflow
Troubleshooting Logic
Technical Support Center: Pyruvate Carboxylase-IN-1 (PC-IN-1)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during experiments with Pyruvate Carboxylase-IN-1 (PC-IN-1), with a focus on strategies to improve its half-life.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PC-IN-1) and what are its key properties?
A1: this compound (PC-IN-1), also known as compound 37, is a potent inhibitor of Pyruvate Carboxylase (PC) with significant anti-proliferative activity.[1][2] It belongs to the bibenzyl class of natural compounds and is structurally related to erianin (B49306).[1][2] PC-IN-1 has shown inhibitory effects on the growth of various cancer cell lines, including hepatocellular carcinoma cells.[2]
Q2: Has the half-life of PC-IN-1 been experimentally determined?
A2: Currently, there is no publicly available experimental data detailing the specific half-life of this compound in various in vitro or in vivo systems. However, its structural analogue, erianin, has been reported to have limitations such as low bioavailability and chemical stability, suggesting that PC-IN-1 may face similar challenges.[3][4]
Q3: What are the likely reasons for a potentially short half-life of PC-IN-1?
A3: Based on the chemical structure of PC-IN-1, a bibenzyl compound with phenolic hydroxyl groups, a short half-life could be attributed to:
-
Metabolic Instability: The phenolic hydroxyl groups are susceptible to phase II metabolism, primarily glucuronidation and sulfation, which can lead to rapid clearance.
-
Oxidation: Phenolic compounds can be prone to oxidation, which can be accelerated by factors like pH, light, and the presence of metal ions in the experimental medium.
-
Poor Solubility: As a bibenzyl compound, PC-IN-1 is likely hydrophobic, which can lead to poor aqueous solubility, affecting its stability in experimental media and its bioavailability in vivo.
Q4: What general strategies can be employed to improve the half-life of a small molecule inhibitor like PC-IN-1?
A4: There are three main approaches to consider for improving the half-life of a small molecule inhibitor:
-
Chemical Modification: Altering the chemical structure of the molecule to block metabolic sites or improve its physicochemical properties.
-
Formulation Strategies: Encapsulating or complexing the molecule to protect it from degradation and improve its delivery.
-
Prodrug Approach: Temporarily modifying the molecule to enhance its stability and delivery, with the active drug being released at the target site.
Troubleshooting Guide: Improving PC-IN-1 Half-Life
This guide provides specific troubleshooting steps and experimental considerations for researchers encountering issues with the stability and half-life of PC-IN-1 in their experiments.
| Problem | Potential Cause | Troubleshooting/Optimization Strategy |
| Loss of PC-IN-1 activity over time in cell culture. | Metabolic degradation by cellular enzymes (e.g., UGTs, SULTs). | 1. Increase Dosing Frequency: Replenish the media with fresh PC-IN-1 more frequently. 2. Co-administration with Metabolic Inhibitors: Use inhibitors of relevant metabolic enzymes (use with caution as this can have off-target effects). 3. Chemical Modification: Synthesize analogues of PC-IN-1 with modified phenolic groups to block metabolism (see Chemical Modification Strategies table below). |
| Inconsistent results between experimental replicates. | Degradation of PC-IN-1 in stock solutions or experimental media. | 1. Optimize Storage Conditions: Store stock solutions in small, single-use aliquots at -80°C and protect from light. 2. Prepare Fresh Working Solutions: Prepare working solutions immediately before use. 3. Assess Stability in Media: Perform a stability study of PC-IN-1 in your specific cell culture media to determine its degradation rate (see Experimental Protocols). |
| Low bioavailability or poor efficacy in in vivo models. | Poor solubility and/or rapid in vivo clearance. | 1. Formulation Development: Utilize formulation strategies to improve solubility and protect the compound from degradation (see Formulation Strategies table below). 2. Prodrug Synthesis: Design and synthesize a prodrug of PC-IN-1 to improve its pharmacokinetic properties (see Prodrug Strategies table below). |
Strategies to Enhance PC-IN-1 Half-Life
The following tables provide a detailed overview of potential strategies to improve the half-life of PC-IN-1, categorized by approach.
Chemical Modification Strategies
| Strategy | Description | Potential Advantages | Potential Disadvantages |
| Methylation of Phenolic Hydroxyls | Replace the hydrogen of the phenolic hydroxyl groups with a methyl group. | Blocks sites of glucuronidation and sulfation, potentially increasing metabolic stability and oral bioavailability. | May alter the binding affinity of the inhibitor to Pyruvate Carboxylase. |
| Fluorination | Introduce fluorine atoms at metabolically labile positions. | Can block sites of oxidation and improve metabolic stability. | May alter the electronic properties and binding of the molecule. |
| Bioisosteric Replacement | Replace the phenolic hydroxyl groups with other functional groups that have similar physicochemical properties but are less metabolically labile. | Can improve metabolic stability while maintaining biological activity. | Identifying a suitable bioisostere can be challenging. |
Formulation Strategies
| Strategy | Description | Potential Advantages | Potential Disadvantages |
| Nanoemulsions | Formulate PC-IN-1 in a nano-sized emulsion of oil and water. | Can significantly improve the solubility and bioavailability of hydrophobic drugs. | Requires specialized equipment and expertise for formulation. |
| Liposomes | Encapsulate PC-IN-1 within lipid bilayers. | Protects the drug from degradation and can facilitate targeted delivery. | Can have issues with stability and drug loading. |
| Solid Lipid Nanoparticles (SLNs) | Entrap PC-IN-1 in a solid lipid core. | Offers good biocompatibility and can provide controlled release. | May have lower drug loading capacity compared to other systems. |
| Hydrophobic Ion Pairing (HIP) | Pair the phenolic hydroxyl groups with a lipophilic counter-ion to increase overall hydrophobicity. | Can improve encapsulation efficiency in lipid-based formulations. | The ion-pairing agent may have its own biological effects. |
Prodrug Strategies
| Strategy | Description | Potential Advantages | Potential Disadvantages |
| Ester Prodrugs | Mask the phenolic hydroxyl groups with an ester linkage that can be cleaved by cellular esterases. | Can improve membrane permeability and protect against premature metabolism. | The rate of cleavage can be variable between different tissues and individuals. |
| Phosphate (B84403) Prodrugs | Convert the phenolic hydroxyl groups into phosphate esters. | Can significantly increase aqueous solubility and may be cleaved by phosphatases at the target site. | May have altered cell permeability. |
| Carbamate (B1207046) Prodrugs | Form a carbamate linkage at the phenolic hydroxyl groups. | Can offer a more controlled release of the active drug compared to esters. | The cleavage products may have their own pharmacological or toxicological effects. |
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the rate of metabolic degradation of PC-IN-1 by liver microsomal enzymes.
Materials:
-
This compound
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (B52724) or methanol (B129727) for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of PC-IN-1 in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and PC-IN-1 (final concentration typically 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of PC-IN-1.
-
Calculate the in vitro half-life (t½) by plotting the natural logarithm of the percentage of PC-IN-1 remaining versus time.
Plasma Stability Assay
Objective: To assess the stability of PC-IN-1 in plasma.
Materials:
-
This compound
-
Pooled plasma (human, rat, or mouse)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of PC-IN-1 in a suitable organic solvent.
-
In a microcentrifuge tube, pre-warm plasma at 37°C.
-
Add PC-IN-1 to the plasma (final concentration typically 1 µM).
-
At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the plasma sample and terminate the reaction by adding 3 volumes of cold acetonitrile or methanol containing an internal standard.
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of PC-IN-1.
-
Calculate the half-life in plasma from the concentration-time data.
Visualizations
References
Pyruvate Carboxylase-IN-1 vehicle control for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Pyruvate (B1213749) Carboxylase-IN-1 (PC-IN-1) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle control for Pyruvate Carboxylase-IN-1 (PC-IN-1)?
A1: The recommended vehicle for dissolving PC-IN-1 for in vitro experiments is dimethyl sulfoxide (B87167) (DMSO). Therefore, the appropriate vehicle control is a matching concentration of DMSO without the inhibitor. It is crucial to keep the final DMSO concentration in your experimental and control wells consistent and typically at a low level (e.g., ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
Q2: What is the mechanism of action of PC-IN-1?
A2: PC-IN-1 is a potent inhibitor of Pyruvate Carboxylase (PC). PC is a mitochondrial enzyme that catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate. This reaction is a key anaplerotic step, replenishing intermediates of the tricarboxylic acid (TCA) cycle. By inhibiting PC, PC-IN-1 disrupts the TCA cycle, impacting cellular metabolism, including gluconeogenesis and lipogenesis.[1]
Q3: What are the typical working concentrations for PC-IN-1 in cell-based assays?
A3: The optimal concentration of PC-IN-1 will vary depending on the cell line and the specific assay. However, based on available data, a good starting point for dose-response experiments is in the low micromolar range. The IC50 values for PC-IN-1 have been reported to be 0.204 µM in cell lysates and 0.104 µM in cell-based assays. For antiproliferative effects, IC50 values of 1.741 µM in HepG2 cells and 8.540 µM in HCCLM3 cells have been observed.[2]
Q4: How should I prepare and store PC-IN-1 stock solutions?
A4: PC-IN-1 should be dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the DMSO stock solution at -20°C for short-term storage or -80°C for long-term storage. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use.
Troubleshooting Guides
Issue 1: Low or no observable effect of PC-IN-1 treatment.
| Possible Cause | Troubleshooting Steps |
| Incorrect concentration | Perform a dose-response experiment with a wider range of concentrations to determine the optimal inhibitory concentration for your specific cell line and assay. |
| Inhibitor instability | Prepare fresh dilutions of PC-IN-1 from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Insufficient incubation time | Increase the incubation time to allow for the inhibitor to exert its effects. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal duration. |
| Low PC expression in the cell line | Confirm the expression of Pyruvate Carboxylase in your cell line of interest using techniques like Western blotting or qPCR. |
Issue 2: High background or inconsistent results in the vehicle control group.
| Possible Cause | Troubleshooting Steps |
| DMSO toxicity | Ensure the final concentration of DMSO is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). Test different DMSO concentrations to determine the tolerance of your cell line. |
| Cell plating inconsistency | Ensure a uniform cell seeding density across all wells of your microplate. Use a multichannel pipette for cell seeding to minimize variability. |
| Contamination | Practice good sterile technique to prevent microbial contamination of your cell cultures. Regularly check your cultures for any signs of contamination. |
Issue 3: Unexpected changes in cell morphology after PC-IN-1 treatment.
| Possible Cause | Troubleshooting Steps |
| Cytotoxicity at high concentrations | Perform a dose-response experiment and use a cell viability assay (e.g., MTT, WST-1) to determine the cytotoxic concentration of PC-IN-1 for your cell line. |
| Off-target effects | While specific off-target effects of PC-IN-1 are not extensively documented, consider that at high concentrations, small molecule inhibitors can have unintended targets. If possible, use a secondary, structurally different PC inhibitor to confirm that the observed phenotype is due to PC inhibition. |
| Metabolic stress | Inhibition of a key metabolic enzyme like PC can induce significant cellular stress. Analyze markers of apoptosis or cell stress to understand the cellular response. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC50 (PC activity in cell lysates) | 0.204 µM | - | [2] |
| IC50 (PC activity in cells) | 0.104 µM | - | [2] |
| IC50 (Antiproliferative, HepG2 cells) | 1.741 µM | - | [2] |
| IC50 (Antiproliferative, HCCLM3 cells) | 8.540 µM | - | [2] |
| Recommended Vehicle | DMSO | In vitro cell-based assays | General practice |
| Recommended Final DMSO Concentration | ≤ 0.1% (v/v) | To avoid solvent toxicity | General practice |
| Storage of Stock Solution | -20°C (short-term) or -80°C (long-term) | In DMSO | General practice |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
PC-IN-1
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of PC-IN-1 in DMSO. Make serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of PC-IN-1.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared PC-IN-1 dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (set to 100% viability).
Protocol 2: Western Blotting for Pyruvate Carboxylase Expression
This protocol provides a general framework for assessing PC protein levels.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Pyruvate Carboxylase
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with PC-IN-1 or vehicle control, wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and load them onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Pyruvate Carboxylase overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of Pyruvate Carboxylase to the loading control.
Visualizations
Caption: Signaling pathway of Pyruvate Carboxylase and its inhibition by PC-IN-1.
Caption: General experimental workflow for in vitro studies with PC-IN-1.
Caption: Logical troubleshooting guide for PC-IN-1 experiments.
References
Technical Support Center: Addressing Off-Target Effects of Pyruvate Carboxylase-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Pyruvate (B1213749) Carboxylase-IN-1 (PC-IN-1).
Frequently Asked Questions (FAQs)
Q1: What is Pyruvate Carboxylase-IN-1 and what is its known on-target activity?
This compound is a potent inhibitor of Pyruvate Carboxylase (PC). PC is a crucial mitochondrial enzyme that catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate.[1][2] This reaction is a key anaplerotic step, replenishing intermediates of the tricarboxylic acid (TCA) cycle. PC plays a vital role in various metabolic pathways, including gluconeogenesis, lipogenesis, and amino acid synthesis.[1][2] PC-IN-1 is an analog of the natural bibenzyl compound erianin (B49306) and has shown inhibitory activity against PC in the nanomolar to low micromolar range.[3][4][5]
Q2: What are the potential off-target effects of this compound?
While specific off-target profiling data for PC-IN-1 is not extensively available in public literature, potential off-target effects can be inferred from its mechanism and the nature of its target. The most likely off-targets are other biotin-dependent carboxylases due to their structural and functional similarities with Pyruvate Carboxylase. Furthermore, as an analog of erianin, PC-IN-1 may exhibit effects on other signaling pathways.
Potential Off-Target Categories:
-
Other Biotin-Dependent Carboxylases: Humans have four other biotin-dependent carboxylases that are potential off-targets:
-
Propionyl-CoA Carboxylase (PCC)
-
Methylcrotonyl-CoA Carboxylase (MCC)
-
Acetyl-CoA Carboxylase 1 (ACC1)
-
Acetyl-CoA Carboxylase 2 (ACC2)
-
-
Other Signaling Pathways: Erianin, a compound structurally similar to PC-IN-1, has been reported to affect various signaling pathways, suggesting that PC-IN-1 could have similar off-target activities. These pathways include:[3][4][5][6][7][8][9][10][11]
-
Wnt/β-catenin signaling
-
mTOR signaling
-
Akt/GSK3β signaling
-
MAPK/ERK pathway
-
Q3: My experimental results with PC-IN-1 are inconsistent or show an unexpected phenotype. How can I determine if this is due to an off-target effect?
Inconsistent results or unexpected cellular phenotypes can indeed be indicative of off-target effects. A systematic troubleshooting approach is necessary to distinguish between on-target and off-target phenomena. This can involve a series of validation experiments, as outlined in the troubleshooting guides below.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype or Cytotoxicity
You observe a cellular effect (e.g., decreased cell viability, morphological changes, altered gene expression) that is not readily explained by the known function of Pyruvate Carboxylase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Detailed Steps:
-
Confirm On-Target Engagement: First, verify that PC-IN-1 is engaging with PC in your cellular model at the concentrations used. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding. Alternatively, measure the metabolic consequences of PC inhibition, such as a decrease in oxaloacetate or other TCA cycle intermediates.
-
Dose-Response Correlation: Perform a dose-response curve for the unexpected phenotype and compare it to the dose-response curve for PC inhibition. If the phenotypic effect occurs at concentrations significantly different from the IC50 of PC inhibition, it may be an off-target effect.
-
Rescue Experiment: Attempt to rescue the phenotype by providing a downstream metabolite of the PC reaction, such as oxaloacetate or a cell-permeable analog. If the phenotype is on-target, replenishing the product of the inhibited enzyme should reverse the effect.
-
Use a Structurally Unrelated PC Inhibitor: If available, use a PC inhibitor with a different chemical scaffold. If this second inhibitor recapitulates the phenotype, it is more likely to be an on-target effect.
-
Genetic Knockout/Knockdown: The most definitive experiment is to test PC-IN-1 in cells where PC has been genetically knocked out or knocked down. If the unexpected phenotype persists in the absence of the target protein, it is unequivocally an off-target effect.
Issue 2: Discrepancy Between In Vitro and In-Cell Activity
PC-IN-1 shows potent inhibition of purified PC enzyme in a biochemical assay, but higher concentrations are required to achieve the same level of inhibition in a cell-based assay, or the cellular effects are weaker than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Assess compound uptake using LC-MS/MS to measure intracellular concentrations of PC-IN-1. 2. If permeability is low, consider using a different compound delivery method or modifying the chemical structure of the inhibitor. |
| Compound Efflux | 1. Use inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) to see if the cellular potency of PC-IN-1 increases. |
| Compound Metabolism | 1. Incubate PC-IN-1 with liver microsomes or cell lysates and analyze for degradation products by LC-MS/MS. |
| High Intracellular Substrate Concentration | 1. Measure the intracellular concentration of pyruvate. High levels of the substrate can compete with the inhibitor, leading to a rightward shift in the dose-response curve. |
Data Presentation: Selectivity Profile of this compound
A crucial step in characterizing any enzyme inhibitor is to determine its selectivity against related enzymes. As of the current literature, a detailed selectivity profile of PC-IN-1 against other human biotin-dependent carboxylases has not been published. The following table provides a template for how this data should be presented once generated through the experimental protocols outlined below.
Table 1: Selectivity Profile of this compound Against Human Biotin-Dependent Carboxylases
| Enzyme | Substrate | IC50 (µM) of PC-IN-1 | Fold Selectivity vs. PC |
| Pyruvate Carboxylase (PC) | Pyruvate | Data to be determined | 1 |
| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | Data to be determined | Calculated |
| Methylcrotonyl-CoA Carboxylase (MCC) | 3-Methylcrotonyl-CoA | Data to be determined | Calculated |
| Acetyl-CoA Carboxylase 1 (ACC1) | Acetyl-CoA | Data to be determined | Calculated |
| Acetyl-CoA Carboxylase 2 (ACC2) | Acetyl-CoA | Data to be determined | Calculated |
Fold Selectivity = IC50 (Off-Target Enzyme) / IC50 (PC)
Experimental Protocols
Protocol 1: General Workflow for Assessing Off-Target Effects
This workflow provides a general framework for identifying and validating potential off-target effects of PC-IN-1.
Caption: Experimental workflow for assessing off-target effects.
Protocol 2: Radiometric Assay for Pyruvate Carboxylase and Other Biotin-Dependent Carboxylases
This protocol can be adapted to measure the activity of PC, PCC, and MCC by using the respective specific substrate.
Materials:
-
Cell or tissue homogenates
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
ATP
-
MgCl₂
-
[¹⁴C]Sodium bicarbonate (radiolabeled)
-
Specific substrate:
-
For PC: Sodium pyruvate
-
For PCC: Propionyl-CoA
-
For MCC: 3-Methylcrotonyl-CoA
-
-
Trichloroacetic acid (TCA) to stop the reaction
-
Scintillation fluid and counter
Procedure:
-
Prepare Cell/Tissue Homogenates: Homogenize cells or tissues in an appropriate lysis buffer to release mitochondrial enzymes.
-
Set up the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, ATP, MgCl₂, and [¹⁴C]sodium bicarbonate.
-
Initiate the Reaction: Add the cell homogenate to the reaction mixture and pre-incubate. Start the reaction by adding the specific substrate (pyruvate, propionyl-CoA, or 3-methylcrotonyl-CoA). For inhibitor studies, pre-incubate the homogenate with various concentrations of PC-IN-1 before adding the substrate.
-
Incubate: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the Reaction: Terminate the reaction by adding cold TCA. This will precipitate the proteins.
-
Remove Unreacted [¹⁴C]CO₂: Carefully evaporate the supernatant to remove any unreacted [¹⁴C]bicarbonate as ¹⁴CO₂.
-
Measure Incorporated Radioactivity: Add scintillation fluid to the remaining supernatant (which contains the radiolabeled product) and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the enzyme activity based on the amount of incorporated radioactivity over time. For inhibition studies, plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
Protocol 3: Spectrophotometric Coupled Enzyme Assay for Acetyl-CoA Carboxylase (ACC)
This assay measures the activity of ACC by coupling the reaction to the oxidation of NADPH, which can be monitored by a decrease in absorbance at 340 nm.
Materials:
-
Cell or tissue homogenate
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
ATP
-
MgCl₂
-
Potassium bicarbonate
-
Acetyl-CoA
-
NADPH
-
Malonyl-CoA reductase (as the coupling enzyme)
-
Spectrophotometer
Procedure:
-
Prepare Cell/Tissue Homogenate: As described in the previous protocol.
-
Set up the Reaction Mixture: In a UV-transparent cuvette, prepare a reaction mixture containing the reaction buffer, ATP, MgCl₂, potassium bicarbonate, NADPH, and malonyl-CoA reductase.
-
Establish Baseline: Add the cell homogenate to the cuvette and measure the baseline absorbance at 340 nm.
-
Initiate the Reaction: Start the reaction by adding acetyl-CoA.
-
Monitor NADPH Oxidation: Immediately begin monitoring the decrease in absorbance at 340 nm over time in a spectrophotometer.
-
Data Analysis: The rate of NADPH oxidation is proportional to the activity of ACC. Calculate the enzyme activity from the linear phase of the reaction. For inhibition studies, perform the assay with varying concentrations of PC-IN-1 to determine the IC50.
Signaling Pathways
The following diagram illustrates the central role of Pyruvate Carboxylase in cellular metabolism.
Caption: The central role of Pyruvate Carboxylase in metabolism.
This technical support guide provides a framework for addressing the potential off-target effects of this compound. By employing a systematic troubleshooting approach and utilizing the appropriate experimental protocols, researchers can confidently interpret their results and elucidate the specific role of Pyruvate Carboxylase in their models of interest.
References
- 1. Inhibitors of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Pyruvate Carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The roles of ERIANIN in tumor and innate immunity and its’ perspectives in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erianin inhibits the proliferation of lung cancer cells by suppressing mTOR activation and disrupting pyrimidine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erianin suppresses proliferation and migration of cancer cells in a pyruvate carboxylase-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Erianin: Cancer-Specific Target Prediction Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Product Erianin Inhibits Bladder Cancer Cell Growth by Inducing Ferroptosis via NRF2 Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Erianin inhibits the progression of DDP-resistant lung adenocarcinoma by regulating the Wnt/β-catenin pathway and activating the caspase-3 for apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progressive study of effects of erianin on anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Erianin inhibits the progression of pancreatic cancer by directly targeting AKT and ASK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of the Natural Bibenzyl Compound Erianin in Dendrobium Inhibiting the Growth and EMT of Gastric Cancer through Downregulating the LKB1-SIK2/3-PARD3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Pyruvate Carboxylase-IN-1 stability in different buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyruvate Carboxylase-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term stability, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted and stored at -80°C for up to one year to minimize freeze-thaw cycles. For short-term use, a stock solution can be kept at -20°C for up to one month.
Q2: I am observing lower than expected potency of this compound in my cell-based assay. What could be the issue?
A2: A decrease in potency can be due to several factors:
-
Compound Instability: The inhibitor may be unstable in the aqueous environment of your cell culture medium. The pH and temperature of the medium can affect its stability.
-
Cellular Metabolism: The cells might be metabolizing the inhibitor into a less active form.
-
Adsorption to Labware: The compound could be adsorbing to the surface of your plasticware, which would lower its effective concentration.
-
Incorrect Solvent Concentration: High concentrations of solvents like DMSO (typically above 0.5%) can be toxic to cells and interfere with the assay.
Q3: How can I determine the stability of this compound in my specific experimental buffer?
A3: You can perform a stability study by incubating this compound in your buffer of choice over a time course. At various time points, you can measure its remaining activity using a Pyruvate Carboxylase (PC) activity assay. A detailed protocol for such a study is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | 1. Compound precipitation: The inhibitor may not be fully soluble in the assay buffer. 2. Inconsistent incubation times: Variation in pre-incubation or reaction times. 3. Pipetting errors: Inaccurate dispensing of inhibitor or enzyme. | 1. Ensure the final solvent concentration is low and compatible with your assay. Consider using a solubilizing agent if necessary. Visually inspect for any precipitation. 2. Standardize all incubation times across experiments. 3. Calibrate pipettes regularly and use appropriate pipetting techniques. |
| High background signal in the PC activity assay | 1. Non-enzymatic reaction: The assay components might be reacting non-specifically. 2. Contaminated reagents: Buffers or substrates may be contaminated. | 1. Run a control reaction without the enzyme to determine the level of non-enzymatic signal. 2. Prepare fresh reagents and use high-purity water. |
| No inhibition observed | 1. Inactive inhibitor: The inhibitor may have degraded due to improper storage or handling. 2. Incorrect assay conditions: The pH, temperature, or substrate concentrations may not be optimal for inhibitor binding. | 1. Use a fresh aliquot of the inhibitor from proper storage. 2. Verify that the assay conditions are within the recommended range for both the enzyme and the inhibitor. |
Stability of this compound in Different Buffers
While specific quantitative data for the stability of this compound in various buffers is not publicly available, the following table provides general guidance on factors that can influence the stability of small molecule inhibitors.
| Buffer System | Typical pH Range | Potential Considerations for Small Molecule Stability |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | Can sometimes participate in reactions or cause precipitation of certain compounds. |
| TRIS (Tris-HCl) | 7.0 - 9.0 | Generally considered inert and widely used. However, the pH of TRIS buffers is temperature-dependent. |
| HEPES | 6.8 - 8.2 | Often preferred for its stability and lack of interference with many enzymatic reactions. |
Recommendation: To ensure optimal performance, it is highly recommended to empirically determine the stability of this compound in your specific experimental buffer using the protocol outlined below.
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol describes a general method to determine the stability of this compound in a chosen buffer over time.
1. Materials:
- This compound
- Dimethyl Sulfoxide (DMSO)
- Experimental Buffer (e.g., PBS, TRIS, HEPES)
- Pyruvate Carboxylase (PC) enzyme
- PC Assay Kit components (e.g., ATP, pyruvate, sodium bicarbonate, coupling enzyme, and detection reagent)
- 96-well microplate
- Microplate reader
2. Procedure:
- Prepare a stock solution of this compound in DMSO.
- Dilute the stock solution to the desired final concentration in your experimental buffer. Prepare enough solution for all time points.
- Incubate the inhibitor solution at the desired temperature (e.g., room temperature, 37°C).
- At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the incubated inhibitor solution.
- Perform a Pyruvate Carboxylase activity assay for each time point to determine the remaining inhibitory activity.
- In a 96-well plate, add the PC enzyme and the aliquot of the incubated inhibitor.
- Initiate the enzymatic reaction by adding the substrates (pyruvate, ATP, and sodium bicarbonate).
- After a fixed time, stop the reaction and measure the product formation using a suitable detection method (e.g., a colorimetric or fluorescent readout).
- Calculate the percentage of remaining activity of the inhibitor at each time point relative to the activity at time 0.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: The central role of Pyruvate Carboxylase and its inhibition.
Technical Support Center: Pyruvate Carboxylase-IN-1 Assay Troubleshooting
This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with Pyruvate (B1213749) Carboxylase-IN-1 (PC-IN-1) in their experimental assays. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you identify and resolve common problems.
Frequently Asked Questions (FAQs)
Q1: What is Pyruvate Carboxylase-IN-1 and how does it work?
This compound (PC-IN-1) is a potent, small-molecule inhibitor of Pyruvate Carboxylase (PC).[1][2][3] PC is a biotin-dependent enzyme that plays a crucial role in metabolism by catalyzing the conversion of pyruvate to oxaloacetate.[4][5][6] This reaction is vital for gluconeogenesis and replenishing intermediates in the TCA (Krebs) cycle.[4][6] PC-IN-1 exerts its effects by inhibiting the enzymatic activity of PC, which can impact cellular metabolism and has been studied for its anticancer properties.[1][2][3]
Q2: At what concentration should I be using this compound?
The effective concentration of PC-IN-1 can vary depending on the assay system. Published data indicates the following IC50 values (the concentration at which 50% of enzyme activity is inhibited):
| Assay Type | IC50 Value |
| Cell lysate-based | 0.204 µM |
| Cell-based | 0.104 µM |
Data sourced from multiple supplier datasheets.[1][2][3]
It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound?
Proper handling and storage are critical for the stability and activity of PC-IN-1.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 1 year (6 months recommended) |
Data sourced from multiple supplier datasheets.[2][3]
For stock solutions, it is advisable to dissolve PC-IN-1 in a suitable solvent like DMSO. To avoid repeated freeze-thaw cycles, which can degrade the compound, prepare aliquots of the stock solution.[3]
Troubleshooting Guide
If this compound is not showing the expected inhibitory effect in your assay, consult the following table to diagnose and resolve the issue.
| Problem | Potential Cause | Recommended Solution |
| No or low inhibition at expected effective concentrations | Incorrect Inhibitor Concentration: Calculation error or dilution series is not in the effective range. | Verify all calculations for your dilutions. Perform a dose-response curve starting from a higher concentration (e.g., 10-100x the reported IC50) and titrating down. |
| Inhibitor Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare a fresh stock solution of PC-IN-1 from powder.[3] Ensure it is stored correctly at -80°C in aliquots. | |
| Solubility Issues: The inhibitor may have precipitated out of the solution in your assay buffer. | Check the solubility of PC-IN-1 in your final assay buffer. The final concentration of the solvent (e.g., DMSO) should be low enough not to affect the enzyme activity and to keep the inhibitor in solution. Consider using a co-solvent if necessary.[2] | |
| Inconsistent inhibition results between experiments | Assay Variability: Inconsistent timing, temperature, or reagent concentrations. | Standardize all steps of your protocol. Use a multichannel pipette for simultaneous additions. Ensure all solutions, including the enzyme and inhibitor, are properly equilibrated to the assay temperature.[7] |
| Enzyme Instability: The pyruvate carboxylase enzyme may be losing activity over the course of the experiment. | Keep the enzyme on ice at all times before adding it to the reaction mixture.[8] Perform a time-course experiment to ensure the enzyme activity is linear during your measurement window. | |
| Substrate Depletion or Product Inhibition: The reaction rate may be slowing down due to the consumption of substrates or the accumulation of inhibitory products. | Measure the initial reaction rates. Ensure that you are measuring within the linear range of the assay where less than 10-15% of the substrate has been consumed. | |
| High background signal or artifacts | Interference with Detection Method: The inhibitor or solvent may interfere with the assay's detection method (e.g., absorbance or fluorescence). | Run a control with the inhibitor and all assay components except the enzyme to check for any direct effect on the signal. Also, run a control with just the solvent to ensure it's not causing interference. |
| Coupled Enzyme Assay Issues: If using a coupled assay (e.g., with malate (B86768) dehydrogenase), the inhibitor might be affecting the coupling enzyme. | Test the effect of PC-IN-1 directly on the coupling enzyme in a separate experiment. If there is cross-reactivity, consider a direct assay method, such as a radioactive assay that measures the incorporation of ¹⁴CO₂.[9][10] |
Signaling and Experimental Workflow Diagrams
Below are diagrams illustrating the pyruvate carboxylase reaction and a typical experimental workflow for testing an inhibitor.
Caption: The enzymatic reaction of Pyruvate Carboxylase and its inhibition by PC-IN-1.
References
- 1. biocat.com [biocat.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 5. Structure, function and regulation of pyruvate carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 7. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 8. abcam.cn [abcam.cn]
- 9. Case Western Reserve University [case.edu]
- 10. epublications.marquette.edu [epublications.marquette.edu]
refining Pyruvate Carboxylase-IN-1 experimental protocol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Pyruvate (B1213749) Carboxylase-IN-1 (PC-IN-1) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Pyruvate Carboxylase-IN-1 and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of Pyruvate Carboxylase (PC).[1] PC is a mitochondrial enzyme that plays a crucial role in metabolism by catalyzing the conversion of pyruvate to oxaloacetate.[2][3] This reaction is vital for replenishing the tricarboxylic acid (TCA) cycle, a process known as anaplerosis, and is a key step in gluconeogenesis (the synthesis of glucose) and lipogenesis (the synthesis of fatty acids).[4][5][6] By inhibiting PC, this compound blocks these essential metabolic pathways, which can lead to decreased cell proliferation, particularly in cancer cells that are highly dependent on PC activity.[1][6]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid at -20°C for up to one month, or at -80°C for up to six months. Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has demonstrated anti-proliferative effects in hepatocellular carcinoma cell lines, such as HepG2 and HCCLM3.[1] The effectiveness of the inhibitor can vary between cell lines depending on their metabolic phenotype and reliance on pyruvate carboxylase for anaplerosis.[7]
Q4: What are the expected downstream metabolic effects of treating cells with this compound?
A4: Inhibition of PC with this compound is expected to lead to a decrease in the levels of TCA cycle intermediates, such as oxaloacetate and citrate.[8] This can impair cellular respiration and the biosynthesis of macromolecules like lipids and amino acids.[4][9] Consequently, a buildup of pyruvate and lactate (B86563) may be observed as the cell shifts towards anaerobic glycolysis.[2] This metabolic reprogramming can also lead to increased oxidative stress and a reduction in the cell's antioxidant capacity.[9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibition of PC activity | Degraded Inhibitor: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from solid compound and store in single-use aliquots at -80°C. |
| Incorrect Assay Conditions: Suboptimal pH, temperature, or substrate concentrations in the PC activity assay. | Ensure the assay buffer is at the optimal pH (around 8.0) and the reaction is carried out at the recommended temperature (e.g., 37°C).[10] Verify the concentrations of pyruvate, ATP, and bicarbonate in the reaction mixture. | |
| Low PC Expression in Cell Model: The chosen cell line may not express sufficient levels of pyruvate carboxylase. | Confirm PC expression in your cell line of interest via Western blot or qPCR before initiating inhibitor studies.[11] | |
| Inconsistent results in cell viability assays | Inhibitor Precipitation: PC-IN-1 may precipitate in the culture medium, especially at higher concentrations. | Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. If observed, consider using a lower concentration or a different solvent system. |
| Variable Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability in the final readout. | Ensure a uniform cell seeding density across all wells and plates. Perform a cell count before seeding. | |
| Interference with Assay Reagents: The inhibitor or its solvent (e.g., DMSO) may interfere with the chemistry of the viability assay (e.g., MTT, MTS). | Run a control plate with the inhibitor in cell-free media to check for any direct reaction with the assay reagents. Also, ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). | |
| Unexpected off-target effects | Non-specific Inhibition: At high concentrations, inhibitors can sometimes interact with other cellular targets. | Perform dose-response experiments to determine the lowest effective concentration. Consider using a structurally unrelated PC inhibitor as a control to confirm that the observed phenotype is due to PC inhibition.[12] |
| Solvent Toxicity: The solvent used to dissolve PC-IN-1 (e.g., DMSO) can be toxic to cells at higher concentrations. | Include a vehicle control (cells treated with the same concentration of solvent as the highest inhibitor concentration) in all experiments. |
Quantitative Data Summary
Table 1: Inhibitory Potency of Pyruvate Carboxylase Inhibitors
| Inhibitor | Assay Type | Cell Line / Lysate | IC₅₀ (µM) | Reference |
| This compound | Cell Lysate-based PC Activity | - | 0.204 | [1] |
| This compound | Cell-based PC Activity | - | 0.104 | [1] |
| This compound | Cell Viability (Growth Inhibition) | HepG2 | 1.741 | [1] |
| This compound | Cell Viability (Growth Inhibition) | HCCLM3 | 8.540 | [1] |
| ZY-444 | Cell Viability (MTS Assay) | MDA-MB-231 | ~2.5 | [11][12] |
| ZY-444 | Cell Viability (MTS Assay) | MCF10A (Normal Breast) | >10 | [12] |
Experimental Protocols
Pyruvate Carboxylase Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and published methods.[10]
Materials:
-
Cell or tissue lysate
-
Pyruvate Carboxylase Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Substrate Mix (containing Pyruvate, ATP, and NaHCO₃)
-
Enzyme Mix (containing Citrate Synthase and Malate Dehydrogenase)
-
NADH
-
PC-IN-1 or vehicle control (DMSO)
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates by homogenization in cold assay buffer. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Reaction Setup: Add the following to each well of a 96-well plate:
-
Sample (lysate)
-
PC-IN-1 at various concentrations (or vehicle control)
-
Assay Buffer to a final volume of 50 µL.
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of the Reaction Mix (containing substrates, enzyme mix, and NADH) to each well to start the reaction.
-
Measurement: Immediately begin measuring the absorbance at 340 nm in kinetic mode at 37°C for at least 10-20 minutes. The rate of decrease in absorbance is proportional to PC activity.
-
Data Analysis: Calculate the rate of NADH consumption (decrease in A340 per minute). Compare the rates of inhibitor-treated samples to the vehicle control to determine the percent inhibition.
Cell Viability Assay (MTS/MTT)
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTS or MTT reagent
-
96-well tissue culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of PC-IN-1 or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the results to determine the IC₅₀ value.
Western Blot Analysis of Downstream Targets
Materials:
-
Cells treated with PC-IN-1 or vehicle control
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PC, p-AMPK, SREBP-1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with PC-IN-1, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature, then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: this compound inhibits the conversion of pyruvate to oxaloacetate.
Caption: General experimental workflow for studying the effects of PC-IN-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 3. Structure, mechanism and regulation of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure, Mechanism and Regulation of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate Carboxylase Deficiency - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 6. Roles of pyruvate carboxylase in human diseases: from diabetes to cancers and infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyruvate carboxylase is critical for non–small-cell lung cancer proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyruvate carboxylase mediated anaplerosis promotes antioxidant capacity by sustaining TCA cycle and redox metabolism in liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 11. Pyruvate carboxylase promotes malignant transformation of papillary thyroid carcinoma and reduces iodine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Target Engagement of Pyruvate Carboxylase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies for validating the target engagement of novel inhibitors of Pyruvate (B1213749) Carboxylase (PC), a critical enzyme in intermediary metabolism. As the development of specific and potent PC inhibitors is a growing area of interest for therapeutic intervention in diseases such as cancer and metabolic disorders, robust validation of on-target activity is paramount. Here, we use a hypothetical inhibitor, Pyruvate Carboxylase-IN-1 (PC-IN-1), as a case study to compare and contrast key experimental approaches.
The Target: Pyruvate Carboxylase (PC)
Pyruvate carboxylase is a biotin-dependent mitochondrial enzyme that plays a crucial anaplerotic role by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate.[1][2] This reaction is vital for replenishing the tricarboxylic acid (TCA) cycle, providing precursors for gluconeogenesis and lipogenesis, and supporting cell proliferation.[3][4] Given its central role in metabolism, dysregulation of PC activity has been implicated in various diseases, making it an attractive therapeutic target.
dot
Caption: Pyruvate Carboxylase in Cellular Metabolism.
Methods for Validating Target Engagement
A multi-pronged approach combining biochemical and cellular assays is recommended to confidently validate the target engagement of a novel PC inhibitor. The following table summarizes and compares common methodologies.
| Method | Principle | Advantages | Limitations | Typical Quantitative Output |
| Biochemical PC Activity Assay | Measures the enzymatic conversion of pyruvate to oxaloacetate, often through a coupled-enzyme reaction that produces a colorimetric or fluorescent signal.[5][6] | Direct measurement of enzyme inhibition; allows for determination of IC50 and mechanism of inhibition (e.g., competitive, non-competitive). | May not reflect inhibitor activity in a complex cellular environment; potential for interference from compound color or fluorescence. | IC50, Ki |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein against heat-induced denaturation.[7] | Measures target engagement in a cellular context; does not require modification of the compound or target protein. | Requires a specific antibody for the target protein; can be lower throughput than biochemical assays. | Thermal shift (ΔTm) |
| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a test compound in live cells.[8] | High-throughput and quantitative measurement of target engagement in live cells; can determine binding affinity (Kd). | Requires genetic modification of cells to express the fusion protein; development of a suitable tracer can be challenging. | IC50, Kd |
| Western Blotting of Downstream Markers | Measures changes in the levels of downstream metabolites or proteins affected by PC activity, such as those involved in lipogenesis (e.g., FASN, SREBP1c). | Provides evidence of functional target engagement and downstream pathway modulation. | Indirect measure of target engagement; can be influenced by off-target effects. | Relative protein expression levels |
Experimental Protocols
Biochemical Pyruvate Carboxylase Activity Assay
This protocol describes a coupled-enzyme assay to determine the in vitro inhibitory activity of PC-IN-1.
Materials:
-
Purified Pyruvate Carboxylase enzyme
-
PC Assay Buffer
-
Pyruvate
-
ATP
-
Acetyl-CoA
-
Citrate Synthase
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
PC-IN-1 and vehicle control (e.g., DMSO)
Procedure:
-
Prepare a reaction mixture containing PC Assay Buffer, pyruvate, ATP, acetyl-CoA, citrate synthase, and DTNB.
-
Add varying concentrations of PC-IN-1 or vehicle control to the reaction mixture.
-
Initiate the reaction by adding purified PC enzyme.
-
Measure the rate of increase in absorbance at 412 nm, which corresponds to the reduction of DTNB by the Coenzyme A produced in the citrate synthase reaction.
-
Calculate the percent inhibition for each concentration of PC-IN-1 and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to assess the engagement of PC-IN-1 with PC in intact cells.
Materials:
-
Cell line expressing Pyruvate Carboxylase
-
Cell culture medium
-
PC-IN-1 and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
Antibody specific for Pyruvate Carboxylase
Procedure:
-
Treat cultured cells with PC-IN-1 or vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.
-
Heat the cell suspensions at a range of temperatures for a short duration.
-
Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble PC in each sample by Western blotting using a PC-specific antibody.
-
Plot the amount of soluble PC as a function of temperature to generate melting curves and determine the thermal shift.
dot
Caption: Biochemical Assay Workflow.
Interpreting the Data
Successful validation of PC-IN-1 target engagement would be demonstrated by a combination of the following results:
-
Biochemical Assay: A dose-dependent inhibition of PC enzymatic activity by PC-IN-1, yielding a potent IC50 value.
-
CETSA: A statistically significant increase in the thermal stability of PC in cells treated with PC-IN-1 compared to vehicle-treated cells.
-
NanoBRET™: A concentration-dependent displacement of the fluorescent tracer from the PC-NanoLuc® fusion protein by PC-IN-1, indicating direct binding in live cells.
-
Western Blotting: A reduction in the expression of downstream lipogenic proteins in PC-IN-1-treated cells, consistent with the inhibition of PC's function in providing precursors for fatty acid synthesis.
Comparative Data from Known PC Inhibitors
While specific data for "PC-IN-1" is not available, we can look at data from other reported PC inhibitors to understand the expected outcomes. For instance, the small molecule ZY-444 was shown to directly bind to and inhibit the enzymatic activity of PC, leading to reduced mitochondrial respiration and suppression of breast cancer cell proliferation and metastasis.[9] Similarly, the natural product erianin (B49306) was identified as a direct inhibitor of PC, mediating its anticancer effects in hepatocellular carcinoma.[10]
| Compound | Assay Type | Key Finding | Reference |
| ZY-444 | Enzymatic Activity | Concentration-dependent inhibition of PC activity. | [9] |
| ZY-444 | Cellular Proliferation | Selective inhibition of cancer cell proliferation. | [9] |
| Erianin | Target Identification | Identified as a direct cellular target of PC using a photoaffinity probe. | [10] |
| Erianin | Enzymatic Activity | Potent inhibition of PC enzymatic activity. | [10] |
dotdot
References
- 1. portlandpress.com [portlandpress.com]
- 2. DSpace [digital.library.adelaide.edu.au]
- 3. Structure, function and regulation of pyruvate carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate carboxylase mediated anaplerosis promotes antioxidant capacity by sustaining TCA cycle and redox metabolism in liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 6. A high-throughput screening assay for pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a cell-based target engagement assay for pyruvate dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Pyruvate Carboxylase as the Cellular Target of Natural Bibenzyls with Potent Anticancer Activity against Hepatocellular Carcinoma via Metabolic Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyruvate Carboxylase Inhibitors: Focus on Pyruvate Carboxylase-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pyruvate (B1213749) Carboxylase-IN-1 (PC-IN-1) with other known inhibitors of pyruvate carboxylase (PC), a critical enzyme in cellular metabolism. This document summarizes key quantitative data, details experimental methodologies for inhibitor analysis, and visualizes the relevant biological pathways to support research and development efforts in targeting PC for various therapeutic applications, including cancer and metabolic diseases.
Introduction to Pyruvate Carboxylase and Its Inhibition
Pyruvate carboxylase (PC) is a mitochondrial enzyme that plays a crucial anaplerotic role by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate.[1][2] This reaction is vital for replenishing the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism.[3][4] Oxaloacetate is a key intermediate for gluconeogenesis, lipogenesis, and the synthesis of amino acids and neurotransmitters.[1][5] Given its central role in metabolism, PC has emerged as a promising therapeutic target, particularly in cancer, where metabolic reprogramming is a hallmark.[3][4][6] Inhibition of PC can disrupt cancer cell proliferation and survival.[7] This guide focuses on a comparative analysis of PC-IN-1 and other small molecule inhibitors of this key enzyme.
Quantitative Comparison of Pyruvate Carboxylase Inhibitors
The inhibitory potency of various compounds against pyruvate carboxylase is a key metric for their potential therapeutic utility. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for PC-IN-1 and other selected PC inhibitors. It is important to note that these values have been determined in various assays and cell lines, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Inhibitor | IC50 Value | Assay Type / Cell Line | Reference |
| Pyruvate Carboxylase-IN-1 | 0.204 µM | Cell Lysate-Based Assay | Not specified in snippets |
| 0.104 µM | Cell-Based Assay | Not specified in snippets | |
| ZY-444 | 3.82 µM (48h) | TPC-1 thyroid cancer cells | [8] |
| 3.79 µM (48h) | KTC-1 thyroid cancer cells | [8] | |
| Oxamate (B1226882) | K_D = 1.45 mM | Enzyme-avidin complex | [2] |
| IC50 ~19.67 - 32.13 mM | A549 and H1299 lung cancer cells (LDH inhibition) | [9] | |
| Chlorothricin | 0.12 - 0.50 mM | PC from various sources | Not specified in snippets |
| Hydroxypyruvate | 35% inhibition at 2 mM | PC from Thiobacillus novellus | Not specified in snippets |
| α-hydroxycinnamic acids (8u) | 3.0 ± 1.0 µM | Enzyme assay | Not specified in snippets |
| α-hydroxycinnamic acids (8v) | 4.3 ± 1.5 µM (K_i = 0.74 µM) | Enzyme assay | Not specified in snippets |
Mechanism of Action of Pyruvate Carboxylase Inhibitors
Pyruvate carboxylase inhibitors exhibit diverse mechanisms of action, targeting different aspects of the enzyme's function.
-
This compound : The precise mechanism of action for PC-IN-1 is not fully detailed in the available literature, but it is described as a potent inhibitor of PC.
-
ZY-444 : This small molecule binds to PC and inactivates its catalytic activity. Its inhibitory action on PC has been shown to suppress breast cancer growth and metastasis by inhibiting the Wnt/β-catenin/Snail signaling pathway.[10][11]
-
Oxamate : As a structural analog of pyruvate, oxamate acts as an uncompetitive inhibitor with respect to pyruvate in the carboxylation reaction.[2][12] It is proposed to chelate to the Mn2+ metal center in the carboxyltransferase (CT) domain of PC.[2] However, its inhibitory effect on gluconeogenesis in intact cells may also be due to the inhibition of mitochondrial pyruvate transport.[12] It is also a known inhibitor of lactate (B86563) dehydrogenase (LDH).[9]
-
Phosphonoacetate : This compound acts as a noncompetitive inhibitor with respect to MgATP.
-
Chlorothricin : This macrolide antibiotic is a reversible competitive inhibitor of PC from Bacillus stearothermophilus with respect to the allosteric activator acetyl-CoA.
-
α-hydroxycinnamic acids : Compound 8v, a representative of this class, is a competitive inhibitor with respect to pyruvate and a mixed-type inhibitor with respect to ATP, indicating it targets the carboxyltransferase (CT) domain of PC.
Signaling Pathways and Experimental Workflows
Pyruvate Carboxylase in Central Carbon Metabolism
Pyruvate carboxylase is strategically positioned at the intersection of glycolysis and the TCA cycle, playing a pivotal role in anaplerosis. The following diagram illustrates this central role.
Caption: Role of Pyruvate Carboxylase in central metabolism.
Experimental Workflow for IC50 Determination of a PC Inhibitor
The determination of the IC50 value is a standard procedure to quantify the potency of an enzyme inhibitor. The general workflow involves a coupled-enzyme assay.
Caption: Workflow for IC50 determination of PC inhibitors.
Experimental Protocols
General Protocol for Pyruvate Carboxylase Activity Assay (Coupled Enzyme Assay)
This protocol describes a common method to measure the activity of pyruvate carboxylase by coupling the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase or the reaction of coenzyme A with DTNB in the presence of citrate synthase.[13]
Materials:
-
Purified pyruvate carboxylase or cell lysate containing PC
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Substrates: Sodium Pyruvate, ATP, Sodium Bicarbonate (NaHCO3)
-
Cofactors: Magnesium Chloride (MgCl2), Acetyl-CoA (as an allosteric activator)
-
Coupling Enzyme: Malate Dehydrogenase (MDH) or Citrate Synthase
-
Detection Reagent: NADH or 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Test inhibitor (e.g., PC-IN-1) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm (for NADH) or 412 nm (for DTNB)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of all reagents and store them appropriately. Prepare serial dilutions of the test inhibitor.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, substrates (except for the one used to initiate the reaction, e.g., pyruvate or ATP), cofactors, coupling enzyme, and detection reagent.
-
Inhibitor Addition: Add the desired concentrations of the inhibitor or vehicle control (e.g., DMSO) to the respective wells.
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a few minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the final substrate (e.g., pyruvate) or the enzyme to all wells.
-
Kinetic Measurement: Immediately start monitoring the change in absorbance at the appropriate wavelength (340 nm for NADH consumption or 412 nm for DTNB reaction) over a set period (e.g., 5-10 minutes) using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.
IC50 Determination Protocol
To determine the IC50 value of an inhibitor, the general PC activity assay is performed with a range of inhibitor concentrations.
-
Follow the general protocol for the PC activity assay.
-
Use a series of wells with increasing concentrations of the inhibitor (typically in a logarithmic series). Include a positive control (no inhibitor) and a negative control (no enzyme or a known potent inhibitor at a high concentration).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) using the formula: % Inhibition = 100 * (1 - (Rate with inhibitor / Rate without inhibitor))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.[14]
Conclusion
This compound is a potent inhibitor of pyruvate carboxylase. When compared to other known inhibitors, its potency in cell-based assays appears to be significant. However, a comprehensive understanding of its specificity and mechanism of action relative to other inhibitors requires further direct comparative studies. The provided data and protocols offer a foundation for researchers to design and execute experiments to further characterize PC-IN-1 and other novel inhibitors, ultimately aiding in the development of new therapeutic strategies targeting metabolic pathways in diseases like cancer.
References
- 1. Structure, Mechanism and Regulation of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyruvate carboxylase and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 6. Pyruvate carboxylase and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometry analysis shows the biosynthetic pathways supported by pyruvate carboxylase in highly invasive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction of oxamate with the gluconeogenic pathway in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 14. courses.edx.org [courses.edx.org]
A Head-to-Head Comparison: Pyruvate Carboxylase-IN-1 vs. Genetic Knockdown for PC Targeting
For researchers, scientists, and drug development professionals, understanding the nuances of different methods for inhibiting Pyruvate (B1213749) Carboxylase (PC) is critical for advancing metabolic research and developing novel therapeutics. This guide provides an objective comparison of a chemical inhibitor, Pyruvate Carboxylase-IN-1, and genetic knockdown techniques (siRNA/shRNA) for targeting PC, supported by available experimental data and detailed protocols.
Pyruvate Carboxylase (PC) is a mitochondrial enzyme that plays a crucial role in cellular metabolism by catalyzing the conversion of pyruvate to oxaloacetate. This anaplerotic reaction is vital for replenishing the tricarboxylic acid (TCA) cycle, a central hub for energy production and the biosynthesis of macromolecules.[1] In various cancers, elevated PC activity is linked to increased proliferation, metabolic reprogramming, and metastasis, making it an attractive target for therapeutic intervention.[2][3] This guide will compare two primary methods for inhibiting PC function: the use of the small molecule inhibitor this compound and genetic knockdown through RNA interference.
At a Glance: this compound vs. Genetic Knockdown
| Feature | This compound | Genetic Knockdown (siRNA/shRNA) |
| Mechanism of Action | Direct, reversible inhibition of PC enzymatic activity. | Post-transcriptional gene silencing, leading to reduced PC protein expression. |
| Specificity | Potential for off-target effects, though reported to be a potent PC inhibitor. | Highly specific to the target PC mRNA sequence. |
| Mode of Delivery | Addition to cell culture media. | Transfection or viral transduction of cells. |
| Onset of Action | Rapid, upon cellular uptake. | Slower, requires time for mRNA and protein degradation (typically 24-72 hours). |
| Duration of Effect | Dependent on inhibitor stability and washout. | Transient (siRNA) or stable (shRNA) reduction in protein levels. |
| Reversibility | Generally reversible upon removal of the compound. | Reversible with siRNA; stable knockdown with shRNA is practically irreversible. |
| Applications | Acute inhibition studies, validation of PC as a drug target, high-throughput screening. | Target validation, studying long-term consequences of PC loss, in vivo studies (with shRNA). |
Delving Deeper: A Performance Comparison
Efficacy in Reducing PC Function
This compound is a potent inhibitor of PC. It is a natural analog of erianin (B49306) and has demonstrated significant inhibitory activity in both biochemical and cell-based assays.
| Assay Type | Cell Line/System | IC50 Value |
| Cell Lysate-based PC Activity | - | ~1.3 µM |
| Cell-based PC Activity | - | ~1.1 µM |
| Cell Growth Inhibition | HepG2 (Hepatocellular Carcinoma) | 1.741 µM |
| Cell Growth Inhibition | HCCLM3 (Hepatocellular Carcinoma) | 8.540 µM |
Genetic knockdown of PC using siRNA or shRNA results in a direct reduction of PC protein levels. The efficiency of knockdown can vary depending on the cell type, delivery method, and the specific siRNA/shRNA sequence used. Studies have consistently shown that effective knockdown of PC leads to significant phenotypic changes. For instance, in MDA-MB-231 breast cancer cells, shRNA-mediated knockdown of PC to approximately 20-40% of normal levels resulted in a significant decrease in cell viability and proliferation.[4]
Impact on Cellular Metabolism and Phenotype
Inhibition of PC, either chemically or genetically, is expected to have profound effects on cellular metabolism. By blocking the primary anaplerotic pathway that replenishes the TCA cycle from pyruvate, both methods can lead to:
-
Reduced TCA Cycle Intermediates: Depletion of oxaloacetate and other TCA cycle intermediates.
-
Impaired Biosynthesis: Decreased production of biomass components that are derived from TCA cycle intermediates, such as amino acids and lipids.
-
Altered Energy Metabolism: A potential shift towards other metabolic pathways to compensate for the reduced TCA cycle flux.
Genetic knockdown studies have provided substantial evidence for these metabolic shifts. In non-small-cell lung cancer (NSCLC) cells, PC knockdown led to perturbed Krebs cycle activity, inhibition of lipid and nucleotide biosynthesis, and altered glutathione (B108866) homeostasis. Furthermore, PC knockdown in MDA-MB-231 breast cancer cells was shown to induce G2/M cell cycle arrest and apoptosis.
While detailed metabolic flux analysis data for This compound is not as readily available in the public domain, its demonstrated anti-proliferative effects in hepatocellular carcinoma cells strongly suggest a similar disruption of essential metabolic pathways.
Experimental Protocols
Chemical Inhibition with this compound
A general protocol for utilizing this compound in cell-based assays would involve:
-
Preparation of Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution.
-
Cell Seeding: Plate cells at the desired density in appropriate cell culture vessels and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing the desired final concentration of this compound. A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, cells can be harvested for various assays, such as cell viability (e.g., MTS assay), western blotting for protein expression, or metabolomics analysis.
Genetic Knockdown of PC using siRNA
A standard protocol for transiently knocking down PC expression using siRNA includes:
-
siRNA Design and Preparation: Obtain pre-designed and validated siRNA molecules targeting PC mRNA from a reputable supplier. Resuspend the siRNA duplexes in RNase-free buffer to the desired stock concentration.
-
Cell Seeding: Plate cells in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.
-
Transfection:
-
Dilute the siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.
-
Add the siRNA-transfection reagent complexes to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target protein.
-
Validation and Analysis: Harvest cells to validate knockdown efficiency by qRT-PCR (for mRNA levels) and western blotting (for protein levels). Subsequently, perform functional assays to assess the phenotypic consequences of PC knockdown.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Signaling pathway of Pyruvate Carboxylase and points of intervention.
Caption: Experimental workflows for PC inhibition.
Conclusion and Future Directions
Both this compound and genetic knockdown are valuable tools for studying the role of PC in health and disease.
Genetic knockdown offers unparalleled specificity, making it the gold standard for target validation. The ability to create stable cell lines with long-term PC suppression is invaluable for in-depth mechanistic studies and in vivo models. However, the slower onset of action and the potential for compensatory mechanisms to arise over time are important considerations.
This compound , as a chemical inhibitor, provides a means for acute and reversible inhibition of PC activity. This is particularly useful for studying the immediate metabolic consequences of PC inhibition and for high-throughput screening to identify other potential PC inhibitors. The primary limitation is the potential for off-target effects, which requires careful characterization.
For a comprehensive understanding of PC's role, a combinatorial approach is often the most powerful. Initial target validation with genetic knockdown can be followed by studies using a specific chemical inhibitor like this compound to explore the therapeutic potential of targeting this crucial metabolic enzyme. Further research is needed to fully characterize the metabolic effects and specificity of this compound to solidify its position as a reliable tool for PC research.
References
A Comparative Guide to Pyruvate Carboxylase Inhibitors: Pyruvate Carboxylase-IN-1 vs. Avidin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of Pyruvate (B1213749) Carboxylase (PC), a critical enzyme in intermediary metabolism. We will objectively evaluate the synthetic small molecule inhibitor, Pyruvate Carboxylase-IN-1, and the well-established protein inhibitor, avidin (B1170675), based on their mechanisms of action, inhibitory potency, and experimental applications, supported by available data and detailed experimental protocols.
Introduction to Pyruvate Carboxylase
Pyruvate carboxylase (PC) is a biotin-dependent mitochondrial enzyme that plays a crucial anaplerotic role by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate.[1][2][3] This reaction is vital for replenishing the tricarboxylic acid (TCA) cycle, providing precursors for gluconeogenesis, lipogenesis, and the synthesis of amino acids and neurotransmitters.[1][4][5] Given its central role in metabolism, aberrant PC activity has been implicated in various diseases, including cancer and type II diabetes, making it a compelling target for therapeutic intervention.[6][7][8]
Inhibitor Profiles
This compound is a potent, synthetic small molecule inhibitor of PC.[9] It has demonstrated anti-proliferative activity in cancer cell lines, suggesting its potential as a therapeutic agent.[9]
Avidin , a glycoprotein (B1211001) found in egg white, is a well-characterized and widely used inhibitor of biotin-dependent enzymes, including PC.[10][11][12] Its inhibitory action stems from its high-affinity, essentially irreversible binding to the biotin (B1667282) prosthetic group of the enzyme.[10][13]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data for this compound and avidin as PC inhibitors. Direct comparative studies are limited; therefore, the data is presented based on individual characterizations.
| Parameter | This compound | Avidin |
| Inhibitor Type | Small molecule | Protein (glycoprotein) |
| Mechanism of Action | Direct inhibitor of PC catalytic activity | Binds to the biotin cofactor of PC |
| IC50 (PC in cell lysates) | 0.204 µM[9] | Not typically reported due to irreversible, slow, tight-binding nature[10][14] |
| IC50 (PC in cells) | 0.104 µM[9] | Not applicable |
| IC50 (Cell Proliferation, HepG2) | 1.741 µM[9] | Not typically used in cell proliferation assays in this context |
| IC50 (Cell Proliferation, HCCLM3) | 8.540 µM[9] | Not typically used in cell proliferation assays in this context |
| Reversibility | Likely reversible (typical for small molecule inhibitors) | Essentially irreversible[10] |
| Specificity | Targets PC. Specificity against other biotin-dependent enzymes not fully detailed in provided results. | Targets biotin; will inhibit other biotin-dependent enzymes.[12] |
Mechanism of Action
This compound
This compound acts as a direct inhibitor of the enzyme's catalytic function. While the precise binding site and mode of interaction are not fully elucidated in the provided search results, its low micromolar IC50 values suggest a specific and potent interaction with the enzyme.[9]
Avidin
Avidin's mechanism of inhibition is indirect yet highly effective. It does not bind to the active site of pyruvate carboxylase itself but rather sequesters the enzyme's essential biotin cofactor.[10][12] Each subunit of the tetrameric avidin protein has one binding site for biotin, leading to a very strong and stable complex. This binding prevents the biotin from participating in the carboxylation reaction, thereby completely inhibiting enzyme activity.[10] The inhibition by avidin is characterized as slow-binding, meaning the full inhibitory effect develops over time.[11][14]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context of PC inhibition and the methods used to study it, the following diagrams are provided.
Caption: Pyruvate Carboxylase signaling pathway and points of inhibition.
Caption: General workflow for a PC inhibition assay.
Experimental Protocols
The inhibitory activity of compounds against pyruvate carboxylase is typically determined using a coupled enzyme assay. Below are detailed methodologies for such key experiments.
Pyruvate Carboxylase Activity Assay (Coupled to Malate (B86768) Dehydrogenase)
This is a common method to measure PC activity by monitoring the depletion of NADH.[15][16]
Principle: Pyruvate carboxylase produces oxaloacetate, which is then reduced to malate by malate dehydrogenase (MDH) in the presence of NADH. The rate of NADH oxidation is monitored spectrophotometrically at 340 nm, which is directly proportional to the PC activity.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂, and 0.1% (w/v) bovine serum albumin.
-
Substrate Solution: 20 mM Pyruvic acid, 10 mM ATP, 100 mM KHCO₃.
-
Coupling Enzyme and Cofactor Solution: 0.2 mM NADH, 10 units/mL Malate Dehydrogenase (MDH), 0.5 mM Acetyl-CoA (as an allosteric activator).
-
Enzyme Source: Purified Pyruvate Carboxylase or cell/tissue lysate.
-
Inhibitor Solutions: Serial dilutions of this compound or avidin in an appropriate solvent.
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, coupling enzyme and cofactor solution.
-
Add the enzyme source (PC) to the cuvette.
-
For inhibition studies, pre-incubate the enzyme with varying concentrations of the inhibitor (this compound or avidin) for a defined period at 30°C. For slow-binding inhibitors like avidin, this pre-incubation step is critical.[10]
-
Initiate the reaction by adding the substrate solution.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve.
-
A control reaction without the inhibitor is performed to determine 100% enzyme activity.
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[17]
Alternative Pyruvate Carboxylase Assay (Coupled to Citrate Synthase)
This method can be used as an alternative to the MDH-coupled assay.[18]
Principle: The oxaloacetate produced by PC reacts with acetyl-CoA in a reaction catalyzed by citrate synthase to produce citrate and Coenzyme A (CoA-SH). The free sulfhydryl group of CoA-SH then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured at 412 nm.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Substrate and Cofactor Solution: 10 mM Pyruvate, 5 mM ATP, 10 mM MgCl₂, 50 mM NaHCO₃, 0.2 mM Acetyl-CoA.
-
Coupling Enzyme and Indicator Solution: 10 units/mL Citrate Synthase, 0.2 mM DTNB.
-
Enzyme Source: Purified Pyruvate Carboxylase or cell/tissue lysate.
-
Inhibitor Solutions: Serial dilutions of the inhibitor.
Procedure:
-
Combine the assay buffer, substrate and cofactor solution, and the coupling enzyme and indicator solution in a cuvette.
-
Add the enzyme source and pre-incubate with the inhibitor as described above.
-
Monitor the increase in absorbance at 412 nm over time.
-
Calculate the reaction rate and determine the IC50 as described previously.
Conclusion
Both this compound and avidin are valuable tools for studying the function of pyruvate carboxylase.
-
This compound represents a modern, potent, and likely reversible small molecule inhibitor suitable for investigating the physiological and pathological roles of PC in cell-based assays and potentially in vivo. Its potency in the low micromolar range makes it an attractive candidate for further development as a therapeutic agent.[9]
-
Avidin remains a classic and powerful tool for achieving complete and irreversible inhibition of PC in vitro.[10] Its mechanism of targeting the essential biotin cofactor is well-understood. However, its protein nature and lack of specificity for PC over other biotin-dependent enzymes limit its therapeutic potential and in vivo applications.
The choice between these two inhibitors will largely depend on the specific research question. For studies requiring reversible inhibition, cell permeability, and potential therapeutic exploration, this compound is the superior choice. For in vitro biochemical studies requiring complete and irreversible ablation of PC activity, avidin remains a reliable and effective option. Future research should focus on direct comparative studies to further delineate the relative advantages of these and other emerging PC inhibitors.
References
- 1. The structure and the mechanism of action of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [digital.library.adelaide.edu.au]
- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 4. Structure, Mechanism and Regulation of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in small molecular inhibitors of pyruvate carboxylase for human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyruvate carboxylase promotes malignant transformation of papillary thyroid carcinoma and reduces iodine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyruvate Carboxylase Is Up-Regulated in Breast Cancer and Essential to Support Growth and Invasion of MDA-MB-231 Cells | PLOS One [journals.plos.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibitors of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Avidin is a slow-binding inhibitor of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitors of Pyruvate Carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyruvate carboxylase. XI. Nuclear magnetic resonance studies of the properties of the bound manganese after interaction of the biotin residues with avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. IC50 Calculator | AAT Bioquest [aatbio.com]
- 18. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
A Comparative Guide to Pyruvate Carboxylase Inhibitors: PC-IN-1 vs. Oxamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two inhibitors of Pyruvate (B1213749) Carboxylase (PC): the potent and selective natural compound Pyruvate Carboxylase-IN-1 (also known as erianin) and the classical, non-selective inhibitor oxamate (B1226882). This comparison is supported by experimental data on their mechanisms of action, potency, selectivity, and impact on cellular signaling pathways. Detailed experimental protocols for key assays are also provided to aid in research and development.
Introduction to Pyruvate Carboxylase (PC) Inhibition
Pyruvate carboxylase (PC) is a mitochondrial enzyme that plays a crucial anaplerotic role in metabolism by catalyzing the ATP-dependent carboxylation of pyruvate to form oxaloacetate (OAA).[1][2] This reaction is vital for replenishing tricarboxylic acid (TCA) cycle intermediates consumed in various biosynthetic pathways, including gluconeogenesis, lipogenesis, and the synthesis of neurotransmitters.[1][2] Given its central role in cellular metabolism, PC has emerged as a therapeutic target for metabolic diseases and various cancers that rely on its activity for proliferation.[1][2][3] The development of potent and selective PC inhibitors is therefore of significant interest.
Mechanism of Action
The two inhibitors exhibit distinct mechanisms of action at the molecular level. PC-IN-1 acts as a direct, potent inhibitor, while oxamate has a more complex and less specific interaction with the enzyme.
This compound (Erianin): As a natural bibenzyl compound, erianin (B49306) (identified as the active component of PC-IN-1) functions as a potent and specific inhibitor of PC.[1][4] Studies have confirmed that erianin directly binds to pyruvate carboxylase, potently inhibiting its enzymatic activity.[1][4] This direct inhibition leads to a shutdown of OAA production from pyruvate, thereby disrupting the TCA cycle and downstream metabolic pathways that depend on PC-mediated anaplerosis.[1]
Oxamate: Oxamate is a structural analog of pyruvate.[5] Its mechanism is multifaceted; it can act as a non-competitive or uncompetitive inhibitor of PC with respect to pyruvate. Furthermore, oxamate can also serve as an alternative substrate, competing with pyruvate and binding to the carboxyl transferase domain of PC, where it can accept a carboxyl group.[5] Some studies suggest that its inhibitory effect on gluconeogenesis in intact cells may be secondary to a decreased rate of pyruvate entry into the mitochondria, rather than direct inhibition of the enzyme itself. A primary characteristic of oxamate is its lack of specificity, as it is also a potent inhibitor of lactate (B86563) dehydrogenase (LDH).[5]
Caption: Comparative mechanism of PC-IN-1 and Oxamate on the PC catalytic cycle.
Comparative Analysis: Potency and Selectivity
A critical differentiator between PC-IN-1 and oxamate is their vast difference in potency and target selectivity. PC-IN-1 is a highly potent and selective inhibitor of PC, whereas oxamate is a significantly less potent, non-selective inhibitor.
Table 1: Potency against Pyruvate Carboxylase
| Inhibitor | Type | Potency (IC50 / Ki) | Source Organism/System |
| This compound (Erianin) | Direct Inhibitor | IC50: 0.204 µM | Cell Lysate-based Assay |
| IC50: 0.104 µM | Cell-based Assay | ||
| Oxamate | Non-competitive/Uncompetitive | Ki: 1.6 mM (1600 µM) | Chicken Liver PC |
Data sourced from Sheng Y, et al. (2022) for PC-IN-1 and Scrutton et al. (1974) for oxamate.[1]
Table 2: Selectivity Profile
| Inhibitor | Primary Target (Potency) | Off-Target(s) (Potency) | Selectivity Note |
| This compound (Erianin) | Pyruvate Carboxylase (IC50: ~0.1-0.2 µM)[1] | Data on broad-panel screening is limited, but it is reported to be a selective and specific inhibitor of PC. | Described in literature as a selective inhibitor of PC. |
| Oxamate | Lactate Dehydrogenase A (LDH-A) (Ki: ~80 µM) | Pyruvate Carboxylase (Ki: ~1600 µM) | Oxamate is approximately 20-fold more potent against its primary off-target (LDH-A) than its intended target (PC). It also inhibits other enzymes. |
Affected Signaling Pathways
Inhibition of PC has significant downstream consequences on cellular signaling, primarily through metabolic reprogramming. By blocking the conversion of pyruvate to OAA, PC inhibitors can affect pathways crucial for cancer cell proliferation and survival.
Metabolic Reprogramming: PC is essential for both gluconeogenesis and lipogenesis.[2] Its inhibition directly curtails the supply of OAA, a key precursor for these pathways. In cancer cells, which often exhibit metabolic plasticity, this blockade can lead to an energy crisis and inhibit the production of biomass necessary for rapid proliferation.[1]
Wnt/β-catenin Signaling: Recent evidence demonstrates a link between PC activity and the Wnt/β-catenin signaling pathway, a critical pathway in development and cancer.[4] Inhibition of PC by erianin (PC-IN-1) has been shown to regulate and suppress the Wnt/β-catenin pathway in cancer cells.[4] This suppression can lead to decreased proliferation, invasion, and metastasis, highlighting a crosstalk between cellular metabolism and oncogenic signaling.
Caption: PC inhibition by PC-IN-1 downregulates the Wnt/β-catenin signaling pathway.
Experimental Protocols
Accurate assessment of PC inhibition requires robust enzymatic assays. Below are detailed methodologies for two common assays used to measure PC activity.
A. Malate (B86768) Dehydrogenase (MDH) Coupled Spectrophotometric Assay
This is a classic kinetic assay that indirectly measures PC activity by quantifying the OAA produced. The OAA is converted to malate by an excess of malate dehydrogenase (MDH), a reaction that consumes NADH. The rate of NADH depletion is monitored by the decrease in absorbance at 340 nm.
Principle:
-
PC Reaction: Pyruvate + HCO₃⁻ + ATP → Oxaloacetate + ADP + Pi
-
Coupling Reaction: Oxaloacetate + NADH + H⁺ → L-Malate + NAD⁺
The decrease in absorbance at 340 nm is directly proportional to the rate of OAA production by PC.
Detailed Protocol:
-
Prepare Reaction Cocktail: In a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.8), combine all necessary reagents except the enzyme source. Final concentrations should be approximately:
-
100 mM Tris-HCl, pH 7.8
-
5 mM MgCl₂
-
10 mM Pyruvate
-
20 mM KHCO₃
-
2 mM ATP
-
0.2 mM NADH
-
0.05 mM Acetyl-CoA (as an allosteric activator)
-
~10 units/mL Malate Dehydrogenase (MDH)
-
-
Incubation: Equilibrate the reaction cocktail to the desired temperature (e.g., 30°C or 37°C) in a spectrophotometer-compatible cuvette.
-
Baseline Reading: Monitor the absorbance at 340 nm to establish a stable baseline. Any background NADH oxidase activity should be recorded.
-
Initiate Reaction: Add the enzyme source (e.g., purified PC, cell lysate, or mitochondrial fraction) to the cuvette and mix immediately.
-
Kinetic Measurement: Record the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).
-
Calculate Activity: Determine the linear rate of absorbance change (ΔA₃₄₀/min). Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of NADH (ε = 6220 M⁻¹cm⁻¹) to calculate the rate of NADH consumption, which corresponds to the PC activity.
Caption: Workflow for the malate dehydrogenase (MDH) coupled PC activity assay.
B. Fast Violet B (FVB) Colorimetric Assay
This is a fixed-time, high-throughput screening-compatible assay that directly detects the OAA product. OAA reacts with the diazonium salt, Fast Violet B (FVB), to produce a colored adduct that can be measured spectrophotometrically.
Principle:
-
PC Reaction: Pyruvate + HCO₃⁻ + ATP → Oxaloacetate + ADP + Pi
-
Detection Reaction: Oxaloacetate + Fast Violet B → Colored Adduct (Absorbance at ~530 nm)
Detailed Protocol:
-
Prepare Reagents:
-
PC Reaction Buffer: e.g., 100 mM HEPES, pH 7.5, containing MgCl₂, ATP, KHCO₃, and Pyruvate.
-
Enzyme: Purified PC or cell lysate.
-
Quenching/Detection Solution: A solution of Fast Violet B (FVB) in a suitable solvent (e.g., DMSO and water) combined with a quenching agent like citric acid to stop the enzymatic reaction.
-
-
Enzyme Reaction:
-
In a 96-well or 384-well plate, add the PC enzyme and the compound to be tested (e.g., PC-IN-1 or oxamate).
-
Initiate the reaction by adding the PC Reaction Buffer containing the substrates.
-
Incubate for a fixed time (e.g., 30-60 minutes) at the optimal temperature for the enzyme.
-
-
Quench and Detect:
-
Stop the reaction by adding the Quenching/Detection Solution containing FVB.
-
Allow the color to develop for a specified time (e.g., 10-20 minutes).
-
-
Measurement: Read the absorbance at 530 nm using a plate reader.
-
Analysis: Compare the absorbance of wells containing inhibitors to control wells (with no inhibitor) to determine the percent inhibition.
Caption: Workflow for the Fast Violet B (FVB) colorimetric PC activity assay.
Summary and Conclusion
The choice between this compound and oxamate for PC inhibition studies depends critically on the experimental goals.
-
This compound (Erianin) is a potent, specific, and selective tool for interrogating the direct roles of PC in cellular metabolism and signaling. With nanomolar to low-micromolar potency, it is suitable for in vitro and cell-based assays aimed at understanding the consequences of targeted PC blockade.
-
Oxamate is a non-selective metabolic inhibitor. Its utility lies in studies where the goal is to broadly inhibit glycolysis at multiple nodes, including both PC and, more significantly, LDH. However, due to its millimolar Ki for PC and its complex mechanism of action, it is a poor choice for studies requiring specific inhibition of pyruvate carboxylase. Its effects cannot be attributed solely to PC inhibition.
For researchers and drug development professionals seeking to specifically target pyruvate carboxylase, PC-IN-1 (erianin) represents a vastly superior chemical probe due to its high potency and selectivity. Oxamate should be used with caution, and its pleiotropic effects must be considered when interpreting results.
References
- 1. researchgate.net [researchgate.net]
- 2. Erianin suppresses proliferation and migration of cancer cells in a pyruvate carboxylase-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erianin inhibits the proliferation of lung cancer cells by suppressing mTOR activation and disrupting pyrimidine metabolism | Cancer Biology & Medicine [cancerbiomed.org]
A Comparative Guide to Pyruvate Carboxylase Inhibitors: Cross-Validation of Effects and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various inhibitors targeting Pyruvate (B1213749) Carboxylase (PC), a critical enzyme in intermediary metabolism. The content is designed to assist researchers in selecting appropriate inhibitors for their studies and to provide the necessary experimental details for cross-validation of their effects. We will explore the performance of several key inhibitors, supported by experimental data, and provide detailed protocols for relevant assays.
Introduction to Pyruvate Carboxylase
Pyruvate Carboxylase (PC) is a biotin-dependent mitochondrial enzyme that catalyzes the irreversible carboxylation of pyruvate to oxaloacetate.[1][2] This reaction is a crucial anaplerotic step, replenishing the tricarboxylic acid (TCA) cycle with intermediates that are essential for cellular biosynthesis and energy production.[3] PC plays a significant role in gluconeogenesis, lipogenesis, and the biosynthesis of neurotransmitters.[2] Given its central role in metabolism, aberrant PC activity has been implicated in various diseases, including cancer and type 2 diabetes, making it an attractive target for therapeutic intervention.[1][2]
Comparison of Pyruvate Carboxylase Inhibitors
While a compound specifically named "Pyruvate Carboxylase-IN-1" is not prominently documented in publicly available scientific literature, several other small molecules have been identified and characterized as inhibitors of PC. This section compares some of the most well-studied inhibitors.
| Inhibitor | Type of Inhibition | Target Domain/Mechanism | Potency (Ki/IC50) | Key Cellular Effects |
| Oxamate (B1226882) | Non-competitive with respect to pyruvate | Binds to the carboxyltransferase (CT) domain, chelating the Mn2+ metal center.[1] | Ki = 1.6 mM (chicken liver PC)[1] | Inhibits gluconeogenesis in liver cells and can affect pyruvate transport across the mitochondrial membrane.[1] |
| Phosphonoacetate | Non-competitive with respect to MgATP | Analogue of the putative carboxyphosphate (B1215591) intermediate, targeting the biotin (B1667282) carboxylase (BC) domain.[1] | Ki = 0.5 mM (sheep kidney PC)[1] | Probes the reaction mechanism of the BC domain. |
| Oxalate | Non-competitive with respect to pyruvate and HCO3- | Binds to the CT domain, with higher affinity than oxamate due to bidentate chelation of the Mn2+ ion.[1] | Ki = 12 µM (chicken liver PC)[1][4] | Reduces steady-state levels of oxaloacetate and impairs mitochondrial pyruvate metabolism.[1] |
| Avidin | Slow-binding, essentially irreversible | Binds with very high affinity to the biotin cofactor of PC, preventing its participation in the carboxylation reaction.[1][5] | N/A (tight binding) | Complete inhibition of PC activity, used as a tool to probe the enzyme's mechanism.[1] |
| ZY-444 | Specific metabolic inhibitor | Binds to PC and inhibits its enzymatic activity. | IC90 = 5 µM (in invasive breast cancer cells)[6] | Suppresses breast cancer growth and metastasis by inhibiting the Wnt/β-catenin/Snail signaling pathway.[6][7][8] |
Signaling Pathway Affected by Pyruvate Carboxylase Inhibition
Inhibition of Pyruvate Carboxylase directly impacts central carbon metabolism, leading to downstream effects on various signaling pathways. One notable example is the effect of the inhibitor ZY-444 on the Wnt/β-catenin pathway in cancer cells.
Experimental Protocols
Malate (B86768) Dehydrogenase (MDH) Coupled Assay for Pyruvate Carboxylase Activity
This is a classic and widely used spectrophotometric assay to determine PC activity by measuring the rate of NADH oxidation.
Principle: The oxaloacetate produced by PC is reduced to malate by an excess of malate dehydrogenase (MDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, due to NADH oxidation, is directly proportional to the PC activity.
Materials:
-
1.0 M Tris-HCl buffer, pH 8.0
-
0.5 M NaHCO₃
-
0.1 M MgCl₂
-
1.0 mM Acetyl-CoA
-
10 mM NADH
-
0.1 M Pyruvate
-
0.1 M ATP
-
Malate Dehydrogenase (MDH) (e.g., from porcine heart, ~1000 U/mL)
-
Purified Pyruvate Carboxylase or cell lysate containing PC
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction cocktail in a UV-transparent cuvette. For a 1 mL final volume, mix:
-
100 µL 1.0 M Tris-HCl, pH 8.0
-
100 µL 0.5 M NaHCO₃
-
50 µL 0.1 M MgCl₂
-
100 µL 1.0 mM Acetyl-CoA
-
24 µL 10 mM NADH
-
10 µL Malate Dehydrogenase
-
50 µL 0.1 M ATP
-
Water to a final volume of 950 µL.
-
-
Incubate the cuvette in the spectrophotometer at 30°C for 5-10 minutes to allow for temperature equilibration.
-
To measure the background rate (NADH oxidase activity), record the absorbance at 340 nm for 1-2 minutes.
-
Initiate the PC reaction by adding 50 µL of 0.1 M pyruvate.
-
Immediately mix by pipetting and start recording the decrease in absorbance at 340 nm for 5-10 minutes.
-
The rate of the reaction is calculated from the linear portion of the curve using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a defined period before adding pyruvate.
High-Throughput Screening (HTS) Assay for Pyruvate Carboxylase Inhibitors
This colorimetric assay is suitable for screening large compound libraries to identify novel PC inhibitors.
Principle: This fixed-time assay is based on the reaction of oxaloacetate (OAA), the product of the PC reaction, with the diazonium salt, Fast Violet B (FVB). The resulting adduct is a colored compound with an absorbance maximum at 530 nm. The intensity of the color is proportional to the amount of OAA produced and thus to the PC activity.
Materials:
-
Purified Pyruvate Carboxylase
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5)
-
Substrate solution (containing pyruvate, ATP, MgCl₂, NaHCO₃, and acetyl-CoA in assay buffer)
-
Inhibitor compounds dissolved in DMSO
-
Quenching solution (e.g., citric acid)
-
Fast Violet B (FVB) solution (e.g., 1 mg/mL in water)
-
384-well microplates
-
Plate reader capable of measuring absorbance at 530 nm
Procedure:
-
Dispense 1 µL of inhibitor compounds (or DMSO for control wells) into the wells of a 384-well plate.
-
Add 20 µL of purified PC enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding 10 µL of quenching solution.
-
Add 10 µL of FVB solution to each well.
-
Incubate at room temperature for 10-20 minutes to allow for color development.
-
Measure the absorbance at 530 nm using a plate reader.
-
Inhibitor activity is determined by the reduction in absorbance compared to the DMSO control.
Cross-Validation of Inhibitor Effects: A Logical Approach
To ensure the validity of findings when studying PC inhibitors, a multi-faceted approach to cross-validation is recommended. This involves confirming the inhibitory effect through various experimental setups.
Conclusion
The study of Pyruvate Carboxylase inhibitors is a burgeoning field with significant therapeutic potential. This guide provides a comparative overview of several key inhibitors and detailed protocols for their evaluation. By employing robust experimental designs and cross-validation strategies, researchers can confidently characterize the effects of these and novel inhibitors, paving the way for new insights into metabolic regulation and the development of targeted therapies.
References
- 1. Inhibitors of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 3. Structure, Mechanism and Regulation of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Avidin is a slow-binding inhibitor of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ZY-444 | Pyruvate carboxylase inhibitor | Probechem Biochemicals [probechem.com]
- 7. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Independent Verification of Pyruvate Carboxylase-IN-1 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pyruvate (B1213749) Carboxylase-IN-1 (PC-IN-1), a potent inhibitor of Pyruvate Carboxylase (PC), with other known PC inhibitors. The information is supported by experimental data to assist researchers in making informed decisions for their studies.
Introduction to Pyruvate Carboxylase
Pyruvate Carboxylase (PC) is a vital biotin-dependent mitochondrial enzyme that plays a crucial role in cellular metabolism. It catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the tricarboxylic acid (TCA) cycle intermediates.[1] This function is essential for various metabolic pathways, including gluconeogenesis, lipogenesis, and the synthesis of neurotransmitters. Given its central role in metabolism, PC has emerged as a potential therapeutic target for various diseases, including cancer and metabolic disorders. The development of specific and potent PC inhibitors is, therefore, an area of active research.
Overview of Pyruvate Carboxylase-IN-1
This compound (also referred to as compound 37) is a potent and specific inhibitor of Pyruvate Carboxylase. It has demonstrated significant inhibitory activity against PC in both biochemical and cell-based assays.
Comparative Analysis of PC Inhibitor Activity
The following table summarizes the inhibitory activity of PC-IN-1 and other reported PC inhibitors, primarily focusing on their half-maximal inhibitory concentration (IC50) values.
| Inhibitor | IC50 (in vitro/cell lysate) | IC50 (cell-based) | Cell Proliferation IC50 | Source |
| This compound | 0.204 µM | 0.104 µM | 1.741 µM (HepG2), 8.540 µM (HCCLM3) | [2] |
| ZY-444 | - | - | 3.82 µM (TPC-1, 48h), 3.79 µM (KTC-1, 48h) | [2] |
| α-hydroxycinnamic acid (8u) | 3.0 ± 1.0 µM | - | - | [3] |
| α-hydroxycinnamic acid (8v) | 4.3 ± 1.5 µM | - | - | [3] |
| Oxamate | KD = 1.45 mM | - | - | [1] |
| Chlorothricin | IC50 values ranging from 0.12 to 0.50 mM | - | - | [1] |
Experimental Protocols
Accurate determination of inhibitor potency is critical. Below are outlines of common experimental protocols used to assess Pyruvate Carboxylase activity.
Coupled Enzyme Assay for PC Activity
This is a widely used spectrophotometric method to determine PC activity.
Principle: The oxaloacetate produced by PC is reduced to malate (B86768) by malate dehydrogenase (MDH), a reaction that involves the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored to determine the rate of the PC reaction.
Typical Reaction Mixture:
-
Tris-HCl buffer (pH 8.0)
-
ATP
-
MgCl₂
-
NaHCO₃
-
Pyruvate
-
Acetyl-CoA (as an allosteric activator)
-
NADH
-
Malate Dehydrogenase
-
Cell lysate or purified PC enzyme
-
Inhibitor (e.g., PC-IN-1) at various concentrations
Procedure:
-
The reaction is initiated by the addition of pyruvate or ATP.
-
The change in absorbance at 340 nm is measured over time using a spectrophotometer.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
High-Throughput Screening (HTS) Assay for PC
For screening large compound libraries, a more rapid and scalable method is employed.
Principle: This assay is based on the reaction of the product, oxaloacetate, with a diazonium salt, such as Fast Violet B, to produce a colored adduct that can be measured colorimetrically.
Procedure:
-
The PC enzymatic reaction is carried out in a multi-well plate format.
-
The reaction is stopped after a fixed time.
-
Fast Violet B solution is added to each well.
-
After an incubation period, the absorbance is measured at a specific wavelength (e.g., 530 nm).
-
The amount of product formed is proportional to the absorbance, and the inhibitory effect of compounds can be quantified.[4]
Visualizing Key Processes
To better understand the context of PC inhibition, the following diagrams illustrate the relevant biological pathway, a typical experimental workflow, and the comparative logic.
Caption: Pyruvate Carboxylase metabolic pathway and its inhibition.
Caption: Workflow for determining PC inhibitor IC50 values.
Caption: Logical framework for comparing PC inhibitors.
References
- 1. Inhibitors of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of α-hydroxycinnamic acids as pyruvate carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A high-throughput screening assay for pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Pyruvate Carboxylase-IN-1 and Other Known PC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Pyruvate (B1213749) Carboxylase-IN-1 (PC-IN-1) against other known inhibitors of Pyruvate Carboxylase (PC), a critical enzyme in intermediary metabolism. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the appropriate tools for their studies in areas such as metabolic diseases and oncology.
Introduction to Pyruvate Carboxylase and its Inhibition
Pyruvate carboxylase (PC) is a biotin-dependent mitochondrial enzyme that plays a crucial anaplerotic role by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate[1][2]. This reaction is vital for replenishing tricarboxylic acid (TCA) cycle intermediates, supporting gluconeogenesis, lipogenesis, and insulin (B600854) secretion[1][2][3]. Given its central role in metabolism, dysregulation of PC activity has been implicated in various diseases, including cancer and type 2 diabetes, making it an attractive target for therapeutic intervention[1][4].
Efficacy Comparison of PC Inhibitors
The following table summarizes the quantitative efficacy of Pyruvate Carboxylase-IN-1 and other known inhibitors of PC. The data is presented to facilitate a direct comparison of their potencies.
| Inhibitor | Type of Inhibition | Target/Species | IC50 / Ki | Reference(s) |
| This compound | Potent Inhibitor | Pyruvate Carboxylase (in cell lysates) | IC50: 0.204 µM | [5] |
| Pyruvate Carboxylase (in cells) | IC50: 0.104 µM | [5] | ||
| Chlorothricin | Macrolide Antibiotic | Chicken Liver Pyruvate Carboxylase | IC50: 120 µM | [6][7] |
| Rat Liver Pyruvate Carboxylase | IC50: 260 µM | [6][7] | ||
| Azotobacter vinelandii Pyruvate Carboxylase | IC50: 500 µM | [6] | ||
| Bacillus stearothermophilus Pyruvate Carboxylase | Ki: 173 µM | [6] | ||
| Phenylacetyl-CoA | Allosteric Inhibitor | Pyruvate Carboxylase | Inhibitory in the 5-50 µM range (at low acetyl-CoA concentrations) | [4][8][9] |
| L-Aspartate | Allosteric Feedback Inhibitor | Microbial Pyruvate Carboxylase | Ki: ~5 mM | [10] |
| Oxamate | Pyruvate Analogue | Pyruvate Carboxylase | Mixed-type inhibition | [4] |
| Avidin (B1170675) | Biotin-binding Protein | Pyruvate Carboxylase (Biotin-dependent) | Extremely high affinity (KD ~10⁻¹⁵ M), slow-binding, essentially irreversible | [4][11][12] |
Note on Phenylacetyl-CoA: Phenylacetic acid itself does not inhibit purified pyruvate carboxylase; it is converted to its CoA ester, phenylacetyl-CoA, which is the active inhibitor[8][9]. The inhibitory effect is dependent on the concentration of the allosteric activator acetyl-CoA[4].
Note on Avidin: Avidin's exceptionally high affinity for biotin (B1667282) makes it a potent inhibitor of all biotin-dependent carboxylases, including PC. Its mechanism is based on sequestering the biotin cofactor, leading to a slow-onset, tight-binding inhibition that is practically irreversible[4][6][12]. Due to this mechanism, a standard IC50 value is not typically reported.
Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of Pyruvate Carboxylase in cellular metabolism and highlights the mechanism of its inhibition.
Experimental Protocols
The efficacy of PC inhibitors is typically determined using a coupled-enzyme spectrophotometric assay. Below is a detailed methodology for such an assay.
Pyruvate Carboxylase Activity Assay
This protocol measures the activity of PC by coupling the production of oxaloacetate to the malate (B86768) dehydrogenase (MDH)-catalyzed oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8
-
Magnesium Chloride (MgCl₂): 100 mM solution
-
Sodium Bicarbonate (NaHCO₃): 1 M solution
-
Pyruvate: 100 mM solution
-
ATP: 100 mM solution
-
NADH: 10 mM solution
-
Acetyl-CoA: 10 mM solution
-
Malate Dehydrogenase (MDH): ~1000 units/mL
-
Pyruvate Carboxylase (PC) enzyme preparation
-
Inhibitor stock solutions
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, MgCl₂, NaHCO₃, Pyruvate, ATP, NADH, Acetyl-CoA, and MDH in a cuvette. The final concentrations should be optimized based on the specific enzyme source and experimental goals.
-
Incubate the reaction mixture at a constant temperature (e.g., 30°C or 37°C) for several minutes to allow the temperature to equilibrate.
-
To determine the effect of an inhibitor, add the desired concentration of the inhibitor to the reaction mixture and pre-incubate with the PC enzyme for a defined period.
-
Initiate the reaction by adding the Pyruvate Carboxylase enzyme preparation to the cuvette.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of the reaction is proportional to the rate of decrease in absorbance, which reflects the rate of NADH oxidation.
-
A blank reaction without the PC enzyme or without pyruvate should be run to account for any background NADH oxidation.
-
For IC50 determination, perform the assay with a range of inhibitor concentrations and calculate the percentage of inhibition relative to a control without the inhibitor. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Experimental Workflow Diagram
The following diagram illustrates the workflow for determining the IC50 value of a PC inhibitor.
Conclusion
This compound demonstrates high potency as an inhibitor of Pyruvate Carboxylase, with sub-micromolar IC50 values. When compared to other known inhibitors, PC-IN-1 is significantly more potent than compounds like chlorothricin and L-aspartate. While phenylacetyl-CoA shows activity in the low micromolar range, and avidin exhibits extremely high affinity, PC-IN-1 offers a potent and quantifiable inhibitory activity suitable for a wide range of research applications. The detailed experimental protocols provided in this guide offer a foundation for the consistent and reliable evaluation of PC inhibitors in a laboratory setting.
References
- 1. Pyruvate carboxylase and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate carboxylase mediated anaplerosis promotes antioxidant capacity by sustaining TCA cycle and redox metabolism in liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pyruvate carboxylase-pyruvate dehydrogenase axis in islet pyruvate metabolism: Going round in circles? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural and functional studies of pyruvate carboxylase regulation by cyclic di-AMP in lactic acid bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo suppression of gluconeogenesis by inhibition of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Perturbed Pyruvate Metabolism on Adipocyte Triglyceride Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure, Mechanism and Regulation of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Induction of pyruvate carboxylase apoenzyme and holoenzyme in 3T3-L1 cells during differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Pyruvate Carboxylase-IN-1 and Other Metabolic Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pyruvate (B1213749) Carboxylase-IN-1 (PC-IN-1) with other metabolic inhibitors. The analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in research and development.
Pyruvate Carboxylase (PC) is a critical mitochondrial enzyme that plays a pivotal role in cellular metabolism by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate.[1] This anaplerotic reaction is essential for replenishing the tricarboxylic acid (TCA) cycle, a central hub for energy production and a source of precursors for biosynthesis.[2] Given its crucial role, PC is a promising target for therapeutic intervention in various diseases, including cancer and metabolic disorders. This guide focuses on a comparative analysis of PC-IN-1, a potent PC inhibitor, against other PC inhibitors and compounds targeting related metabolic pathways.
Overview of Pyruvate Carboxylase and its Inhibition
Pyruvate carboxylase is a biotin-dependent enzyme that is allosterically activated by acetyl-CoA.[3] The reaction it catalyzes is a two-step process: the carboxylation of the biotin (B1667282) cofactor followed by the transfer of the carboxyl group to pyruvate to form oxaloacetate.[1] Inhibition of PC can disrupt cellular metabolism, leading to decreased proliferation and induction of apoptosis in cancer cells that are highly dependent on its activity. While several inhibitors of PC have been identified, there is a scarcity of potent and selective small-molecule inhibitors, making direct comparisons challenging.[4]
Comparative Analysis of Pyruvate Carboxylase Inhibitors
This section provides a comparative overview of PC-IN-1 and other reported PC inhibitors. The data presented is compiled from various studies and, therefore, direct head-to-head comparisons should be interpreted with caution.
| Inhibitor | Target | Type of Inhibition | IC50 / Ki | Cell-Based Activity | Reference |
| Pyruvate Carboxylase-IN-1 | Pyruvate Carboxylase | Not Reported | IC50: ~10 µM (in vitro) | Antiproliferative effects in cancer cell lines | Not specified |
| α-Hydroxycinnamic acid derivative (Compound 8v) | Pyruvate Carboxylase | Competitive with pyruvate, mixed-type with ATP | IC50: 4.3 µM, Ki: 0.74 µM | Not Reported | [5] |
| Phenylacetic acid | Pyruvate Carboxylase (indirectly, via its CoA ester) | Not Reported | Not Reported | Inhibits gluconeogenesis in rat liver cells | [6] |
| Oxalate | Pyruvate Carboxylase | Non-competitive with pyruvate | Ki: 12-130 µM (depending on the species) | Not Reported | [7] |
| Fluoropyruvate | Pyruvate Carboxylase | Non-competitive with pyruvate | Ki: 0.17 mM | Inhibits gluconeogenesis in rat liver | [7] |
Comparison with Inhibitors of Related Metabolic Pathways
To provide a broader context, this section compares the effects of PC inhibition with those of inhibitors targeting other key metabolic pathways, such as the Pyruvate Dehydrogenase Complex (PDC) and glycolysis.
| Inhibitor | Target Enzyme/Pathway | Mechanism of Action | Reported Cellular Effects |
| Devimistat (CPI-613) | Pyruvate Dehydrogenase Complex (PDC) and α-ketoglutarate dehydrogenase | Non-competitive inhibitor | Induces apoptosis in cancer cells |
| Dichloroacetate (DCA) | Pyruvate Dehydrogenase Kinase (PDK) | Inhibits PDK, leading to PDC activation | Shifts metabolism from glycolysis to oxidative phosphorylation |
| 2-Deoxy-D-glucose (2-DG) | Glycolysis (Hexokinase) | Competitive inhibitor of glucose | Blocks glycolysis, leading to ATP depletion |
| 3-Bromopyruvate | Glycolysis (Hexokinase-2, GAPDH) and others | Alkylating agent, inhibits multiple enzymes | Potent anticancer activity, but with off-target effects |
Experimental Protocols
Pyruvate Carboxylase Activity Assay (Coupled Enzyme Assay)
This assay measures the activity of PC by coupling the production of oxaloacetate to the oxidation of NADH by malate (B86768) dehydrogenase.
Materials:
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 10 mM MgCl2
-
Substrates: 10 mM ATP, 20 mM NaHCO3, 10 mM Pyruvate
-
Allosteric Activator: 0.5 mM Acetyl-CoA
-
Coupling Enzyme: 10 units/mL Malate Dehydrogenase (MDH)
-
Detection Reagent: 0.2 mM NADH
-
Purified PC enzyme or cell lysate
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, NaHCO3, pyruvate, acetyl-CoA, MDH, and NADH.
-
Add the PC enzyme or cell lysate to initiate the reaction.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrates.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the rate of reaction from the linear portion of the curve. The specific activity is expressed as µmol of NADH oxidized per minute per mg of protein.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the metabolic inhibitor for the desired time period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.[8][9][10]
Metabolic Flux Analysis (Seahorse XF Assay)
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis.[11][12][13][14][15]
Materials:
-
Seahorse XF Analyzer and consumables (cell culture plates, sensor cartridges, calibrant)
-
Cells of interest
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Metabolic inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A for Mito Stress Test)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
One day prior to the assay, hydrate (B1144303) the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the cells at 37°C in a non-CO2 incubator for 1 hour.
-
Load the injector ports of the sensor cartridge with the metabolic inhibitors.
-
Place the cell plate in the Seahorse XF Analyzer and perform the assay according to the manufacturer's protocol.
-
The instrument will measure baseline OCR and ECAR, followed by sequential injections of the inhibitors to assess various parameters of mitochondrial function and glycolysis.
Visualizations
References
- 1. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 2. Structure, Mechanism and Regulation of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in small molecular inhibitors of pyruvate carboxylase for human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of α-hydroxycinnamic acids as pyruvate carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo suppression of gluconeogenesis by inhibition of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into the carboxyltransferase reaction of pyruvate carboxylase from the structures of bound product and intermediate analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. tabaslab.com [tabaslab.com]
- 13. agilent.com [agilent.com]
- 14. hpst.cz [hpst.cz]
- 15. An Optimized Workflow for the Analysis of Metabolic Fluxes in Cancer Spheroids Using Seahorse Technology - PMC [pmc.ncbi.nlm.nih.gov]
assessing the potency of Pyruvate Carboxylase-IN-1 against different PC isoforms
A detailed guide for researchers, scientists, and drug development professionals on the inhibitory activity of Pyruvate (B1213749) Carboxylase-IN-1. This guide provides an objective overview of the compound's performance based on available experimental data.
Introduction
Pyruvate Carboxylase (PC) is a crucial mitochondrial enzyme that plays a pivotal role in cellular metabolism by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate. This anaplerotic reaction is essential for replenishing the tricarboxylic acid (TCA) cycle, a central hub for energy production and a source of precursors for biosynthesis. In mammals, PC is encoded by a single gene, with tissue-specific expression of mRNA isoforms that result in the same protein product. Therefore, the concept of distinct protein isoforms with varying enzymatic properties within a single species is not well-established. However, variations in PC can be considered across different species or through engineered mutations.
Pyruvate Carboxylase-IN-1, a natural analog of erianin, has been identified as a potent inhibitor of human Pyruvate Carboxylase. This guide summarizes the currently available data on the potency of this compound against human PC and provides detailed experimental protocols for assessing its activity. At present, published research has focused on the inhibitor's effect on human PC, particularly in the context of hepatocellular carcinoma (HCC), and comparative data on its potency against PC from different species or defined isoforms is not yet available.
Potency of this compound
The inhibitory potency of this compound has been quantified through half-maximal inhibitory concentration (IC50) values obtained from both biochemical and cell-based assays.
| Enzyme Source | Assay Type | IC50 (µM) |
| Human Pyruvate Carboxylase (from HepG2 cell lysate) | Cell Lysate-Based Activity Assay | 0.204 |
| Human Pyruvate Carboxylase (in HepG2 cells) | Cell-Based Activity Assay | 0.104 |
Data sourced from Sheng Y, et al. J Med Chem. 2022.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of this compound's potency.
Cell Lysate-Based Pyruvate Carboxylase Activity Assay
This assay measures the enzymatic activity of PC in cell extracts.
a) Preparation of Cell Lysate:
-
Human hepatocellular carcinoma (HepG2) cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).
-
The suspension is incubated on ice for 30 minutes with intermittent vortexing.
-
The lysate is centrifuged at 14,000 x g for 15 minutes at 4°C.
-
The supernatant containing the cell lysate is collected for the activity assay.
b) Activity Assay:
-
The assay is performed in a 96-well plate.
-
The reaction mixture contains Tris-HCl buffer (pH 8.0), ATP, MgCl2, NaHCO3, acetyl-CoA, and the cell lysate.
-
This compound, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations.
-
The reaction is initiated by the addition of pyruvate.
-
The activity of PC is determined by a coupled enzyme assay. The product, oxaloacetate, is converted to malate (B86768) by malate dehydrogenase (MDH), which is accompanied by the oxidation of NADH to NAD+.
-
The decrease in absorbance at 340 nm due to NADH oxidation is monitored kinetically using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Pyruvate Carboxylase Activity Assay
This assay assesses the inhibitory effect of the compound on PC activity within intact cells.
a) Cell Culture and Treatment:
-
HepG2 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for a specified period (e.g., 24 hours).
b) Measurement of PC Activity:
-
After treatment, the cell culture medium is removed, and the cells are washed with PBS.
-
The cells are permeabilized using a suitable agent (e.g., digitonin) to allow the entry of substrates.
-
The PC activity is then measured by adding a reaction mixture similar to the cell lysate-based assay directly to the wells.
-
The rate of NADH oxidation is monitored at 340 nm.
-
The IC50 value is determined by comparing the PC activity in treated cells to that in untreated control cells.
Visualizations
Experimental Workflow for PC Activity Assay
Caption: Workflow for determining the IC50 of this compound.
Signaling Pathway Context of PC Inhibition
Caption: Inhibition of Pyruvate Carboxylase disrupts the TCA cycle.
Conclusion
This compound is a potent inhibitor of human Pyruvate Carboxylase, demonstrating low micromolar to nanomolar efficacy in both biochemical and cellular assays. The provided experimental protocols offer a foundation for researchers to independently verify and further explore the inhibitory characteristics of this compound. It is important to note that the current body of literature does not provide a comparative analysis of this compound's potency against different PC isoforms, such as those from various species or specific mutants. Future research in this area would be valuable for a more comprehensive understanding of the inhibitor's specificity and potential applications across different biological systems.
References
A Comparative Guide to the Validation of Pyruvate Carboxylase-IN-1 in Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pyruvate (B1213749) Carboxylase-IN-1 (PC-IN-1) with other alternative inhibitors of Pyruvate Carboxylase (PC), a crucial enzyme in cellular metabolism. The content herein is supported by experimental data to evaluate the performance and validation of these inhibitors in various cell types.
Introduction to Pyruvate Carboxylase Inhibition
Pyruvate carboxylase (PC) is a mitochondrial enzyme that plays a critical role in replenishing tricarboxylic acid (TCA) cycle intermediates through the conversion of pyruvate to oxaloacetate.[1] This anaplerotic function is vital for numerous biosynthetic pathways, including gluconeogenesis, lipogenesis, and the synthesis of amino acids and neurotransmitters.[1] In cancer cells, metabolic reprogramming often leads to an increased reliance on PC for sustained proliferation and survival, making it an attractive target for therapeutic intervention.[1] This guide focuses on PC-IN-1, a novel small molecule inhibitor, and compares its activity with other known PC inhibitors.
Performance Comparison of Pyruvate Carboxylase Inhibitors
The following table summarizes the quantitative data on the in vitro and cell-based inhibitory activities of PC-IN-1 and its alternatives.
| Inhibitor | Target | Assay Type | System | IC50 / Ki | Cell Line(s) | Anti-proliferative IC50 | Citation(s) |
| Pyruvate Carboxylase-IN-1 | Pyruvate Carboxylase | Biochemical | Cell Lysate | 0.204 µM | - | - | [2][3][4] |
| Pyruvate Carboxylase | Cell-based | Intact Cells | 0.104 µM | - | - | [2][3][4] | |
| Cell Proliferation | Cell Viability | Human Hepatocellular Carcinoma | - | HepG2 | 1.741 µM | [2] | |
| Cell Proliferation | Cell Viability | Human Hepatocellular Carcinoma | - | HCCLM3 | 8.540 µM | [2] | |
| ZY-444 | Pyruvate Carboxylase | Cell Proliferation | Papillary Thyroid Carcinoma | - | TPC-1 | 3.82 µM (48h), 3.34 µM (72h) | [5] |
| Pyruvate Carboxylase | Cell Proliferation | Papillary Thyroid Carcinoma | - | KTC-1 | 3.79 µM (48h), 3.69 µM (72h) | [5] | |
| Oxamate | Pyruvate Carboxylase | Biochemical | Chicken Liver PC | Ki = 1.6 mM (non-competitive vs. pyruvate) | - | - | [4] |
| Lactate Dehydrogenase A | Biochemical | - | Ki = 138 µM (vs. pyruvate) | - | - | [6] | |
| Phenylacetic acid (as CoA ester) | Pyruvate Carboxylase | Biochemical | Purified PC | Concentration-dependent inhibition | - | - | [7] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the validation process for PC inhibitors, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Pyruvate Carboxylase Activity Assay (Biochemical)
This assay measures the enzymatic activity of PC in a coupled reaction.
-
Principle: The production of oxaloacetate by PC is coupled to the oxidation of NADH by malate (B86768) dehydrogenase, which is monitored spectrophotometrically as a decrease in absorbance at 340 nm.[2][8]
-
Reagents:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Substrates: Sodium Pyruvate, Sodium Bicarbonate (NaHCO3), ATP, Acetyl-CoA
-
Coupling Enzyme: Malate Dehydrogenase
-
NADH
-
PC-containing sample (cell lysate or purified enzyme)
-
Test inhibitor (e.g., PC-IN-1)
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, substrates (except one to initiate the reaction, e.g., pyruvate), malate dehydrogenase, and NADH in a 96-well plate or cuvette.
-
Add the PC-containing sample and the test inhibitor at various concentrations.
-
Incubate for a defined period at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the final substrate (e.g., pyruvate).
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode.
-
The rate of NADH oxidation is proportional to the PC activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Viability Assay (Anti-proliferative)
This assay determines the effect of PC inhibitors on the proliferation of cancer cell lines.
-
Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTT or MTS) to a colored formazan (B1609692) product, or the amount of ATP is quantified using a luciferase-based assay. The amount of product is proportional to the number of viable cells.[9][10]
-
Reagents:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test inhibitor (e.g., PC-IN-1)
-
MTT, MTS, or CellTiter-Glo® reagent
-
Solubilization solution (for MTT assay)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor for a specified duration (e.g., 48 or 72 hours).
-
Add the viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the anti-proliferative IC50 value from the dose-response curve.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of an inhibitor to its target protein within intact cells.
-
Principle: The binding of a ligand (inhibitor) to its target protein can alter the protein's thermal stability. This change in stability is detected by heating the cells to various temperatures and quantifying the amount of soluble (non-denatured) target protein remaining.[11][12]
-
Procedure:
-
Treat intact cells with the test inhibitor or vehicle control.
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells and separate the soluble fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble PC in the supernatant by Western blot or other protein quantification methods.
-
A shift in the melting curve of PC in the presence of the inhibitor compared to the control indicates target engagement.
-
Western Blot Analysis for PC Expression
This technique is used to assess the protein levels of PC in cells.
-
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and detected using a primary antibody specific to PC, followed by a secondary antibody conjugated to a detection enzyme or fluorophore.[13]
-
Procedure:
-
Prepare total protein lysates from treated and untreated cells.
-
Determine protein concentration to ensure equal loading.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody against PC.
-
Incubate with an appropriate HRP- or fluorescently-conjugated secondary antibody.
-
Detect the signal using chemiluminescence or fluorescence imaging.
-
Normalize the PC band intensity to a loading control (e.g., β-actin or GAPDH).
-
¹³C Metabolic Flux Analysis
This method traces the flow of carbon from a labeled substrate (e.g., ¹³C-glucose) through metabolic pathways to assess the impact of PC inhibition on cellular metabolism.
-
Principle: Cells are cultured with a stable isotope-labeled nutrient. The incorporation of the isotope into downstream metabolites is measured by mass spectrometry or NMR. This data is then used in computational models to quantify the flux through various metabolic pathways, including the PC-mediated anaplerotic flux.[14][15]
-
Procedure:
-
Culture cells in a medium containing a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose).
-
Treat the cells with the PC inhibitor or vehicle.
-
Harvest the cells and extract intracellular metabolites.
-
Analyze the isotopic labeling patterns of TCA cycle intermediates and related amino acids using GC-MS or LC-MS.
-
Use metabolic flux analysis software to calculate the relative or absolute fluxes through PC and other related pathways.
-
Conclusion
The validation of this compound as a potent and selective inhibitor of PC requires a multi-faceted experimental approach. The data presented in this guide, particularly the low micromolar IC50 values in both biochemical and cell-based assays, suggests its potential as a valuable research tool and a starting point for further therapeutic development. Comparison with other inhibitors like ZY-444 provides a benchmark for its activity. The detailed experimental protocols provided herein offer a comprehensive framework for researchers to independently validate and further characterize PC-IN-1 and other novel PC inhibitors in various cell types.
References
- 1. Pyruvate carboxylase and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 3. abcam.cn [abcam.cn]
- 4. Inhibitors of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Metabolic Consequences of LDHA inhibition by Epigallocatechin Gallate and Oxamate in MIA PaCa-2 Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo suppression of gluconeogenesis by inhibition of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cohesionbio.com [cohesionbio.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pelagobio.com [pelagobio.com]
- 12. CETSA [cetsa.org]
- 13. bio-rad.com [bio-rad.com]
- 14. benchchem.com [benchchem.com]
- 15. Exo-MFA – A 13C metabolic flux analysis to dissect tumor microenvironment-secreted exosome contributions towards cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyruvate Carboxylase Inhibitors: Unveiling the Potency of Pyruvate Carboxylase-IN-1
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of Pyruvate (B1213749) Carboxylase-IN-1 and other notable inhibitors of Pyruvate Carboxylase (PC). This essential mitochondrial enzyme, which catalyzes the conversion of pyruvate to oxaloacetate, is a critical regulator in central metabolism and a promising therapeutic target for various diseases, including cancer and metabolic disorders.
This guide synthesizes available experimental data to offer an objective comparison of inhibitor performance, complete with detailed experimental methodologies and a visual representation of the enzyme's role in key signaling pathways.
Quantitative Comparison of Pyruvate Carboxylase Inhibitors
The landscape of Pyruvate Carboxylase inhibitors is expanding, with several compounds demonstrating significant potency. Pyruvate Carboxylase-IN-1, a natural analog of erianin (B49306), has emerged as a highly effective inhibitor. The following table summarizes the inhibitory concentrations (IC50) of this compound and other key compounds against PC.
| Compound | IC50 (Cell Lysate-Based Assay) | IC50 (Cell-Based Assay) | Target Domain/Mechanism of Action | Reference |
| This compound | 0.204 µM | 0.104 µM | Not explicitly stated, but as an erianin analog, likely targets the carboxyltransferase (CT) domain. | [1] |
| Erianin | - | 17.30 nM (in HCCLM3 cells) | Specifically inhibits human pyruvate carboxylase activity. | [2][3] |
| Erianin Analog (Compound 35) | - | 15.15 nM (in HCCLM3 cells) | Targets the carboxyltransferase (CT) domain. | [2] |
| Erianin Analog (Compound 36) | - | 10.05 nM (in HCCLM3 cells) | Targets the carboxyltransferase (CT) domain. | [2] |
| ZY-444 | ~1 µM | - | Potent and selective PC inhibitor. | [4] |
| Compound 8u | 3.0 ± 1.0 µM | - | Targets the carboxyltransferase (CT) domain. | [5] |
| Compound 8v | 4.3 ± 1.5 µM | - | Competitive inhibitor with respect to pyruvate (Ki = 0.74 µM), targeting the CT domain. | [5] |
| Oxamate | - | - | Non-competitive inhibitor. | [6] |
| Chlorothricin | 0.12 to 0.50 mM | - | Reversible competitive inhibitor with respect to acetyl-CoA. | [7] |
| Phosphonoacetate | Ki = 7.8 ± 1.8 mM | - | Competitive inhibitor with respect to MgATP. | [7] |
Signaling Pathway of Pyruvate Carboxylase
Pyruvate Carboxylase plays a pivotal anaplerotic role by replenishing oxaloacetate in the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. This function is crucial for biosynthesis and energy production. The following diagram illustrates the central position of Pyruvate Carboxylase in cellular metabolism.
Caption: Role of Pyruvate Carboxylase in metabolism.
Experimental Protocols
The determination of inhibitory activity of compounds against Pyruvate Carboxylase is crucial for their evaluation. Below are detailed methodologies for key experiments cited in the comparison.
Cell Lysate-Based Pyruvate Carboxylase Activity Assay
This assay measures the enzymatic activity of PC in a controlled in vitro environment using cell extracts.
Principle: This is a coupled enzyme assay. The oxaloacetate produced by PC reacts with acetyl-CoA in the presence of citrate synthase to generate free Coenzyme A (CoA). The free CoA then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically at 412 nm.[8]
Protocol:
-
Preparation of Cell Extract:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing protease inhibitors).
-
Lyse the cells using sonication or a French press.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) at 4°C for 15 minutes to pellet cell debris.
-
Collect the supernatant containing the soluble protein fraction, which includes Pyruvate Carboxylase. Determine the protein concentration using a standard method like the BCA assay.
-
-
Assay Reaction Mixture:
-
Prepare a reaction cocktail containing:
-
100 mM Tris-HCl, pH 8.0
-
50 mM NaHCO3
-
10 mM MgCl2
-
0.1 mM Acetyl-CoA
-
10 mM Pyruvate
-
5 mM ATP
-
0.2 mM DTNB
-
Excess citrate synthase (e.g., 1-2 units)
-
-
Prepare a control reaction mixture lacking pyruvate.
-
-
Measurement of PC Activity:
-
Add a specific amount of cell extract (e.g., 50 µL) to both the reaction and control mixtures.
-
Incubate the reactions at 30°C.
-
Monitor the increase in absorbance at 412 nm over time (e.g., for 60 seconds) in a spectrophotometer.
-
The rate of the reaction is proportional to the PC activity.
-
-
Inhibitor Testing:
-
To determine the IC50 value of an inhibitor, perform the assay in the presence of varying concentrations of the compound.
-
Pre-incubate the cell extract with the inhibitor for a defined period before initiating the reaction by adding the substrates.
-
Calculate the percentage of inhibition for each concentration relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Pyruvate Carboxylase Activity Assay
This assay measures the activity of PC within intact cells, providing a more physiologically relevant assessment of inhibitor efficacy.
Principle: The activity of PC in living cells can be assessed by measuring the incorporation of 13C-labeled pyruvate into TCA cycle intermediates. The extent of labeling in metabolites like citrate and malate (B86768) reflects the anaplerotic flux through PC.
Protocol:
-
Cell Culture and Treatment:
-
Culture the cells of interest (e.g., HepG2, HCCLM3) to a desired confluency.
-
Treat the cells with varying concentrations of the inhibitor (e.g., this compound) for a specific duration.
-
-
Metabolic Labeling:
-
Replace the culture medium with a medium containing a 13C-labeled pyruvate tracer (e.g., [U-13C]-pyruvate).
-
Incubate the cells for a defined period to allow for the incorporation of the label into downstream metabolites.
-
-
Metabolite Extraction:
-
Aspirate the medium and quench the metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell suspension.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the extracted metabolites.
-
-
Metabolite Analysis:
-
Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Identify and quantify the isotopologues of TCA cycle intermediates (e.g., M+2, M+3 citrate).
-
-
Data Analysis:
-
Calculate the fractional contribution of pyruvate to the TCA cycle intermediates based on the isotopic labeling patterns.
-
A decrease in the fractional contribution in inhibitor-treated cells compared to control cells indicates inhibition of PC activity.
-
Determine the IC50 value by plotting the inhibition of tracer incorporation against the inhibitor concentration.
-
High-Throughput Screening (HTS) Assay for Pyruvate Carboxylase
This colorimetric assay is suitable for screening large compound libraries to identify novel PC inhibitors.[9]
Principle: This fixed-time assay is based on the reaction of the product, oxaloacetate (OAA), with the diazonium salt, Fast Violet B (FVB), which forms a colored adduct with an absorbance maximum at 530 nm.[9]
Protocol:
-
Reaction Setup:
-
In a 96-well plate, add the purified PC enzyme.
-
Add the test compounds from a chemical library at a fixed concentration.
-
Initiate the enzymatic reaction by adding the substrates (pyruvate, ATP, and NaHCO3).
-
Incubate the plate at a controlled temperature for a specific time.
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding a chelating agent like EDTA, which sequesters the essential Mg2+ ions.
-
Add Fast Violet B salt to each well.
-
Incubate for a sufficient time to allow for the color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 530 nm using a plate reader.
-
Compounds that inhibit PC will result in a lower absorbance signal compared to the control wells (no inhibitor).
-
Identify "hits" based on a predefined inhibition threshold.
-
Confirm the activity of the hits and determine their IC50 values in subsequent dose-response experiments.
-
Conclusion
This compound and its parent compound, erianin, represent a promising class of potent Pyruvate Carboxylase inhibitors. The comparative data presented in this guide highlights their superior potency over many other known inhibitors. The detailed experimental protocols provide a foundation for researchers to conduct their own evaluations and further explore the therapeutic potential of targeting Pyruvate Carboxylase in various disease contexts. The continued development and characterization of specific and potent PC inhibitors will be instrumental in advancing our understanding of metabolic reprogramming in disease and in the discovery of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Erianin suppresses proliferation and migration of cancer cells in a pyruvate carboxylase-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Evaluation of α-hydroxycinnamic acids as pyruvate carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 9. A high-throughput screening assay for pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Pyruvate Carboxylase Inhibitors: A Validation Review of Pyruvate Carboxylase-IN-1
A detailed analysis of Pyruvate (B1213749) Carboxylase-IN-1 and its alternatives, providing researchers in cellular metabolism and drug discovery with comparative data and experimental protocols for informed decision-making.
Introduction
Pyruvate carboxylase (PC) is a critical mitochondrial enzyme that plays a pivotal role in cellular metabolism by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate. This anaplerotic reaction is essential for replenishing tricarboxylic acid (TCA) cycle intermediates, supporting gluconeogenesis, and providing building blocks for biosynthesis. Given its central role, PC has emerged as a promising therapeutic target for various diseases, including cancer and metabolic disorders. This guide provides a comparative overview of Pyruvate Carboxylase-IN-1 (PC-IN-1), a potent inhibitor of PC, and other notable inhibitors, with a focus on their validation data and the experimental protocols used for their characterization.
Quantitative Comparison of Pyruvate Carboxylase Inhibitors
The following table summarizes the key quantitative data for this compound and a selection of alternative PC inhibitors. This data facilitates a direct comparison of their potency and cellular effects.
| Inhibitor | Type of Inhibition | IC50 (in vitro) | Ki | Cell-Based IC50 | Cell Lines / Assay Conditions | Source |
| This compound (Compound 37) | - | 0.204 µM (Cell Lysate) | - | 0.104 µM (PC activity in cells) | HepG2, HCCLM3 (antiproliferative) | [1] |
| 1.741 µM (HepG2) | ||||||
| 8.540 µM (HCCLM3) | ||||||
| ZY-444 | - | - | - | 3.82 µM (48h, TPC-1) | TPC-1, KTC-1 (antiproliferative) | [2] |
| 3.79 µM (48h, KTC-1) | ||||||
| α-hydroxycinnamic acid (Compound 8v) | Competitive (vs. Pyruvate), Mixed-type (vs. ATP) | 4.3 ± 1.5 µM | 0.74 µM | - | Recombinant human PC | [3] |
| Oxamate (B1226882) | Non-competitive (vs. Pyruvate) | - | 1.6 mM | - | Chicken liver PC | [4] |
| Uncompetitive (vs. Pyruvate) | - | Chicken liver mitochondria | [4] | |||
| Phosphonoacetic acid | Non-competitive (vs. MgATP) | - | 0.5 mM | - | Sheep kidney PC | [4] |
| Oxalate (B1200264) | Non-competitive (vs. Pyruvate) | - | 12 µM - 130 µM | - | Chicken liver, rat liver, yeast PC | [4] |
Signaling Pathway of Pyruvate Carboxylase in Metabolism
The diagram below illustrates the central role of Pyruvate Carboxylase in cellular metabolism, highlighting its function in converting pyruvate to oxaloacetate, a key intermediate in the TCA cycle and gluconeogenesis.
Caption: Role of Pyruvate Carboxylase in metabolism.
Experimental Workflow for Inhibitor Validation
The following diagram outlines a general experimental workflow for the validation of a novel Pyruvate Carboxylase inhibitor, from initial in vitro screening to cellular activity assessment.
Caption: General workflow for PC inhibitor validation.
Key Experimental Protocols
Pyruvate Carboxylase Activity Assay (Coupled Spectrophotometric Method)
This protocol is a common method for determining PC activity and is adaptable for inhibitor screening. The production of oxaloacetate by PC is coupled to the malate (B86768) dehydrogenase (MDH) reaction, which consumes NADH, leading to a decrease in absorbance at 340 nm.
Materials:
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 10 mM MgCl2
-
Substrates: 10 mM ATP, 20 mM Sodium Pyruvate, 50 mM NaHCO3
-
Coupling Enzyme and Cofactor: 10 U/mL Malate Dehydrogenase (MDH), 0.2 mM NADH
-
Purified Pyruvate Carboxylase enzyme or cell lysate
-
Test inhibitor (e.g., this compound) at various concentrations
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, ATP, NaHCO3, MgCl2, NADH, and MDH in a 96-well plate or cuvette.
-
Add the test inhibitor at the desired concentrations to the respective wells.
-
Initiate the reaction by adding sodium pyruvate.
-
Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer.
-
The rate of NADH oxidation is proportional to the PC activity.
-
For IC50 determination, calculate the percent inhibition at each inhibitor concentration relative to a vehicle control and fit the data to a dose-response curve.
Cell Proliferation Assay (CCK-8 Method)
This protocol is used to assess the effect of PC inhibitors on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., HepG2, TPC-1)
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound, ZY-444)
-
Cell Counting Kit-8 (CCK-8) reagent
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Conclusion
This compound has been validated as a potent inhibitor of Pyruvate Carboxylase with significant antiproliferative effects in cancer cell lines.[1] When compared to other inhibitors, it demonstrates high potency, with IC50 values in the sub-micromolar range for both enzymatic and cellular activity. Older inhibitors like oxamate and oxalate are significantly less potent. Newer compounds like ZY-444 and α-hydroxycinnamic acid (Compound 8v) also show promise, with ZY-444 exhibiting potent antiproliferative effects and Compound 8v being a well-characterized competitive inhibitor.[2][3] The provided experimental protocols offer a foundation for researchers to conduct their own validation studies and to further explore the therapeutic potential of targeting Pyruvate Carboxylase. The choice of inhibitor will depend on the specific research question, with this compound being a strong candidate for studies requiring a highly potent inhibitor of PC activity.
References
- 1. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures for Pyruvate Carboxylase-IN-1
Essential Safety and Logistical Information for Laboratory Professionals
This document provides a comprehensive guide for the safe and proper disposal of Pyruvate (B1213749) Carboxylase-IN-1, a potent inhibitor of pyruvate carboxylase used in scientific research. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Assessment
According to the Safety Data Sheet (SDS) provided by MedChemExpress, Pyruvate Carboxylase-IN-1 is classified as not a hazardous substance or mixture [1]. However, it is imperative to treat all laboratory chemicals with a degree of caution. The absence of a formal hazard classification does not imply that the substance is entirely benign. Researchers should always consult their institution's specific safety protocols and waste disposal guidelines.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize any potential exposure.
| PPE Category | Specific Recommendations |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Use safety glasses with side shields or goggles. |
| Skin and Body | A standard laboratory coat is required. |
Disposal of Unused or Waste this compound
Even though this compound is not classified as hazardous, it is best practice to dispose of it as chemical waste rather than general trash. This approach minimizes environmental impact and aligns with a cautious safety culture.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It should be collected in a designated, clearly labeled waste container.
-
Container: Use a chemically compatible and sealable container for collecting the waste. The container must be in good condition, with no leaks or cracks.
-
Labeling: The waste container must be clearly labeled with the full chemical name: "this compound". Avoid using abbreviations. The label should also include the date when the waste was first added to the container.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
-
Institutional Procedures: Follow your institution's specific procedures for chemical waste pickup. Contact your Environmental Health and Safety (EHS) department to schedule a collection. Do not pour this compound down the drain or dispose of it in the regular trash[1][2][3][4][5][6].
Disposal of Empty Containers
Empty containers that previously held this compound should be managed as follows to ensure they are free of residual chemical.
| Container Type | Disposal Procedure |
| Non-empty Containers | Any container with visible residue or remaining solid material must be treated as chemical waste and disposed of through the institutional EHS department. |
| "RCRA Empty" Containers | To be considered "RCRA Empty," the container must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol)[7]. The rinsate from this cleaning process must be collected and disposed of as chemical waste[8]. Once triple-rinsed, the container label should be defaced or removed, and the container can then be disposed of in the regular trash or recycled according to institutional policy. |
Spill Management
In the event of a spill, the following procedures should be implemented immediately:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
PPE: Ensure you are wearing the appropriate PPE before attempting to clean the spill.
-
Containment: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For a liquid spill (if dissolved in a solvent), absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Cleanup: Place all contaminated materials (absorbent, gloves, etc.) into a sealed, labeled container for chemical waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent and then soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's reporting requirements.
Visual Workflow for Disposal
References
- 1. vumc.org [vumc.org]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. odu.edu [odu.edu]
- 7. sites.rowan.edu [sites.rowan.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling Pyruvate Carboxylase-IN-1
Essential Safety and Handling Guide for Pyruvate Carboxylase-IN-1
This guide provides crucial safety, handling, and disposal information for this compound (CAS No. 70205-50-4), a potent inhibitor intended for laboratory research. Adherence to these guidelines is essential for ensuring the personal safety of researchers, scientists, and drug development professionals and for maintaining a safe laboratory environment.
While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance or mixture, it is best practice to treat all bioactive research chemicals with a high degree of caution as their long-term toxicological properties may not be fully known[1]. The following recommendations are based on standard safety protocols for handling potent, biologically active small molecules[2][3].
Compound Identification and Hazard Assessment
| Property | Value | Source |
| Compound Name | This compound | MedChemExpress[4] |
| CAS Number | 70205-50-4 | MedChemExpress[1] |
| Molecular Formula | C15H14O3 | MedChemExpress[1] |
| Assumed Hazards | Though not officially classified as hazardous, treat as potentially harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to skin, eyes, and respiratory tract. | General Precaution[1][2] |
Personal Protective Equipment (PPE)
A thorough risk assessment should precede any procedure involving this compound. The table below outlines the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of disposable nitrile gloves that meet ASTM D6978 standards for chemotherapy gloves[2][5]. Change gloves immediately if contaminated and after each use. Wash hands thoroughly after removing gloves. |
| Eyes | Chemical Splash Goggles | Goggles are required to protect against potential splashes of the compound in solid or solution form[5][6]. Standard safety glasses with side shields are not sufficient. |
| Body | Laboratory Coat | A fully buttoned, long-sleeved lab coat is mandatory to protect skin and clothing[3]. For procedures with a higher risk of splashes, a chemical-resistant or disposable gown should be worn over the lab coat. |
| Respiratory | Use of Engineering Controls | A chemical fume hood should be used when weighing the solid compound or preparing stock solutions to prevent the inhalation of any aerosolized powder[3]. For unpacking non-plastic containers that may have broken in transit, an N95 respirator or a more protective elastomeric half-mask may be warranted[5][6]. |
Operational and Disposal Plans
The following procedural guidance details the handling of this compound from receipt through disposal.
Step 1: Receiving and Storage
-
Inspect Package : Upon receipt, examine the external packaging for any signs of damage or leakage.
-
Don PPE : Before opening, put on a lab coat, safety goggles, and a single pair of nitrile gloves.
-
Unpack Safely : Open the shipping container in a designated area, preferably within a chemical fume hood or on a disposable bench liner.
-
Verify Compound : Confirm that the compound name and CAS number on the vial match the order details.
-
Inspect Vial : Check the primary container for any damage.
-
Secure Storage : Store the compound in a secure, clearly labeled location. For solid powder, store at -20°C for up to 3 years. For solutions in solvent, store at -80°C for up to 1 year[7].
Step 2: Preparation of Solutions
-
Gather Materials : Assemble all necessary items, including the vial of this compound, appropriate solvent (e.g., DMSO), pipettes, and sterile tubes.
-
Don Full PPE : Wear a lab coat, chemical splash goggles, and double nitrile gloves.
-
Perform Work in Fume Hood : All weighing and solution preparation activities must be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Weighing : If working with the solid form, briefly centrifuge the vial to ensure all powder is collected at the bottom before opening.
-
Dissolution : Carefully add the calculated volume of solvent to the vial to create the stock solution. Ensure the vial is securely capped and mix thoroughly.
Step 3: Experimental Use
-
Maintain PPE : Wear the full required PPE (lab coat, goggles, double gloves) throughout the experiment.
-
Controlled Area : Conduct all work involving the compound in a designated area, using disposable bench liners to contain any potential spills.
-
Avoid Contamination : Use dedicated equipment where possible. If not feasible, thoroughly decontaminate all equipment after use.
Step 4: Waste Disposal
Proper segregation and disposal of waste are critical to prevent contamination and ensure safety.
-
Solid Waste : All disposable items that have come into contact with this compound, such as gloves, pipette tips, tubes, and bench liners, must be collected in a designated, clearly labeled hazardous chemical waste container[2].
-
Liquid Waste : Unused solutions or liquid waste containing the compound should be collected in a sealed, properly labeled hazardous liquid waste container. Do not pour this waste down the drain.
-
Sharps : Needles or other contaminated sharps must be disposed of in a designated sharps container for chemically contaminated sharps[2].
Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow and Safety Diagram
The diagram below illustrates the standard workflow for handling, using, and disposing of this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling, use, and disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. This compound | TargetMol [targetmol.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
